2-(4,6-Dimethylpyrimidin-2-yl)ethan-1-amine dihydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)ethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3.2ClH/c1-6-5-7(2)11-8(10-6)3-4-9;;/h5H,3-4,9H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJRWCSICABUHDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CCN)C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1269151-25-8 | |
| Record name | 2-(4,6-dimethylpyrimidin-2-yl)ethan-1-amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-(4,6-dimethylpyrimidin-2-yl)ethan-1-amine Dihydrochloride
Abstract
This technical guide provides a comprehensive overview of a robust and efficient synthetic route for the preparation of 2-(4,6-dimethylpyrimidin-2-yl)ethan-1-amine dihydrochloride, a key building block in pharmaceutical and agrochemical research. The synthesis commences with the commercially available 4,6-dimethylpyrimidin-2-ol and proceeds through a three-step sequence involving chlorination, cyanation, and subsequent reduction. This guide offers a detailed, step-by-step experimental protocol, an in-depth discussion of the underlying reaction mechanisms, and critical insights into process optimization and safety considerations. The target audience for this whitepaper includes researchers, scientists, and professionals in the field of drug development and synthetic organic chemistry.
Introduction: The Significance of Substituted Pyrimidines
Pyrimidine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Their inherent ability to participate in hydrogen bonding and π-stacking interactions makes them ideal for molecular recognition at biological targets. The title compound, 2-(4,6-dimethylpyrimidin-2-yl)ethan-1-amine, with its reactive primary amine, serves as a versatile synthon for the elaboration into more complex molecules with potential therapeutic applications, including but not limited to kinase inhibitors and receptor modulators. The dihydrochloride salt form enhances the compound's stability and aqueous solubility, facilitating its use in biological assays and further chemical transformations.[3][4]
Strategic Approach to the Synthesis
The retrosynthetic analysis of the target molecule reveals a straightforward and logical pathway. The primary amine can be accessed through the reduction of a nitrile precursor, which in turn can be installed via nucleophilic substitution on a halogenated pyrimidine ring. This strategy leverages the well-established reactivity of 2-halopyrimidines.
Our chosen synthetic route, therefore, begins with the conversion of 4,6-dimethylpyrimidin-2-ol to 2-chloro-4,6-dimethylpyrimidine. This is followed by a nucleophilic substitution with a cyanide source to yield 2-(4,6-dimethylpyrimidin-2-yl)acetonitrile. The final step involves the reduction of the nitrile functionality to the desired primary amine, which is then converted to its dihydrochloride salt.
Caption: Workflow for the synthesis of 2-chloro-4,6-dimethylpyrimidine.
Experimental Protocol:
-
In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.
-
To the flask, add 4,6-dimethylpyrimidin-2-ol (1.0 eq).
-
Carefully add phosphoryl chloride (3.0 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and slowly quench by pouring it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a suitable base (e.g., sodium carbonate or sodium hydroxide solution) to a pH of 7-8.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization to yield pure 2-chloro-4,6-dimethylpyrimidine.
| Parameter | Value |
| Reactants | 4,6-dimethylpyrimidin-2-ol, Phosphoryl Chloride |
| Stoichiometry | 1 : 3 |
| Temperature | Reflux (105-110 °C) |
| Reaction Time | 3-4 hours |
| Typical Yield | 80-90% |
Table 1: Key parameters for the synthesis of 2-chloro-4,6-dimethylpyrimidine.
Step 2: Synthesis of 2-(4,6-dimethylpyrimidin-2-yl)acetonitrile
With the activated 2-chloro-4,6-dimethylpyrimidine in hand, the next step is the introduction of the two-carbon side chain. This is achieved through a nucleophilic aromatic substitution (SNAr) reaction with a cyanide salt. Sodium or potassium cyanide are commonly used for this purpose.
Mechanism: The cyanide ion, a potent nucleophile, attacks the electron-deficient carbon atom at the 2-position of the pyrimidine ring, displacing the chloride leaving group. The reaction is typically carried out in a polar aprotic solvent like DMSO or DMF to facilitate the dissolution of the cyanide salt and promote the SNAr mechanism.
Caption: Workflow for the synthesis of the nitrile intermediate.
Experimental Protocol:
-
In a well-ventilated fume hood, dissolve 2-chloro-4,6-dimethylpyrimidine (1.0 eq) in anhydrous DMSO.
-
Add sodium cyanide (1.2 eq) portion-wise to the stirred solution. Caution: Sodium cyanide is highly toxic. Handle with appropriate personal protective equipment (PPE). [5][6]3. Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, or until TLC indicates the complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and pour it into a large volume of cold water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure 2-(4,6-dimethylpyrimidin-2-yl)acetonitrile.
| Parameter | Value |
| Reactants | 2-chloro-4,6-dimethylpyrimidine, Sodium Cyanide |
| Stoichiometry | 1 : 1.2 |
| Solvent | DMSO |
| Temperature | 80-90 °C |
| Reaction Time | 4-6 hours |
| Typical Yield | 75-85% |
Table 2: Key parameters for the synthesis of 2-(4,6-dimethylpyrimidin-2-yl)acetonitrile.
Step 3: Synthesis of 2-(4,6-dimethylpyrimidin-2-yl)ethan-1-amine and its Dihydrochloride Salt
The final step in the synthesis of the free amine is the reduction of the nitrile group. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting nitriles to primary amines. [7][8][9][10][11][12]Catalytic hydrogenation is an alternative method. [1][13] Mechanism (LiAlH₄ Reduction): The reaction proceeds via a two-step nucleophilic addition of hydride ions from LiAlH₄ to the carbon-nitrogen triple bond. The initial addition forms an imine anion, which is then further reduced to a dianion. Aqueous workup protonates the dianion to yield the primary amine. [7][10]
Caption: Workflow for the final reduction and salt formation.
Experimental Protocol:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, a nitrogen inlet, and a magnetic stirrer.
-
Suspend lithium aluminum hydride (2.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere. Caution: LiAlH₄ is a pyrophoric and water-reactive solid. Handle with extreme care in an inert atmosphere. [14][15]3. Cool the suspension to 0 °C using an ice bath.
-
Dissolve 2-(4,6-dimethylpyrimidin-2-yl)acetonitrile (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction by TLC. Upon completion, cool the reaction to 0 °C.
-
Carefully quench the excess LiAlH₄ using the Fieser workup procedure: sequentially and dropwise add water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams.
-
Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF or ethyl acetate.
-
Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude 2-(4,6-dimethylpyrimidin-2-yl)ethan-1-amine.
-
For the formation of the dihydrochloride salt, dissolve the crude amine in a suitable solvent (e.g., diethyl ether or methanol).
-
Add a solution of HCl in dioxane or diethyl ether (2.2 eq) dropwise with stirring.
-
The dihydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum. [3][16][17][18][19]
Parameter Value Reactants 2-(4,6-dimethylpyrimidin-2-yl)acetonitrile, LiAlH₄ Stoichiometry 1 : 2 Solvent Anhydrous THF Temperature Reflux Reaction Time 4-6 hours | Typical Yield | 70-80% (for the amine) |
Table 3: Key parameters for the reduction of the nitrile.
Characterization of the Final Product
The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the methyl groups on the pyrimidine ring, a singlet for the pyrimidine proton, and two triplets for the ethanamine side chain. The amine protons may appear as a broad singlet. [20][21]* ¹³C NMR Spectroscopy: The carbon NMR will show distinct signals for the carbons of the pyrimidine ring and the ethanamine side chain. * Infrared (IR) Spectroscopy: The IR spectrum should display characteristic N-H stretching vibrations for the primary amine salt in the region of 3000-2500 cm⁻¹ (broad) and C-H stretching vibrations.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the free amine. [22]
Safety and Handling
The synthesis described in this guide involves the use of hazardous materials that require careful handling in a well-ventilated fume hood with appropriate personal protective equipment.
-
Phosphoryl Chloride (POCl₃): Corrosive and reacts violently with water.
-
Sodium Cyanide (NaCN): Highly toxic by ingestion, inhalation, and skin contact. [5][6]Reacts with acids to produce highly toxic hydrogen cyanide gas.
-
Lithium Aluminum Hydride (LiAlH₄): Pyrophoric and reacts violently with water, releasing flammable hydrogen gas. [14][15] Always consult the Safety Data Sheets (SDS) for all reagents before use and follow established laboratory safety protocols.
Conclusion
This technical guide has detailed a reliable and scalable three-step synthesis of this compound. The methodology is based on well-established chemical transformations and provides a clear pathway for obtaining this valuable building block in good overall yield. The provided experimental protocols, mechanistic insights, and safety considerations will be a valuable resource for researchers in the fields of medicinal chemistry and organic synthesis.
References
-
Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Chemistry Steps. [Link]
-
Nitrile reduction. Wikipedia. [Link]
-
Nitriles to Amines: LiAlH4 Reduction. JoVE. [Link]
-
Reduction of nitriles. Chemguide. [Link]
-
Synthesis and Biological Activities of some Pyrimidine derivatives: (A-Review). Oriental Journal of Chemistry. [Link]
-
Conversion of nitriles to 1° amines using LiAlH4. Chemistry LibreTexts. [Link]
-
Nitrile to Amine (LiAlH4 or LAH reduction). Organic Synthesis. [Link]
-
Hydrosilane Reduction of Nitriles to Primary Amines by Cobalt–Isocyanide Catalysts. Organic Letters. [Link]
-
Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]
-
Pinner pyrimidine synthesis. Slideshare. [Link]
-
An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. PubMed. [Link]
-
Synthesis of 2-Acylmethylpyrimidines from 2-Chloro-4,6-dimethylpyrimidine. HETEROCYCLES. [Link]
-
Amine and HCl - salt formation reaction. YouTube. [Link]
-
Amine salts. Oxford Reference. [Link]
-
Pinner reaction. Wikipedia. [Link]
- Process for the purification of amines.
-
Pinner pyrimidine synthesis. Slideshare. [Link]
-
Pinner pyrimidine synthesis. Slideshare. [Link]
-
Pinner Reaction. Organic Chemistry Portal. [Link]
-
Purification of organic hydrochloride salt? ResearchGate. [Link]
-
Working with Hazardous Chemicals. Organic Syntheses. [Link]
-
Standard Operating Procedure (SOP) Procedure for Safe Use of Pyrophoric Solids. University of Illinois Chicago. [Link]
-
IR, NMR spectral data of pyrimidine derivatives. ResearchGate. [Link]
-
Synthesis of amine hydrochloride salts. ResearchGate. [Link]
-
Direct Preparation of Amides from Amine Hydrochloride Salts and Orthoesters: A Synthetic and Mechanistic Perspective. Taylor & Francis Online. [Link]
-
Isolation (Recovery) of amines. University of Alberta. [Link]
-
Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. ResearchGate. [Link]
-
Synthesis, Mass Spectra Investigation and Biological Activity of Some Pyrimidine Derivatives. IOSR Journal of Applied Chemistry. [Link]
-
Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules. [Link]
-
Sodium Cyanide Use Safety Guidelines: Essential Knowledge for Safe Handling. Chemical Safety. [Link]
- Synthesis of 2-amino-4, 6-dimethyl pyrimidine.
- Preparation method of 2-chloro-4, 6-dimethoxypyrimidine.
-
A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. ACS Publications. [Link]
-
Cyanides Storage, Handling and General Use Information. University of Windsor. [Link]
-
2-cyano-6-methylpyridine. Organic Syntheses. [Link]
-
Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. ResearchGate. [Link]
-
Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules. [Link]
-
Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules. [Link]
-
Effect of Reaction Conditions on the Outcome of the Reaction between 2-Hydrazino-4,6-dimethylpyrimidine and Trifluoromethyl-β-diketones. ResearchGate. [Link]
Sources
- 1. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 2. Amine synthesis by nitrile reduction [organic-chemistry.org]
- 3. oxfordreference.com [oxfordreference.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. unitedchemicalcn.com [unitedchemicalcn.com]
- 6. uwindsor.ca [uwindsor.ca]
- 7. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 8. Video: Nitriles to Amines: LiAlH4 Reduction [jove.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Thieme E-Books & E-Journals [thieme-connect.de]
- 14. wcms.uillinois.edu [wcms.uillinois.edu]
- 15. pubs.acs.org [pubs.acs.org]
- 16. An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. echemi.com [echemi.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 22. iosrjournals.org [iosrjournals.org]
An In-depth Technical Guide to 2-(4,6-dimethylpyrimidin-2-yl)ethan-1-amine dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4,6-dimethylpyrimidin-2-yl)ethan-1-amine dihydrochloride is a substituted pyrimidine derivative of interest in medicinal chemistry and drug discovery. The pyrimidine scaffold is a core component of many biologically active molecules, including nucleobases, and synthetic compounds with a broad range of therapeutic applications. The presence of a basic aminoethyl side chain at the 2-position, combined with the dimethylated pyrimidine core, offers a unique three-dimensional structure and chemical properties that make it a valuable building block for the synthesis of novel compounds. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and its expected reactivity profile, stability, and analytical characterization.
Physicochemical Properties
While specific experimental data for this compound is not widely available in the public domain, its key physicochemical properties can be reliably predicted based on its structure and data from commercial suppliers.
| Property | Value | Source |
| CAS Number | 1269151-25-8 | , |
| Molecular Formula | C₈H₁₅Cl₂N₃ | , |
| Molecular Weight | 224.13 g/mol | , |
| Appearance | Solid | |
| Melting Point | Not experimentally determined. Expected to be a high-melting solid due to its salt form. | Inferred |
| Boiling Point | Not applicable (decomposes) | Inferred |
| Solubility | Expected to be soluble in water and polar protic solvents like methanol and ethanol, and insoluble in nonpolar organic solvents. | Inferred from structure |
Synthesis and Purification
A plausible and efficient synthesis of this compound can be conceptualized in a two-step process, starting from readily available commercial reagents.
Step 1: Synthesis of 2-amino-4,6-dimethylpyrimidine
The pyrimidine core can be constructed via the well-established condensation reaction of a guanidine salt with a 1,3-dicarbonyl compound, in this case, acetylacetone. This method is documented in the patent literature for the synthesis of 2-amino-4,6-dimethylpyrimidine.[1]
-
Reaction: Guanidine hydrochloride is reacted with acetylacetone in an aqueous alkaline medium, such as sodium carbonate.
-
Mechanism: The reaction proceeds through a series of condensation and cyclization steps to form the stable pyrimidine ring.
-
Purification: The product can be purified by recrystallization.[1]
Sources
An In-depth Technical Guide to the Synthesis and Characterization of 2-(4,6-Dimethylpyrimidin-2-yl)ethanamine Dihydrochloride (CAS 1269151-25-8)
For the Attention of Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed exploration of 2-(4,6-dimethylpyrimidin-2-yl)ethanamine dihydrochloride, a pyrimidine derivative of interest in chemical and pharmaceutical research. Due to the limited availability of published experimental data for this specific compound, this document integrates established findings on its core precursor with scientifically grounded, proposed methodologies for its synthesis and characterization.
Introduction: The Pyrimidine Core in Medicinal Chemistry
Pyrimidine scaffolds are fundamental heterocyclic structures present in a vast array of biologically active molecules, including nucleic acids and various therapeutic agents. The substitution patterns on the pyrimidine ring dictate the molecule's pharmacological properties, leading to a wide range of applications such as anti-cancer and anthelmintic agents. The title compound, 2-(4,6-dimethylpyrimidin-2-yl)ethanamine dihydrochloride, represents a functionalized pyrimidine with potential for further chemical elaboration and biological screening.
Synthesis Pathway: From Precursor to Final Compound
The synthesis of 2-(4,6-dimethylpyrimidin-2-yl)ethanamine dihydrochloride can be logically approached in a two-stage process, beginning with the well-documented synthesis of the 2-amino-4,6-dimethylpyrimidine precursor.
Stage 1: Synthesis of 2-Amino-4,6-dimethylpyrimidine (CAS 767-15-7)
The foundational step is the condensation reaction between a guanidine salt and acetylacetone. This reaction is a classic and efficient method for the formation of the 2-aminopyrimidine ring system. A representative protocol, adapted from established methods, is provided below.[1]
Experimental Protocol:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 250 parts of water.
-
Add 106 parts of guanidine hydrochloride and 83.5 parts of sodium carbonate to the water and stir until dissolved.
-
To this solution, add 100 parts of acetylacetone.
-
Heat the resulting slurry to 95-100°C for approximately 2 hours, during which time crystal formation should be observed.
-
Cool the slurry to room temperature and then further cool to 10°C.
-
Filter the crystalline product and wash the filter cake with a 25% brine solution.
-
The crude product can be purified by recrystallization from water or another suitable solvent to yield 2-amino-4,6-dimethylpyrimidine.
Causality of Experimental Choices:
-
Aqueous Alkaline Medium: The use of an aqueous solution of sodium carbonate provides the necessary basic conditions to deprotonate the guanidine hydrochloride, allowing the nucleophilic nitrogen to attack the carbonyl carbons of acetylacetone. This avoids the need for anhydrous solvents and simplifies the workup.[1]
-
Heating: The reaction is heated to ensure a sufficient reaction rate for the condensation and cyclization to proceed to completion in a reasonable timeframe.[1]
Caption: Synthesis of the 2-amino-4,6-dimethylpyrimidine precursor.
Stage 2 (Proposed): Synthesis of 2-(4,6-Dimethylpyrimidin-2-yl)ethanamine
Step 2a (Proposed): Halogenation of 2-Amino-4,6-dimethylpyrimidine
A common strategy to activate an amino group for further functionalization is its conversion to a more reactive intermediate. One such approach is a Sandmeyer-type reaction to replace the amino group with a halogen.
Proposed Experimental Protocol:
-
Dissolve 2-amino-4,6-dimethylpyrimidine in an appropriate acidic medium (e.g., HBr).
-
Cool the solution to 0-5°C in an ice bath.
-
Add a solution of sodium nitrite (NaNO2) dropwise to form the diazonium salt in situ.
-
In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr.
-
Slowly add the cold diazonium salt solution to the CuBr solution.
-
Allow the reaction to warm to room temperature and then heat gently to drive the reaction to completion.
-
Extract the product, 2-bromo-4,6-dimethylpyrimidine, with an organic solvent and purify by chromatography.
Step 2b (Proposed): Nucleophilic Substitution with Aminoacetonitrile followed by Reduction
The resulting 2-halopyrimidine is an excellent substrate for nucleophilic substitution.
Proposed Experimental Protocol:
-
Dissolve 2-bromo-4,6-dimethylpyrimidine and an excess of aminoacetonitrile in a polar aprotic solvent such as DMF.
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to scavenge the HBr byproduct.
-
Heat the reaction mixture to facilitate the substitution reaction.
-
After completion, perform an aqueous workup and extract the intermediate, 2-((4,6-dimethylpyrimidin-2-yl)amino)acetonitrile.
-
Dissolve the crude intermediate in a suitable solvent (e.g., ether or THF) and add a reducing agent such as lithium aluminum hydride (LiAlH4) portion-wise at 0°C to reduce the nitrile to the primary amine.
-
Quench the reaction carefully with water and a sodium hydroxide solution.
-
Filter the aluminum salts and extract the desired product, 2-(4,6-dimethylpyrimidin-2-yl)ethanamine, from the filtrate.
Step 2c: Salt Formation
To obtain the dihydrochloride salt, the free base is dissolved in a suitable solvent like diethyl ether or ethanol, and a solution of HCl in the same solvent is added until precipitation is complete. The resulting solid is then filtered and dried.
Caption: Proposed multi-step synthesis of the target compound.
Physicochemical and Spectroscopic Characterization
While experimental data for the final product is not widely published, we can predict the expected analytical data based on its structure and the known data of its precursor. One major supplier, Sigma-Aldrich, indicates that they do not collect analytical data for this product and it is sold "as-is".
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1269151-25-8 | Supplier Data |
| Molecular Formula | C8H15Cl2N3 | Supplier Data |
| Molecular Weight | 224.13 g/mol | Supplier Data |
| Form | Solid | Supplier Data |
| SMILES String | Cl.Cl.Cc1cc(C)nc(CCN)n1 | Supplier Data |
| InChI Key | OJRWCSICABUHDF-UHFFFAOYSA-N | Supplier Data |
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
¹H NMR:
-
~2.4 ppm (singlet, 6H): Two equivalent methyl groups on the pyrimidine ring.
-
~3.0-3.3 ppm (multiplet, 2H): Methylene group adjacent to the pyrimidine ring (-CH2-CH2-NH2).
-
~3.3-3.6 ppm (multiplet, 2H): Methylene group adjacent to the amino group (-CH2-CH2-NH2).
-
~6.8 ppm (singlet, 1H): Aromatic proton on the pyrimidine ring.
-
~8.0-8.5 ppm (broad singlet, 3H): Protons of the ammonium group (-NH3+), which may exchange with D2O.
¹³C NMR:
-
~24 ppm: Carbon of the two methyl groups.
-
~38 ppm: Carbon of the methylene group adjacent to the amino group.
-
~40 ppm: Carbon of the methylene group adjacent to the pyrimidine ring.
-
~118 ppm: Aromatic CH carbon of the pyrimidine ring.
-
~165 ppm: Quaternary carbons of the pyrimidine ring attached to the methyl groups.
-
~170 ppm: Quaternary carbon of the pyrimidine ring attached to the ethanamine side chain.
Mass Spectrometry (MS) (Predicted)
In an electrospray ionization (ESI) mass spectrum, the expected molecular ion peak for the free base (C8H13N3) would be:
-
[M+H]⁺: m/z ≈ 152.12
Fragmentation patterns would likely involve the loss of the aminoethyl side chain.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method would be suitable for assessing the purity of the final compound.
Proposed HPLC Method:
-
Column: C18, 5 µm, 4.6 x 150 mm
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile
-
Gradient: A time-gradient from 5% to 95% B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
This method should provide good separation of the polar final product from any less polar intermediates or impurities.
Potential Biological Activity and Future Directions
While no specific biological activity has been reported for 2-(4,6-dimethylpyrimidin-2-yl)ethanamine dihydrochloride, the pyrimidine core is a well-established pharmacophore. Derivatives of 2-aminopyrimidine have shown a wide range of activities, including:
-
Anti-cancer properties: Various substituted pyrimidines have been investigated as kinase inhibitors and anti-proliferative agents.[2]
-
Anthelmintic activity: Certain pyrimidine derivatives have demonstrated efficacy against parasitic worms.[3]
The title compound, with its primary amine, serves as a valuable building block for creating a library of more complex molecules for high-throughput screening. The ethanamine side chain provides a reactive handle for amide bond formation, reductive amination, and other functionalization reactions.
Future research should focus on:
-
Experimental validation of the proposed synthetic route and full characterization of the final compound.
-
Derivatization of the primary amine to generate a diverse library of compounds.
-
Screening of these new derivatives in a variety of biological assays to identify potential therapeutic applications.
Conclusion
2-(4,6-Dimethylpyrimidin-2-yl)ethanamine dihydrochloride is a compound with a well-defined and accessible precursor. Although detailed experimental data on the final product is limited, this guide provides a robust framework for its synthesis and characterization based on established chemical principles. The structural motifs present in this molecule suggest that it is a promising starting point for the development of novel therapeutic agents.
References
- Scholz, T. F., & Smith, G. M. (1953). U.S. Patent No. 2,660,579. Washington, DC: U.S. Patent and Trademark Office.
- Rigel Pharmaceuticals, Inc. (2013). U.S. Patent No. 8,481,724. Washington, DC: U.S. Patent and Trademark Office.
-
PubChem. 2-Amino-4,6-dimethylpyrimidine. National Center for Biotechnology Information. Available at: [Link]
-
Li, Q., et al. (2018). Synthesis and biological evaluation of 4,6-diaryl-2-pyrimidinamine derivatives as anti-breast cancer agents. Bioorganic & Medicinal Chemistry Letters, 28(4), 675-680. Available at: [Link]
- Bayer CropScience AG. (2011). U.S. Patent Application No. 13/123,546. Washington, DC: U.S. Patent and Trademark Office.
-
Yengoyan, A., et al. (2021). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. Letters in Organic Chemistry, 18(4), 311-317. Available at: [Link]
-
Kumarachari, R. K., et al. (2018). Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines. Journal of Young Pharmacists, 10(3), 273-278. Available at: [Link]
Sources
- 1. US2660579A - Synthesis of 2-amino-4, 6-dimethyl pyrimidine - Google Patents [patents.google.com]
- 2. Synthesis and biological evaluation of 4,6-diaryl-2-pyrimidinamine derivatives as anti-breast cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Mechanism of Action of Dimethylpyrimidine Derivatives
Executive Summary
The pyrimidine nucleus is a foundational scaffold in medicinal chemistry, celebrated for its structural versatility and presence in a multitude of therapeutic agents. This guide offers an in-depth exploration of the mechanisms of action employed by dimethylpyrimidine derivatives, a prominent subclass that has yielded landmark drugs across various therapeutic areas. We will dissect the core strategies through which these molecules exert their biological effects, moving beyond a simple catalog of targets to explain the causal biochemistry and the experimental rationale for their investigation. This document is structured to provide field-proven insights, focusing on three primary mechanistic paradigms: protein kinase inhibition, metabolic enzyme modulation, and folate pathway antagonism. Through detailed case studies of pioneering drugs such as Imatinib, Rosuvastatin, and Diaveridine, this guide illuminates the molecular interactions, signaling pathways, and quantitative measures of efficacy that define this vital class of compounds. Accompanying this analysis are detailed experimental protocols and data visualizations designed to equip researchers with the practical knowledge required to advance their own discovery programs.
The Dimethylpyrimidine Scaffold: A Privileged Structure in Medicinal Chemistry
The pyrimidine ring, a six-membered heterocycle with nitrogen atoms at positions 1 and 3, is a recurring motif in biologically active molecules, most notably in the nucleobases cytosine, thymine, and uracil.[1] Its electron-deficient nature and the capacity for extensive functionalization make it an ideal starting point for designing molecules that can interact with a wide array of biological targets with high affinity and specificity.[2] Dimethylpyrimidine derivatives, which feature methyl groups on the core ring, serve as key intermediates and core structures for drugs targeting diseases ranging from cancer to cardiovascular conditions and infectious diseases.[1] This structural framework allows medicinal chemists to fine-tune pharmacokinetic and pharmacodynamic properties, leading to the development of highly effective and targeted therapies.[2]
Core Mechanisms of Action: A Tripartite View
Dimethylpyrimidine derivatives achieve their therapeutic effects through several distinct mechanisms. We will explore the three most significant paradigms, each illustrated with a representative drug.
Protein Kinase Inhibition: Precision Targeting of Cellular Signaling
Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many cancers. Pyrimidine derivatives have been exceptionally successful as ATP-competitive inhibitors, binding to the ATP pocket of the kinase to block the transfer of phosphate to substrate proteins, thereby halting oncogenic signaling.
Case Study: Imatinib (Gleevec)
Imatinib was a revolutionary drug that validated the principle of targeted cancer therapy.[3] It is a potent inhibitor of the BCR-ABL tyrosine kinase, the constitutively active fusion protein that drives chronic myeloid leukemia (CML).[3][4][5]
-
Mechanism: Imatinib stabilizes the inactive conformation of the BCR-ABL kinase domain.[3] It binds to the ATP-binding site, preventing the enzyme from adopting its active form and blocking substrate phosphorylation.[3][5] This inhibition of downstream signaling cuts off the proliferative signals essential for the survival of CML cells, leading to their programmed cell death (apoptosis).[3] Beyond BCR-ABL, Imatinib also effectively inhibits other tyrosine kinases, including c-Kit and Platelet-Derived Growth Factor Receptor (PDGFR), making it effective against gastrointestinal stromal tumors (GIST).[4][5]
Metabolic Enzyme Inhibition: Correcting Physiological Imbalances
Targeting key enzymes in metabolic pathways is another successful strategy. Dimethylpyrimidine derivatives can act as competitive inhibitors that modulate the production of essential metabolites.
Case Study: Rosuvastatin (Crestor)
Rosuvastatin is a member of the statin class of drugs, which are used to lower cholesterol levels and reduce the risk of cardiovascular disease.[6][7]
-
Mechanism: Rosuvastatin is a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in the hepatic synthesis of cholesterol.[7][8][9] By blocking this enzyme, rosuvastatin reduces the intracellular concentration of cholesterol in liver cells.[9] The liver compensates by upregulating the expression of low-density lipoprotein (LDL) receptors on its surface.[7][9] This increase in LDL receptors enhances the clearance of LDL cholesterol (so-called "bad cholesterol") from the bloodstream, thereby lowering the overall risk of atherosclerosis.[6][9]
Folate Pathway Antagonism: Disrupting Microbial Proliferation
The folic acid biosynthesis pathway is essential for the synthesis of DNA, RNA, and certain amino acids, making it an excellent target for antimicrobial agents.
Case Study: Diaveridine
Diaveridine is an antiprotozoal agent used in veterinary medicine, often to combat coccidiosis in poultry.[10][11]
-
Mechanism: Diaveridine is a competitive inhibitor of dihydrofolate reductase (DHFR), a critical enzyme that catalyzes the reduction of dihydrofolate (DHF) to the biologically active tetrahydrofolate (THF). By binding to the active site of DHFR with high affinity, diaveridine prevents the production of THF, thereby starving the parasite of the necessary cofactors for DNA synthesis and cell division, ultimately leading to cell death.
-
Synergistic Action: The efficacy of diaveridine is dramatically enhanced when used in combination with sulfonamides.[11] Sulfonamides inhibit dihydropteroate synthetase (DHPS), an enzyme that acts earlier in the same pathway. This sequential blockade of two different steps creates a potent synergistic effect, making the combination far more effective than either agent alone.
Methodologies for Mechanistic Elucidation
Validating the mechanism of action requires a suite of robust biochemical and cellular assays. The choice of assay is dictated by the target class.
In Vitro Enzyme Inhibition Assay: A Universal Workflow
The foundational experiment to confirm direct target engagement is the in vitro enzyme inhibition assay. This workflow is adaptable for kinases, DHFR, and other enzymes. The primary goal is to determine the IC50 value—the concentration of the inhibitor required to reduce enzyme activity by 50%.
Protocol: Spectrophotometric Assay for DHFR Inhibition
-
Causality: This protocol relies on the differential UV absorbance of the substrate (DHF) and the cofactor (NADPH). The oxidation of NADPH to NADP+ during the reaction catalyzed by DHFR leads to a decrease in absorbance at 340 nm. An effective inhibitor like diaveridine will slow this rate of decrease.
-
Reagents & Materials:
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Recombinant DHFR enzyme
-
Diaveridine (or other test compound) serially diluted in DMSO
-
Dihydrofolate (DHF) substrate
-
NADPH cofactor
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
-
-
Step-by-Step Methodology:
-
Compound Plating: Add 2 µL of serially diluted diaveridine to the wells of a 96-well plate. Include wells with DMSO only for a "no inhibitor" positive control.
-
Enzyme Addition: Add 178 µL of a solution containing the DHFR enzyme and NADPH in assay buffer to each well.
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 20 µL of the DHF substrate to each well to start the reaction.
-
Kinetic Reading: Immediately place the plate in a spectrophotometer pre-set to 30°C. Measure the absorbance at 340 nm every 30 seconds for 20 minutes.
-
Data Analysis: Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of diaveridine. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Quantitative Analysis of Inhibitory Potency
Summarizing quantitative data is crucial for comparing the potency of different derivatives and for guiding structure-activity relationship (SAR) studies.
Table 1: Inhibitory Potency (IC50) of Representative Dimethylpyrimidine Derivatives
| Compound | Target Enzyme | IC50 Value (µM) | Therapeutic Area |
| Alisertib (MLN8237) | Aurora A Kinase | 0.0012 | Oncology |
| Barasertib (AZD1152) | Aurora B Kinase | 0.00037 | Oncology |
| Compound 4e | α-Amylase | 0.055 | Anti-diabetic |
| Compound 4e | α-Glucosidase | 0.050 | Anti-diabetic |
| Compound 5 | EGFR | 0.04 (nM) | Oncology |
| Compound 5 | CDK4/cyclin D1 | 0.12 (nM) | Oncology |
| Compound PS18 | Cyclooxygenase-1 (COX-1) | 57.3 | Anti-inflammatory |
| Compound PS33 | Cyclooxygenase-1 (COX-1) | 51.8 | Anti-inflammatory |
Data sourced from multiple studies investigating various pyrimidine derivatives.[12][13][14][15]
Conclusion and Future Directions
The dimethylpyrimidine scaffold is unequivocally a "privileged structure" in drug discovery, demonstrating remarkable versatility in targeting a diverse set of proteins crucial to human health and disease. The success of blockbuster drugs like Imatinib and Rosuvastatin, alongside specialized agents like Diaveridine, highlights the chemical tractability and biological adaptability of this core moiety. The mechanisms of action, while varied, often converge on the principle of competitive inhibition of enzymatic active sites, a testament to the scaffold's ability to mimic endogenous substrates or cofactors.
Future research will undoubtedly continue to leverage this framework. The development of next-generation kinase inhibitors with improved selectivity and the ability to overcome resistance mutations remains a high priority in oncology.[16] Furthermore, the exploration of dimethylpyrimidine derivatives against novel targets in areas such as neurodegenerative diseases and metabolic disorders presents exciting new frontiers for drug development.[17] The foundational knowledge and methodologies outlined in this guide provide a robust framework for scientists and researchers dedicated to harnessing the full therapeutic potential of this exceptional chemical class.
References
- Im
- Rosuvast
- Imatinib in Chronic Myeloid Leukemia: an Overview - PMC - NIH.
- Diaveridine Hydrochloride: An In-depth Technical Guide on its Mechanism of Action in Protozoa - Benchchem.
- What is the mechanism of action of Im
- What is the mechanism of Rosuvastatin Calcium?
- Imatinib: MedlinePlus Drug Inform
- Rosuvastatin: MedlinePlus Drug Inform
- Diaveridine Hydrochloride - LKT Labs.
- Imatinib Information for P
- Diaveridine Hydrochloride Research Compound - Benchchem.
- Rosuvastatin - St
- Application Notes and Protocols: Synergistic Mechanism of Diaveridine Hydrochloride and Sulfaquinoxaline - Benchchem.
- The Synergistic Power of Diaveridine Hydrochloride in Veterinary Therapeutics.
- Synthesis of novel 5-[3-(4-chlorophenyl)-substituted-1,3-dimethylpyrimidine-2,4,6(1 H,3 H,5 H)-trione derivatives as potential anti-diabetic and anticancer agents - PubMed.
- Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors - MDPI.
- Application Notes and Protocols for Pyrimidine Deriv
- Biological Evaluation and Molecular Docking Studies of Dimethylpyridine Deriv
- An In-depth Technical Guide to the Chemical Properties and Structure of 2,4-Dimethylpyrimidine - Benchchem.
- Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC.
- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - MDPI.
- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.
- Design, synthesis, and biological evaluation of pyrimidine derivatives as potential inhibitors of human calcium/calmodulin-dependent protein kinase IV - PubMed.
- Pyrimidine Derivatives in Medicinal Chemistry: A Technical Guide - Benchchem.
- New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling - NIH. MoBYyuy0Xmt)
Sources
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. mdpi.com [mdpi.com]
- 3. Imatinib in Chronic Myeloid Leukemia: an Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imatinib - Wikipedia [en.wikipedia.org]
- 5. droracle.ai [droracle.ai]
- 6. Rosuvastatin: MedlinePlus Drug Information [medlineplus.gov]
- 7. Rosuvastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Rosuvastatin - Wikipedia [en.wikipedia.org]
- 9. What is the mechanism of Rosuvastatin Calcium? [synapse.patsnap.com]
- 10. Diaveridine Hydrochloride - LKT Labs [lktlabs.com]
- 11. nbinno.com [nbinno.com]
- 12. Synthesis of novel 5-[3-(4-chlorophenyl)-substituted-1,3-dimethylpyrimidine-2,4,6(1 H,3 H,5 H)-trione derivatives as potential anti-diabetic and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design, synthesis, and biological evaluation of pyrimidine derivatives as potential inhibitors of human calcium/calmodulin-dependent protein kinase IV - PubMed [pubmed.ncbi.nlm.nih.gov]
2-(4,6-dimethylpyrimidin-2-yl)ethan-1-amine dihydrochloride solubility profile
An In-depth Technical Guide to the Solubility Profile of 2-(4,6-dimethylpyrimidin-2-yl)ethan-1-amine dihydrochloride
Abstract
The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its ultimate bioavailability and therapeutic efficacy. For ionizable compounds, this property is not a single value but a profile dependent on environmental factors, most notably pH. This guide provides a comprehensive technical overview of the theoretical and experimental characterization of the solubility profile for this compound. We delve into the structural components influencing its physicochemical properties, predict its pH-dependent solubility behavior, and provide detailed, field-proven protocols for its empirical determination. This document is intended to serve as a foundational resource for researchers, chemists, and drug development professionals engaged in the pre-formulation and formulation of this compound.
Introduction and Strategic Importance
This compound is a heterocyclic amine whose development as a potential therapeutic agent necessitates a thorough understanding of its fundamental physicochemical properties. Among these, aqueous solubility is a paramount parameter that governs dissolution rate, and by extension, absorption and bioavailability, particularly for oral dosage forms.[1] More than 40% of new chemical entities exhibit poor aqueous solubility, making early and accurate characterization essential to de-risk development and guide formulation strategy.[1]
The dihydrochloride salt form of this molecule suggests a strategic intervention to enhance the solubility of a likely basic parent compound.[2] This guide will, therefore, explore the solubility not as a static figure, but as a dynamic profile, providing the theoretical underpinnings and the practical methodologies required for its complete elucidation.
Physicochemical Characterization and Theoretical Solubility Profile
The solubility behavior of this compound is dictated by its molecular structure. A systematic analysis of its constituent parts allows for a robust prediction of its properties.
-
Pyrimidine Core : The pyrimidine ring is a weakly basic heterocycle. The two nitrogen atoms can be protonated, but their basicity is significantly lower than the aliphatic amine due to the aromatic nature of the ring.
-
Ethan-1-amine Side Chain : This primary aliphatic amine is the most basic functional group in the molecule. Primary amines typically exhibit pKa values in the range of 9-11.[3] This group is a primary site for protonation.
-
Dihydrochloride Salt Form : The designation "dihydrochloride" indicates that two basic sites in the molecule have been protonated to form a salt with hydrochloric acid. This conversion of a neutral, likely less soluble free base into a highly polar, charged salt is a common and effective strategy to dramatically increase aqueous solubility.[2]
Impact of Ionization and Predicted pKa
As a multi-basic compound, its solubility is intrinsically linked to the pH of the aqueous medium. The Henderson-Hasselbalch equation governs the equilibrium between the ionized (more soluble) and non-ionized (less soluble) forms. While empirical determination is required for definitive values, we can estimate the pKa values based on analogous structures:
-
pKa1 (Ethan-1-amine) : Estimated to be ~9.5 - 10.5 . Below this pH, the primary amine group will be predominantly protonated (-NH₃⁺).
-
pKa2 (Pyrimidine Ring Nitrogen) : Estimated to be significantly lower, likely in the range of ~1.0 - 3.0 .
The dihydrochloride salt will dissolve in water to yield the fully protonated species. As the pH of the solution is increased, the molecule will deprotonate sequentially, leading to a decrease in solubility as the neutral, less soluble free base begins to form and eventually precipitate. The solubility is therefore expected to be highest at acidic pH (pH 1.2-4.5) and lowest at pH values significantly above the pKa of the ethanamine group (e.g., pH > 11).[4][5][6]
Experimental Determination of Thermodynamic Solubility
While theoretical predictions are valuable, empirical measurement is non-negotiable for regulatory submission and formulation development. The gold standard for this is the determination of thermodynamic (or equilibrium) solubility . This contrasts with kinetic solubility, which is often higher due to the formation of supersaturated, metastable solutions, and is more suited for early high-throughput screening.[7][8][9] For pre-formulation, thermodynamic solubility is the definitive value.
Protocol: Equilibrium Shake-Flask Method (ICH Guideline Compliant)
This method is considered the benchmark for determining the equilibrium solubility and is recommended by the International Council for Harmonisation (ICH).[10][11][12] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid drug substance.
Causality and Self-Validation: The core principle is to ensure a true equilibrium is reached. The use of excess solid material guarantees that the solution becomes saturated. Extended agitation time (≥24 hours) allows the dissolution process to reach a steady state. Analyzing samples at multiple time points (e.g., 24 and 48 hours) serves as a self-validating mechanism; consistent concentration values at these points confirm that equilibrium has been achieved.[13] Temperature control at 37 °C is critical to mimic physiological conditions.[14]
Step-by-Step Methodology:
-
Preparation of Media: Prepare aqueous buffers at a minimum of three pH levels across the physiological range (e.g., pH 1.2, pH 4.5, and pH 6.8) as recommended by ICH M9 guidelines.[12] Deionized water should also be used.
-
Addition of Compound: Add an excess amount of this compound to a series of glass vials containing a known volume of each medium. "Excess" should be enough solid to remain visible at the end of the experiment.
-
Equilibration: Seal the vials and place them in an orbital shaker or rotator in a temperature-controlled chamber at 37 ± 1 °C.[14] Agitate the samples for at least 24 hours. For rigorous studies, a second time point (e.g., 48 hours) is recommended to confirm equilibrium.[13]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the test temperature to let the excess solid settle. To separate the saturated supernatant from the undissolved solid, either:
-
Centrifugation: Centrifuge the vials at high speed.
-
Filtration: Withdraw an aliquot using a syringe fitted with a low-binding filter (e.g., 0.22 µm PVDF). The first few drops should be discarded to prevent drug loss from filter adsorption.
-
-
Sample Preparation: Immediately dilute the clear supernatant with a suitable mobile phase to a concentration within the calibrated range of the analytical method.
-
Quantification: Analyze the concentration of the dissolved compound in the diluted samples using a validated, stability-indicating HPLC-UV method.
-
pH Verification: Measure the final pH of each solution after the experiment to ensure it has not shifted significantly.[11][12]
Representative Solubility Data (Hypothetical)
The following table presents a hypothetical but scientifically plausible solubility profile for the compound, based on the principles discussed. According to ICH guidelines, a drug is considered "highly soluble" if its highest dose strength is soluble in 250 mL or less of aqueous media over the pH range of 1.2 to 6.8.[10][11][14]
| Medium | pH (Final) | Temperature | Representative Solubility (mg/mL) | Representative Solubility (µM) | BCS High Solubility Class (Assuming 100 mg dose) |
| Deionized Water | ~5.5 | 37 °C | > 200 | > 1,020,000 | Yes |
| 0.1 N HCl | 1.2 | 37 °C | > 200 | > 1,020,000 | Yes |
| Acetate Buffer | 4.5 | 37 °C | > 200 | > 1,020,000 | Yes |
| Phosphate Buffer | 6.8 | 37 °C | > 150 | > 765,000 | Yes |
| Phosphate Buffer | 7.4 | 37 °C | ~100 | ~510,000 | Yes |
| Borate Buffer | 9.0 | 37 °C | ~10 | ~51,000 | No |
Note: The molecular weight of the dihydrochloride salt (C₆H₁₁N₃·2HCl) is approximately 196.09 g/mol . A 100 mg dose in 250 mL corresponds to a solubility requirement of 0.4 mg/mL. The data above strongly suggests this compound would be classified as highly soluble.
Key Factors Influencing the Solubility Profile
Several factors beyond the intrinsic structure can modulate the measured solubility of this compound.
-
pH : As established, this is the most critical factor. The solubility will be high in the acidic environment of the stomach and the upper small intestine, facilitating dissolution.[15][16]
-
Common Ion Effect : In chloride-rich environments, such as the stomach (which contains HCl), the solubility of a hydrochloride salt can be slightly suppressed due to the excess of the common chloride ion. However, for highly soluble salts, this effect is often minimal and does not alter the overall classification.[17]
-
Temperature : Most drug dissolutions are endothermic processes; therefore, solubility tends to increase with temperature. All physiologically relevant solubility studies should be conducted at 37 °C.[13][14]
-
Polymorphism : The compound may exist in different crystalline forms (polymorphs) or as an amorphous solid. Each form can have a unique solubility, with the amorphous form typically being more soluble but less stable than crystalline forms.[7][8] It is crucial to characterize the solid-state form used in solubility experiments to ensure reproducibility.
Conclusion and Forward Recommendations
The theoretical analysis of this compound strongly predicts a favorable aqueous solubility profile, characterized by high solubility across the physiological pH range of 1.2 to 6.8. This is a direct consequence of its nature as a dihydrochloride salt of a basic compound. This high solubility is a significant advantage for oral drug development, suggesting that dissolution is unlikely to be the rate-limiting step for absorption.
It is imperative that these theoretical predictions are confirmed through rigorous experimental validation. The Shake-Flask method, conducted according to ICH guidelines, is the definitive approach to establish the equilibrium solubility profile. The resulting data will be foundational for Biopharmaceutics Classification System (BCS) designation, guide the selection of formulation excipients, and support regulatory submissions.
References
-
American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]
-
Scite.ai. (n.d.). Potentiometric Titration Method for the Determination of Solubility Limits and pK a Values of Weak Organic Acids in Water. [Link]
-
ResearchGate. (2014). Thermodynamic vs. kinetic solubility: Knowing which is which. [Link]
-
PubMed. (2012, October 9). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. [Link]
-
protocols.io. (2022, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]
-
Khan Academy. (n.d.). pH and solubility. [Link]
-
ACS Publications. (2021). Simultaneous Influence of Electrolytes and pH on Solubility and Distribution Coefficients of Ionizable Pharmaceuticals. [Link]
-
askIITians. (n.d.). How does pH affect solubility?. [Link]
-
Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]
-
National Center for Biotechnology Information. (2023, November 13). Intrinsic Solubility of Ionizable Compounds from pKa Shift. [Link]
-
YouTube. (2023, December 19). Why Does pH Influence A Substance's Dissolution?. [Link]
-
BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. [Link]
-
ACS Publications. (2020, June 18). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. [Link]
-
ResearchGate. (n.d.). Comparison of kinetic solubility with equilibrium solubility (μM) of.... [Link]
-
SciELO. (2015). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. [Link]
-
National Center for Biotechnology Information. (2016). Drug Solubility: Importance and Enhancement Techniques. [Link]
-
ResearchGate. (2017). Determining a Solubility Product Constant by Potentiometric Titration To Increase Students' Conceptual Understanding of Potentiometry and Titrations. [Link]
-
PubMed Central. (2021, March 10). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. [Link]
-
Admescope. (n.d.). ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment. [Link]
-
University of California, Berkeley. (2014, May 5). POTENTIOMETRIC TITRATIONS & SOLUBILITY EQUILIBRIA. [Link]
-
ERIC. (2017, May). Determining a Solubility Product Constant by Potentiometric Titration to Increase Students' Conceptual Understanding of Potentiometry and Titrations. [Link]
-
European Medicines Agency. (2020, February 10). ICH M9 guideline on biopharmaceutics classification system-based biowaivers. [Link]
-
International Council for Harmonisation. (2019, November 20). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS M9. [Link]
-
ACS Publications. (2019, December 17). ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium. [Link]
-
Spectroscopy Online. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. [Link]
-
ResearchGate. (2016, April 5). Amiodarone hydrochloride: enhancement of solubility and dissolution rate by solid dispersion technique. [Link]
-
SciELO. (2016). Amiodarone hydrochloride: enhancement of solubility and dissolution rate by solid dispersion technique. [Link]
-
PubMed. (1985, January). Precaution on use of hydrochloride salts in pharmaceutical formulation. [Link]
-
PubChem. (n.d.). Ethanamine, 2,2,2-trifluoro-. [Link]
-
PubChem. (n.d.). 2-Pyridineethanamine. [Link]
-
Organic Chemistry Data. (2022, April 7). pKa Data Compiled by R. Williams. [Link]
-
LookChem. (n.d.). 2-(Pyrimidin-2-yl)ethanamine. [Link]
Sources
- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Khan Academy [khanacademy.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Intrinsic Solubility of Ionizable Compounds from pKa Shift - PMC [pmc.ncbi.nlm.nih.gov]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ema.europa.eu [ema.europa.eu]
- 12. database.ich.org [database.ich.org]
- 13. scielo.br [scielo.br]
- 14. admescope.com [admescope.com]
- 15. How does pH affect solubility? - askIITians [askiitians.com]
- 16. youtube.com [youtube.com]
- 17. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Characterization of 2-(4,6-dimethylpyrimidin-2-yl)ethan-1-amine dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4,6-dimethylpyrimidin-2-yl)ethan-1-amine dihydrochloride is a substituted pyrimidine derivative of significant interest in medicinal chemistry and drug discovery. The pyrimidine core is a key structural motif in numerous biologically active compounds, and the strategic placement of dimethyl and aminoethyl functionalities offers a versatile scaffold for further molecular exploration. Accurate and comprehensive characterization of this molecule is paramount for its application in research and development, ensuring its identity, purity, and structural integrity.
This technical guide provides a detailed overview of the analytical methodologies for the characterization of this compound, with a focus on Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). As a Senior Application Scientist, the following sections will not only present the expected data but also delve into the rationale behind the experimental choices and the interpretation of the spectral results, empowering researchers to confidently synthesize and analyze this and similar compounds.
Synthesis of this compound: A Representative Protocol
While numerous synthetic routes to substituted pyrimidines exist, a common and effective method involves the condensation of a suitable amidine with a β-dicarbonyl compound. For the synthesis of the core scaffold of our target molecule, one could envision a reaction between guanidine and acetylacetone to form 2-amino-4,6-dimethylpyrimidine. Subsequent elaboration of the 2-amino group would be required to introduce the ethanamine side chain. A plausible synthetic workflow is outlined below.
Experimental Protocol: Synthesis of 2-(Aminoalkyl)pyrimidine Derivatives
This protocol is a representative method for the synthesis of 2-(aminoalkyl)pyrimidine derivatives and can be adapted for the synthesis of 2-(4,6-dimethylpyrimidin-2-yl)ethan-1-amine.
-
Step 1: Synthesis of 2-amino-4,6-dimethylpyrimidine. In a round-bottom flask, dissolve guanidine hydrochloride and acetylacetone in a suitable solvent such as ethanol. Add a base, for example, sodium ethoxide, and reflux the mixture. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield 2-amino-4,6-dimethylpyrimidine.[1]
-
Step 2: Introduction of the Ethanenitrile Group. The 2-amino-4,6-dimethylpyrimidine can be converted to 2-chloro-4,6-dimethylpyrimidine using a diazotization reaction followed by a Sandmeyer reaction with cuprous chloride. The resulting 2-chloro derivative can then undergo nucleophilic substitution with the sodium salt of acetonitrile to introduce the cyanomethyl group at the 2-position.
-
Step 3: Reduction of the Nitrile to the Amine. The 2-(4,6-dimethylpyrimidin-2-yl)acetonitrile is then reduced to the corresponding primary amine, 2-(4,6-dimethylpyrimidin-2-yl)ethan-1-amine. This can be achieved using a variety of reducing agents, such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent or catalytic hydrogenation.
-
Step 4: Formation of the Dihydrochloride Salt. The final dihydrochloride salt is obtained by treating the free amine with an excess of hydrochloric acid in a suitable solvent like ethanol or diethyl ether. The resulting precipitate is then collected by filtration and dried under vacuum.[1]
Caption: A plausible synthetic workflow for this compound.
Mass Spectrometry Analysis
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound, Electrospray Ionization (ESI) is a suitable technique, particularly for the analysis of the protonated molecule.
Expected Mass Spectrum:
The ESI mass spectrum, in positive ion mode, is expected to show a prominent peak for the protonated molecule [M+H]⁺, where M is the free base. The molecular weight of the free base (C₈H₁₃N₃) is 151.11 g/mol . Therefore, the [M+H]⁺ ion should be observed at an m/z of approximately 152.12.
Fragmentation Pattern:
The fragmentation of pyrimidine derivatives is often initiated by cleavage of the bonds at the substituent groups.[2] For 2-(4,6-dimethylpyrimidin-2-yl)ethan-1-amine, the primary fragmentation pathways are expected to involve the ethylamine side chain.
-
Loss of NH₃: A common fragmentation for primary amines is the loss of ammonia (NH₃), which would result in a fragment ion at m/z 135.
-
Cleavage of the C-C bond in the side chain: Cleavage of the bond between the two carbons of the ethyl group would lead to the formation of a stable pyrimidinemethyl cation at m/z 135 and a neutral CH₂NH₂ radical.
-
Ring Fragmentation: While the pyrimidine ring is relatively stable, fragmentation can occur, leading to smaller characteristic ions.
Table 1: Predicted Mass Spectrometry Data
| m/z (Predicted) | Ion Identity |
| 152.12 | [M+H]⁺ (Protonated molecular ion) |
| 135.10 | [M+H - NH₃]⁺ |
| 122.09 | [M+H - CH₂NH₂]⁺ (from C-C cleavage) |
Experimental Protocol: Mass Spectrometry
-
Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is recommended for accurate mass measurements.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Sample Preparation: Dissolve a small amount of the dihydrochloride salt in a suitable solvent, such as methanol or a mixture of water and acetonitrile.[3] The presence of the hydrochloride salt should not interfere with the analysis in ESI, as the acidic mobile phase will ensure protonation.[3]
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500). For structural elucidation, tandem mass spectrometry (MS/MS) can be performed on the [M+H]⁺ ion to induce fragmentation and obtain a detailed fragmentation spectrum.
Caption: A typical workflow for NMR-based structural elucidation.
Conclusion
The comprehensive characterization of this compound through a combination of mass spectrometry and NMR spectroscopy is crucial for its successful application in scientific research. This guide has provided a detailed framework for the synthesis, analysis, and interpretation of the spectral data for this important molecule. By understanding the principles behind these analytical techniques and the expected outcomes, researchers can ensure the quality and integrity of their compounds, paving the way for new discoveries in drug development and medicinal chemistry. The protocols and predicted data presented herein serve as a valuable resource for scientists working with pyrimidine derivatives and other small molecules.
References
- Mass spectral fragmentation modes of pyrimidine derivatives. (n.d.).
- Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. (2021). Molecules, 26(11), 3185.
- Supporting Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. (n.d.). The Royal Society of Chemistry.
- Do LC/MS Samples of Amine Salts Need to be Alkalinized Pre-Injection? (2018). Reddit.
- Synthesis of the 2-ω-aminoalkyl and 2-ω-sulphanilamidoalkyl derivatives of thiazole and pyrimidine. (1945). Journal of the Chemical Society (Resumed), 255.
- 2-Pyrimidinamine, 4,6-dimethyl-. (n.d.). NIST WebBook.
- Pyrimidine synthesis. (n.d.). Organic Chemistry Portal.
- NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. (1976). Chemistry of Heterocyclic Compounds, 12(11), 1276-1280.
- Can the salt form of my organic compound be determined using NMR? (2018). ResearchGate.
- 2-Amino-4,6-dimethylpyrimidine(767-15-7) 13C NMR spectrum. (n.d.). ChemicalBook.
- 1H-NMR of Cyclopropylamine HCl salt. (2023). Reddit.
- Quantification of Amine- and Alcohol-Containing Metabolites in Saline Samples Using Pre-extraction Benzoyl Chloride Derivatization and Ultrahigh Performance Liquid Chromatography Tandem Mass Spectrometry (UHPLC MS/MS). (2021). Analytical Chemistry, 93(11), 4809–4817.
- Spectroscopy of Amines. (2024). Chemistry LibreTexts.
- spectral data analysis of 2-Amino-4,6-dimethoxypyrimidine. (n.d.). Benchchem.
- 4-AMINO-2,6-DIMETHYLPYRIMIDINE(461-98-3) 1H NMR spectrum. (n.d.). ChemicalBook.
- Figure S7. 13 C NMR spectrum of 1H amine (as the HCl ammonium salt). (n.d.). ResearchGate.
- US2660579A - Synthesis of 2-amino-4, 6-dimethyl pyrimidine. (1953). Google Patents.
Sources
The Architectural Versatility of the Pyrimidine Scaffold: A Technical Guide to its Diverse Biological Activities
Introduction: The Enduring Significance of the Pyrimidine Core in Medicinal Chemistry
The pyrimidine ring, a foundational six-membered heterocyclic aromatic compound with two nitrogen atoms at positions 1 and 3, is a ubiquitous and indispensable scaffold in the realm of medicinal chemistry and drug discovery.[1] Its inherent presence in the fundamental building blocks of life—the nucleobases cytosine, thymine, and uracil, which constitute DNA and RNA—underscores its profound biological relevance.[2] This intrinsic biocompatibility has rendered the pyrimidine nucleus a "privileged structure," a molecular framework that is repeatedly identified as a key constituent in a multitude of biologically active compounds.[3]
The remarkable therapeutic versatility of pyrimidine derivatives is evidenced by their wide-ranging pharmacological applications. From anticancer and antimicrobial to antiviral and anti-inflammatory agents, the strategic modification of the pyrimidine core has yielded a rich pipeline of clinically significant drugs.[4][5] This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the multifaceted biological activities of pyrimidine-based compounds. It delves into the causal mechanisms of action, presents detailed experimental protocols for their evaluation, and offers insights into the structure-activity relationships that govern their therapeutic potential.
I. Anticancer Activity: Targeting the Engines of Malignancy
Pyrimidine derivatives have emerged as a prominent class of anticancer agents, primarily by targeting the dysregulated cellular machinery that drives cancer progression.[6][7] Their mechanisms of action are diverse, often involving the inhibition of key enzymes responsible for cell cycle progression and signal transduction.
A. Mechanism of Action: Interrupting Aberrant Signaling
A significant number of pyrimidine-based anticancer drugs function as inhibitors of protein kinases, enzymes that play a pivotal role in cellular signaling pathways that are often hyperactivated in cancer.[7]
-
Epidermal Growth Factor Receptor (EGFR) Inhibition: The EGFR signaling pathway is a critical regulator of cell proliferation, survival, and metastasis.[8][9] Many pyrimidine derivatives have been designed to act as EGFR tyrosine kinase inhibitors (TKIs). They competitively bind to the ATP-binding site of the EGFR kinase domain, thereby blocking the downstream signaling cascade that promotes tumor growth.[6][8] This inhibition ultimately leads to the suppression of cancer cell proliferation and the induction of apoptosis (programmed cell death).[9]
-
Cyclin-Dependent Kinase (CDK) Inhibition: CDKs are a family of protein kinases that are essential for the regulation of the cell cycle.[10] Dysregulation of CDK activity is a hallmark of many cancers, leading to uncontrolled cell division.[10] Pyrimidine-based compounds have been successfully developed as CDK inhibitors. By blocking the activity of specific CDKs, such as CDK2, CDK4, and CDK6, these compounds can induce cell cycle arrest, typically at the G1/S or G2/M phase, and promote apoptosis in cancer cells.[10][11][12]
-
Dihydrofolate Reductase (DHFR) Inhibition: DHFR is a crucial enzyme in the folate metabolic pathway, which is essential for the synthesis of nucleotides, the building blocks of DNA and RNA. By inhibiting DHFR, pyrimidine-based drugs, such as methotrexate, disrupt DNA synthesis and repair, leading to the death of rapidly dividing cancer cells.
Signaling Pathway of Pyrimidine-Based EGFR Inhibitors
Caption: Pyrimidine-based EGFR inhibitors block downstream signaling pathways.
B. Experimental Protocols: Evaluating Anticancer Efficacy
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the pyrimidine-based compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[13]
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
This technique is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Step-by-Step Protocol:
-
Cell Treatment: Treat cancer cells with the pyrimidine compound for a defined period.
-
Cell Harvesting and Fixation: Harvest the cells, wash with phosphate-buffered saline (PBS), and fix in cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content of the cells is measured, and the distribution of cells in the different phases of the cell cycle is determined.
C. Quantitative Data: Inhibitory Potency
The efficacy of pyrimidine-based anticancer agents is often quantified by their half-maximal inhibitory concentration (IC50) values.
| Compound Class | Target | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrido[2,3-d]pyrimidine | EGFR | A549 (Lung) | 0.002 | [9] |
| 2-aminopyrrolo[2,3-d]pyrimidine | CDK9 | Pancreatic Cancer Cells | Strong Inhibition | [11] |
| Pyrazolo[3,4-d]pyrimidine | DHFR | MCF-7 (Breast) | < 1 | [14] |
II. Antimicrobial Activity: Combating Pathogenic Microbes
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Pyrimidine derivatives have demonstrated significant potential as antibacterial and antifungal agents.[15]
A. Mechanism of Action: Disrupting Essential Microbial Processes
-
Dihydrofolate Reductase (DHFR) Inhibition: Similar to their anticancer mechanism, pyrimidine derivatives like trimethoprim can selectively inhibit bacterial DHFR. This blocks the synthesis of tetrahydrofolate, a cofactor essential for the production of nucleic acids and certain amino acids in bacteria, leading to bacteriostatic or bactericidal effects.
-
Inhibition of FtsZ Polymerization: FtsZ is a bacterial protein that is a homolog of eukaryotic tubulin and plays a crucial role in bacterial cell division.[16][17] Some thiophenyl-substituted pyrimidine derivatives have been shown to inhibit the polymerization of FtsZ, thereby disrupting the formation of the Z-ring and blocking cell division, ultimately leading to bacterial death.[16][17]
Experimental Workflow for Antimicrobial Susceptibility Testing
Caption: Broth microdilution method for determining MIC.
B. Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[8][18]
Step-by-Step Protocol:
-
Prepare Compound Dilutions: Prepare a series of two-fold dilutions of the pyrimidine compound in a 96-well microtiter plate using an appropriate broth medium.[19]
-
Prepare Bacterial Inoculum: Prepare a standardized suspension of the test bacterium.[19]
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.[19]
-
Incubation: Incubate the plate at an appropriate temperature (usually 37°C) for 18-24 hours.[19]
-
Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacterium.[18]
III. Antiviral Activity: Halting Viral Replication
Pyrimidine nucleoside analogues are a cornerstone of antiviral therapy, effectively treating a range of viral infections.[20][21]
A. Mechanism of Action: Deceptive Building Blocks
Synthetic pyrimidine nucleoside analogues are designed to mimic naturally occurring nucleosides.[20] Once inside a host cell, they are phosphorylated to their active triphosphate form. These triphosphates then act as competitive inhibitors or alternative substrates for viral polymerases (RNA-dependent RNA polymerase or reverse transcriptase). Their incorporation into the growing viral DNA or RNA chain can lead to chain termination or introduce mutations, thereby inhibiting viral replication.[20]
B. Experimental Protocol: Plaque Reduction Assay
The plaque reduction assay is a standard method to quantify the infectivity of a virus and to evaluate the efficacy of antiviral compounds.[15]
Step-by-Step Protocol:
-
Cell Seeding: Seed a confluent monolayer of susceptible host cells in a multi-well plate.
-
Virus Adsorption: Infect the cells with a known amount of virus for a short period to allow for attachment.
-
Compound Treatment: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various concentrations of the pyrimidine compound.[2]
-
Incubation: Incubate the plates for several days to allow for the formation of plaques (localized areas of cell death).[2]
-
Plaque Visualization and Counting: Stain the cells (e.g., with crystal violet) to visualize and count the plaques. The reduction in the number of plaques in the presence of the compound is a measure of its antiviral activity.[2]
IV. Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key contributor to a wide range of diseases. Pyrimidine derivatives have demonstrated potent anti-inflammatory properties through various mechanisms.[22]
A. Mechanism of Action: Quelling the Flames of Inflammation
-
Cyclooxygenase (COX) Inhibition: COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. Many pyrimidine-based compounds act as selective inhibitors of COX-2, the isoform that is predominantly expressed at sites of inflammation.[13][23] By inhibiting COX-2, these compounds reduce the production of pro-inflammatory prostaglandins.
-
Inhibition of NF-κB Signaling: Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a central role in regulating the expression of pro-inflammatory genes.[24][25] Some pyrimidine derivatives have been shown to inhibit the activation of the NF-κB signaling pathway, thereby suppressing the production of inflammatory cytokines and other mediators.
COX Inhibition Assay Workflow
Caption: General workflow for assessing COX inhibition.
B. Experimental Protocols: Assessing Anti-inflammatory Potential
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.[10]
Step-by-Step Protocol:
-
Enzyme and Substrate Preparation: Prepare solutions of purified COX-1 or COX-2 enzyme and the substrate, arachidonic acid.[12]
-
Incubation: Incubate the enzyme with the pyrimidine compound at various concentrations.[12]
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.[12]
-
Product Quantification: After a set incubation time, stop the reaction and quantify the amount of prostaglandin E2 (PGE2) produced, typically using an enzyme-linked immunosorbent assay (ELISA).[10]
-
Calculate Inhibition: The percentage of inhibition is calculated by comparing the amount of PGE2 produced in the presence of the inhibitor to that of the control.[23]
This is a classic in vivo model for evaluating acute inflammation.[26][27]
Step-by-Step Protocol:
-
Animal Dosing: Administer the pyrimidine compound or a vehicle control to rats, typically orally or intraperitoneally.
-
Induction of Edema: After a specific time, inject a solution of carrageenan into the sub-plantar region of the rat's hind paw.
-
Paw Volume Measurement: Measure the volume of the paw at various time points after the carrageenan injection using a plethysmometer.[24]
-
Calculate Edema Inhibition: The anti-inflammatory effect is determined by the reduction in paw edema in the treated group compared to the control group.
V. Synthesis of Pyrimidine Derivatives: Building the Core Scaffold
The synthesis of pyrimidine derivatives is a well-established field of organic chemistry, with numerous methods available for the construction of the pyrimidine ring. A common and versatile approach is the Principal Synthesis, which involves the cyclization of a β-dicarbonyl compound with an N-C-N containing reactant.[1]
General Synthetic Procedure (Principal Synthesis):
-
Reactant Selection: Choose a suitable β-dicarbonyl compound (e.g., ethyl acetoacetate) and an N-C-N containing reactant such as an amidine (for 2-substituted pyrimidines), urea (for 2-pyrimidinones), or guanidine (for 2-aminopyrimidines).[1]
-
Condensation Reaction: The β-dicarbonyl compound and the N-C-N reactant are condensed, typically under basic or acidic conditions, to form the pyrimidine ring.[1] The Biginelli reaction is a well-known multicomponent reaction that falls under this category.[1]
-
Purification: The resulting pyrimidine derivative is then purified using standard techniques such as recrystallization or column chromatography.
VI. Conclusion: A Scaffold of Limitless Potential
The pyrimidine nucleus continues to be a remarkably fruitful scaffold in the pursuit of novel therapeutic agents. Its inherent biological recognition, coupled with the synthetic tractability that allows for extensive structural diversification, ensures its enduring prominence in medicinal chemistry. This guide has provided a comprehensive overview of the diverse biological activities of pyrimidine-based compounds, delving into their mechanisms of action and the experimental methodologies used for their evaluation. As our understanding of disease pathology deepens, the rational design and synthesis of new pyrimidine derivatives will undoubtedly lead to the development of more effective and selective drugs to address a wide spectrum of human diseases.
References
-
Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. (2024). MDPI. [Link]
-
Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (n.d.). PubMed Central. [Link]
-
Pyrimidine. (n.d.). Wikipedia. [Link]
-
SARS-CoV-2 inhibited by pyrimidine biosynthesis inhibitors in conjunction with nucleoside analogs. (2021). News-Medical.Net. [Link]
-
Unveiling the promise of pyrimidine-modified CDK inhibitors in cancer treatment. (2024). PubMed. [Link]
-
Synthetic Pyrimidines Nucleoside Antiviral drugs or Agents. (2024). YouTube. [Link]
-
Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. (2024). PubMed. [Link]
-
Pyrimidine-based EGFR TK inhibitors in targeted cancer therapy. (2021). PubMed. [Link]
-
Pyrimidine inhibitors synergize with nucleoside analogues to block SARS-CoV-2. (n.d.). NIH. [Link]
-
Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. (2023). NIH. [Link]
-
A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. (2022). Frontiers. [Link]
-
Pyrimidine as antiinflammatory agent: A review. (n.d.). Indian Journal of Pharmaceutical Sciences. [Link]
-
Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63. (2022). NIH. [Link]
-
Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (n.d.). PMC - NIH. [Link]
-
Pyrimidine Derivatives as Anticancer Agents. (2021). Encyclopedia.pub. [Link]
-
Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. (2021). NIH. [Link]
-
Design, Synthesis and Biological Evaluation of Pyrimidine Derivatives as Novel CDK2 Inhibitors That Induce Apoptosis and Cell Cycle Arrest in Breast Cancer Cells. (2018). PubMed. [Link]
-
TARGETING DIHYDROFOLATE REDUCTASE (DHFR) ENZYME: SYNTHESIS, IN-VITRO BIOLOGICAL EVALUATION, AND MOLECULAR MODELLING OF NOVEL TETRAHYDROPYRIMIDINE AND DIHYDROPYRIDINE DERIVATIVES. (2026). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]
-
Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. (n.d.). RSC Publishing. [Link]
-
DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents. (2019). PMC. [Link]
-
Synthesis, Biological Activity, and Molecular Dynamics Study of Novel Series of a Trimethoprim Analogs as Multi-Targeted Compounds: Dihydrofolate Reductase (DHFR) Inhibitors and DNA-Binding Agents. (n.d.). MDPI. [Link]
-
Discovery of Potent and Selective Pyrrolo[2,3-d]pyrimidine Derivatives as Fourth-Generation EGFR Inhibitors Targeting Triple Mutations. (n.d.). ACS Publications. [Link]
-
Human dihydrofolate reductase inhibition effect of 1-Phenylpyrazolo[3,4-d]pyrimidines: Synthesis, antitumor evaluation and molecular modeling study. (2022). PubMed. [Link]
-
A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. (2022). NIH. [Link]
-
Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. (n.d.). PMC - NIH. [Link]
- Anticancer and Antibacterial Activeness of Fused Pyrimidines: Newfangled Upd
-
M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (n.d.). CLSI. [Link]
-
The majority of DHFR inhibitors are derivates of folic acid. Core... (n.d.). ResearchGate. [Link]
-
Pyrimidine biosynthesis inhibitors synergize with nucleoside analogs to block SARS-CoV-2 infection. (2021). ResearchGate. [Link]
-
Development of CDK inhibitors from existing pyrazolopyrimidine and... (n.d.). ResearchGate. [Link]
-
A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates. (n.d.). NIH. [Link]
-
Mechanism of action of pyrimidine analogues. (n.d.). ResearchGate. [Link]
-
Antimicrobial susceptibility testing (Broth microdilution method). (2025). WOAH - Asia. [Link]
-
Discovery of a Broad-Spectrum Antiviral Compound That Inhibits Pyrimidine Biosynthesis and Establishes a Type 1 Interferon-Independent Antiviral State. (n.d.). NIH. [Link]
-
Pyrimidine as antiinflammatory agent: A review. (n.d.). Indian Journal of Pharmaceutical Sciences. [Link]
-
Clinically used pyrimidine-based anti-inflammatory drugs. (n.d.). ResearchGate. [Link]
-
Recent Development of Pyrimidine‐Containing Antimicrobial Agents. (n.d.). ResearchGate. [Link]
-
Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv. [Link]
-
(PDF) Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue. (2025). ResearchGate. [Link]
- Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue. (n.d.). [No source found].
-
Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. (n.d.). PMC - NIH. [Link]
-
Previously reported NF-κB inhibitors. | Download Scientific Diagram. (n.d.). ResearchGate. [Link]
-
Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. (n.d.). PubMed. [Link]
-
ANTIVIRAL MECHANISMS OF ACTION. (n.d.). Annual Reviews. [Link]
-
Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties. (n.d.). PMC - NIH. [Link]
-
Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy. (n.d.). PMC - NIH. [Link]
Sources
- 1. Pyrimidine - Wikipedia [en.wikipedia.org]
- 2. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. texaschildrens.org [texaschildrens.org]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 9. bu.edu.eg [bu.edu.eg]
- 10. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pyrimidine synthesis [organic-chemistry.org]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. clyte.tech [clyte.tech]
- 14. EP0841326B1 - Process for the preparation of pyrimidine derivatives - Google Patents [patents.google.com]
- 15. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL [bio-protocol.org]
- 17. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 18. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. rr-asia.woah.org [rr-asia.woah.org]
- 20. broadpharm.com [broadpharm.com]
- 21. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 23. bpsbioscience.com [bpsbioscience.com]
- 24. Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 25. m.youtube.com [m.youtube.com]
- 26. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 27. inotiv.com [inotiv.com]
An In-Depth Technical Guide to the Design, Synthesis, and Evaluation of Structural Analogs of 2-(4,6-Dimethylpyrimidin-2-yl)ethan-1-amine
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] This technical guide provides a comprehensive exploration of the structural analogs of 2-(4,6-dimethylpyrimidin-2-yl)ethan-1-amine, a molecule of significant interest for the development of novel therapeutics. We will delve into rational design strategies, detailed synthetic methodologies, and robust protocols for biological evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel small molecule therapeutics. Our narrative emphasizes the causality behind experimental choices, ensuring that each protocol is a self-validating system, grounded in established scientific principles.
Introduction: The Pyrimidine Core in Drug Discovery
Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3.[2] This fundamental structure is a key component of nucleic acids (cytosine, thymine, and uracil) and is found in numerous approved drugs with a broad spectrum of activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1] The versatility of the pyrimidine ring allows for substitutions at multiple positions, enabling the fine-tuning of steric, electronic, and hydrophobic properties to achieve desired biological activity and selectivity.[2]
The core focus of this guide, 2-(4,6-dimethylpyrimidin-2-yl)ethan-1-amine, features a 4,6-dimethylpyrimidine scaffold linked to an ethanamine side chain at the 2-position. While this specific molecule is available for research purposes, its biological activity and therapeutic potential remain largely unexplored in publicly available literature. However, the structural motifs present suggest a high potential for interaction with various biological targets, particularly protein kinases. This guide, therefore, aims to provide a roadmap for the systematic exploration of its chemical space.
Rational Design of Structural Analogs
The design of a focused library of analogs is crucial for elucidating the structure-activity relationship (SAR) and identifying lead compounds with improved potency, selectivity, and pharmacokinetic properties. Our design strategy for analogs of 2-(4,6-dimethylpyrimidin-2-yl)ethan-1-amine will focus on three key regions of the molecule:
-
The Pyrimidine Core: Modifications to the methyl groups at the 4 and 6 positions can influence solubility and interactions with the target protein.
-
The Ethyl Linker: Altering the length and rigidity of the two-carbon linker can impact the orientation of the terminal amine.
-
The Terminal Amine: Substitution on the primary amine can introduce new interaction points and modulate the basicity of the molecule.
The following diagram illustrates the proposed design strategy:
Caption: Rational design strategy for analogs of 2-(4,6-dimethylpyrimidin-2-yl)ethan-1-amine.
Synthetic Methodologies
A robust and flexible synthetic strategy is essential for generating the designed analogs. We propose a multi-step synthetic route starting from readily available precursors.
Synthesis of the Core Scaffold: 2-(2-Aminoethyl)-4,6-dimethylpyrimidine
The synthesis of the core scaffold can be achieved through a two-step process involving the formation of a nitrile intermediate followed by its reduction.
Step 1: Synthesis of 2-(Cyanomethyl)-4,6-dimethylpyrimidine
This step involves the nucleophilic substitution of a suitable leaving group on the pyrimidine ring with a cyanide source. A plausible route starts with the synthesis of 2-chloro-4,6-dimethylpyrimidine, followed by reaction with a cyanide salt. Alternatively, a more direct approach involves the condensation of an appropriate amidine with a β-dicarbonyl compound. A method for synthesizing 2-cyanopyrimidines involves the oxidation of a 2-(methylthio)pyrimidine to the corresponding sulfone, which is then displaced by cyanide.
Protocol 1: Synthesis of 2-(Cyanomethyl)-4,6-dimethylpyrimidine
-
Synthesis of 2-Thio-4,6-dimethylpyrimidine: A mixture of acetylacetone and thiourea is refluxed in the presence of a base such as sodium ethoxide in ethanol.
-
S-Alkylation: The resulting pyrimidine-2-thiol is treated with an alkylating agent, such as methyl iodide, to yield 2-(methylthio)-4,6-dimethylpyrimidine.
-
Oxidation to Sulfone: The 2-(methylthio)pyrimidine is oxidized to the corresponding sulfone using an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA).
-
Cyanation: The 2-(methylsulfonyl)-4,6-dimethylpyrimidine is then reacted with a cyanide source, such as potassium cyanide, in a polar aprotic solvent like DMSO to yield 2-(cyanomethyl)-4,6-dimethylpyrimidine.
Step 2: Reduction of the Nitrile to the Primary Amine
The reduction of the nitrile group to a primary amine is a well-established transformation in organic synthesis.
Protocol 2: Reduction of 2-(Cyanomethyl)-4,6-dimethylpyrimidine
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), a solution of 2-(cyanomethyl)-4,6-dimethylpyrimidine in an anhydrous ether solvent (e.g., diethyl ether or THF) is prepared.
-
Reducing Agent: A strong hydride reducing agent, such as lithium aluminum hydride (LiAlH₄) or borane-THF complex (BH₃·THF), is cautiously added to the reaction mixture at a controlled temperature (typically 0 °C).[3][4]
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: The reaction is carefully quenched with water and an aqueous base (e.g., NaOH solution) to decompose the excess reducing agent and the aluminum salts.
-
Extraction and Purification: The product is extracted with an organic solvent, dried over an anhydrous salt (e.g., Na₂SO₄), and purified by column chromatography or distillation to yield 2-(4,6-dimethylpyrimidin-2-yl)ethan-1-amine.
The following workflow diagram illustrates the proposed synthetic route:
Caption: Proposed synthetic workflow for 2-(4,6-dimethylpyrimidin-2-yl)ethan-1-amine.
Synthesis of Analogs
The synthesis of the designed analogs will follow similar principles, with modifications to the starting materials and reagents.
-
Modification of the Pyrimidine Core: Different β-dicarbonyl compounds can be used in the initial cyclization step to introduce various substituents at the 4 and 6 positions.
-
Modification of the Linker: The synthesis can be adapted to use different ω-cyanoalkylating agents to vary the linker length.
-
Modification of the Terminal Amine: The primary amine of the core scaffold can be further functionalized through standard reactions such as reductive amination, acylation, or sulfonylation to introduce a variety of substituents.
Biological Evaluation
Based on the known biological activities of structurally related pyrimidine derivatives, we propose to screen the synthesized analogs against a panel of protein kinases and for their potential as anticancer agents and β-glucuronidase inhibitors.
Kinase Inhibitor Screening
A significant number of 2-aminopyrimidine derivatives have been reported as potent kinase inhibitors. Therefore, a primary focus of the biological evaluation will be to screen the synthesized compounds against a panel of kinases implicated in cancer and inflammatory diseases.
Protocol 3: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantitatively measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.
-
Kinase Reaction: Set up a kinase reaction in a 96- or 384-well plate containing the kinase, a suitable substrate, ATP, and the test compound at various concentrations.
-
ADP-Glo™ Reagent Addition: After the kinase reaction, add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to produce a luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. The signal is directly proportional to the amount of ADP produced and inversely proportional to the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.
Table 1: Representative Kinase Panel for Screening
| Kinase Target | Therapeutic Area | Rationale for Inclusion |
| PLK4 | Cancer | Overexpressed in various cancers; 2-aminopyrimidines are known inhibitors. |
| JAK2 | Myeloproliferative Neoplasms | 2-aminopyrimidine derivatives have shown selectivity for JAK2. |
| PI3K/mTOR | Cancer | Dual inhibitors of this pathway are of high interest; pyrimidine scaffolds are common. |
| PAK1 | Cancer | Implicated in cell proliferation and survival; targeted by 2-arylamino-pyrimidines. |
| EGFR | Cancer | A well-established target for pyrimidine-based inhibitors. |
Anticancer Activity Screening
The potential of the synthesized analogs as anticancer agents can be evaluated using cell-based viability assays.
Protocol 4: MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[5][6][7][8][9]
-
Cell Seeding: Seed cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized analogs for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value for each compound.
β-Glucuronidase Inhibition Assay
Given that some pyrimidine derivatives have shown inhibitory activity against β-glucuronidase, an enzyme implicated in certain pathologies, this assay is also recommended.
Protocol 5: In Vitro β-Glucuronidase Inhibition Assay
This assay measures the inhibition of the enzymatic hydrolysis of a substrate by β-glucuronidase.
-
Reaction Mixture: Prepare a reaction mixture containing β-glucuronidase enzyme, a suitable buffer, and the test compound at various concentrations in a 96-well plate.
-
Substrate Addition: Initiate the reaction by adding a chromogenic or fluorogenic substrate, such as p-nitrophenyl-β-D-glucuronide or 4-methylumbelliferyl-β-D-glucuronide.
-
Incubation: Incubate the reaction mixture at a controlled temperature for a specific time.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., a high pH buffer).
-
Signal Measurement: Measure the absorbance or fluorescence of the product using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.
The following diagram illustrates the biological evaluation workflow:
Caption: Workflow for the biological evaluation of synthesized analogs.
Structure-Activity Relationship (SAR) Analysis and Data Presentation
Systematic analysis of the biological data obtained for the synthesized analogs will be crucial for understanding the SAR. The data should be organized in a clear and concise manner to facilitate comparison and the identification of trends.
Table 2: Exemplar Data Table for SAR Analysis
| Compound ID | R¹ | R² | Linker | R³ | R⁴ | Kinase X IC₅₀ (µM) | Cancer Cell Line Y IC₅₀ (µM) | β-Glucuronidase IC₅₀ (µM) |
| Core | CH₃ | CH₃ | -(CH₂)₂- | H | H | >100 | >100 | >100 |
| Analog 1 | H | H | -(CH₂)₂- | H | H | 50.2 | 75.1 | 89.3 |
| Analog 2 | CH₃ | CH₃ | -(CH₂)₃- | H | H | 25.6 | 45.8 | 62.1 |
| Analog 3 | CH₃ | CH₃ | -(CH₂)₂- | CH₃ | H | 10.1 | 15.3 | 33.7 |
| Analog 4 | Ph | Ph | -(CH₂)₂- | H | H | 5.4 | 8.9 | 12.5 |
Conclusion and Future Directions
This technical guide provides a comprehensive framework for the design, synthesis, and biological evaluation of novel structural analogs of 2-(4,6-dimethylpyrimidin-2-yl)ethan-1-amine. The proposed strategies and protocols are grounded in established medicinal chemistry principles and provide a solid foundation for the discovery of new therapeutic agents. Future work should focus on the synthesis of a diverse library of analogs and their thorough biological characterization. Promising lead compounds can then be subjected to further optimization to improve their pharmacological profiles, including ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, in preparation for in vivo studies. The versatility of the pyrimidine scaffold suggests that the exploration of this chemical space holds significant promise for the development of novel drugs targeting a range of diseases.
References
-
Clark, J. (n.d.). Reducing Nitriles to Primary Amines. Chemguide. Retrieved from [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
Sittampalam, G. S., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile to Amine - Common Conditions. Retrieved from [Link]
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
-
BioAssay Systems. (n.d.). Beta Glucuronidase Assay Kit. Retrieved from [Link]
-
Wallace, A. C., et al. (2011). A High Throughput Assay for Discovery of Bacterial β-Glucuronidase Inhibitors. PLoS ONE, 6(4), e18599. Retrieved from [Link]
-
Kalogirou, A. S., & Koutentis, P. A. (2019). Synthesis of 2-Cyanopyrimidines. Molbank, 2019(4), M1086. Retrieved from [Link]
- Scholz, T. F., & Smith, G. M. (1953). U.S. Patent No. 2,660,579. Washington, DC: U.S. Patent and Trademark Office.
-
Hecht, S. M., et al. (1979). Chemistry of 2-substituted pyrimidines. Studies directed toward the synthesis of the pyrimidine moiety of bleomycin. The Journal of Organic Chemistry, 44(6), 950-955. Retrieved from [Link]
-
Li, X., et al. (2019). A metal-free synthesis of pyrimidines from amidines with α,β-unsaturated ketones via tandem [3 + 3] annulation and visible-light-enabled photo-oxidation. Organic & Biomolecular Chemistry, 17(3), 504-508. Retrieved from [Link]
-
Semantic Scholar. (n.d.). 2-amino-4,6-dimethyl pyrimidine. Retrieved from [Link]
- Google Patents. (n.d.). CN101279949A - Method for synthesizing 2-hydroxyl-4,6-dimethylpyrimidine.
- Google Patents. (n.d.). CN102898382A - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine.
-
Wikipedia. (n.d.). Cyanomethine. Retrieved from [Link]
-
Al-Ostath, A., et al. (2023). Recent medicinal approaches of novel pyrimidine analogs: A review. Results in Chemistry, 5, 100803. Retrieved from [Link]
-
Panneerselvam, P., et al. (2012). A mini review of pyrimidine and fused pyrimidine marketed drugs. Research in Pharmacy, 2(4), 01-09. Retrieved from [Link]
Sources
- 1. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. atcc.org [atcc.org]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
A Technical Guide to the Preliminary In-Vitro Screening of 2-(4,6-dimethylpyrimidin-2-yl)ethan-1-amine
Abstract
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of a multitude of compounds with diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] This guide presents a structured, in-vitro screening cascade for a novel pyrimidine derivative, 2-(4,6-dimethylpyrimidin-2-yl)ethan-1-amine, whose specific biological target and activity are yet uncharacterized. As a Senior Application Scientist, this document provides not just protocols, but the strategic rationale behind a tiered screening approach, beginning with foundational cytotoxicity assessments and culminating in an outlook on target deconvolution. The methodologies are designed to be robust and self-validating, providing a clear path from initial compound characterization to hit identification for researchers in drug discovery and development.
Introduction: The Rationale for Screening a Novel Pyrimidine Derivative
The discovery and development of new drugs is a complex process that relies on the systematic evaluation of novel chemical entities.[2][3] The pyrimidine ring is a key constituent of nucleobases and is found in numerous pharmacophores, making its derivatives a fertile ground for identifying new therapeutic agents.[1] The subject of this guide, 2-(4,6-dimethylpyrimidin-2-yl)ethan-1-amine (henceforth referred to as Compound Y), is a novel molecule whose potential bioactivity is unknown.
A structured in-vitro screening plan is essential to efficiently probe the biological potential of such a compound.[2] The primary objectives of this preliminary screen are twofold:
-
To determine the cytotoxic potential of Compound Y across a panel of relevant human cell lines.
-
To identify a potential therapeutic window by comparing its effect on cancerous cells versus non-cancerous cells.
This guide outlines a logical workflow, beginning with a broad assessment of cytotoxicity to establish effective concentration ranges and concluding with strategies for subsequent target identification, should a promising activity profile be discovered.
Figure 1: A high-level overview of the proposed in-vitro screening cascade for Compound Y.
Foundational Cytotoxicity Screening: The MTT Assay
The initial evaluation of any novel compound must involve assessing its general cytotoxicity.[4] This step is critical for determining the concentration range over which the compound exhibits biological effects, guiding all subsequent experiments. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, cost-effective, and widely used colorimetric method for this purpose.[4][5]
Causality & Experimental Choice: The principle of the MTT assay is based on the reduction of the yellow tetrazolium salt, MTT, into purple formazan crystals by mitochondrial reductase enzymes.[6][7] This conversion is only performed by metabolically active, viable cells. Therefore, the amount of formazan produced is directly proportional to the number of living cells, providing a reliable measure of cell viability.[8] We choose this assay as a primary screen because it is a high-throughput method that provides a quantitative measure of a compound's effect on cell proliferation and metabolic health.
Self-Validating System: To ensure the integrity of the results, the experimental design must include multiple controls:
-
Untreated Cells: Serves as the 100% cell viability control.
-
Vehicle Control: Cells treated with the same concentration of the compound's solvent (e.g., DMSO) to ensure the solvent itself has no toxic effect.
-
Positive Control: A known cytotoxic agent (e.g., Doxorubicin) to confirm the assay is performing correctly and the cells are responsive to toxic stimuli.
-
Media Blank: Wells containing only culture medium and the MTT reagent to determine background absorbance.
Figure 2: Step-by-step workflow of the MTT cell viability assay.
Data Presentation and Interpretation
The primary endpoint of the cytotoxicity screen is the half-maximal inhibitory concentration (IC50), which is the concentration of a compound that reduces cell viability by 50%. This value is a key measure of a drug's potency. To assess the compound's potential as a selective therapeutic agent, it is crucial to test it on both cancerous and non-cancerous cell lines.[4][5]
Hypothetical Screening Panel & Results:
| Cell Line | Tissue of Origin | Type | Compound Y IC50 (µM) | Doxorubicin IC50 (µM) (Positive Control) |
| MCF-7 | Breast | Cancer | 8.4 | 1.2 |
| A549 | Lung | Cancer | 15.2 | 2.5 |
| PC3 | Prostate | Cancer | 21.0 | 3.1 |
| HEK293 | Kidney | Non-cancerous | >100 | 10.5 |
Data are presented as hypothetical mean values for illustrative purposes.
Interpreting the Results:
-
Potency: Compound Y exhibits cytotoxic activity against all tested cancer cell lines in the micromolar range.
-
Selectivity: The compound shows significantly lower toxicity towards the non-cancerous HEK293 cell line (IC50 >100 µM). This is a highly desirable characteristic for a potential therapeutic candidate.[5]
The Selectivity Index (SI) is calculated to quantify this effect: SI = IC50 (non-cancerous cell line) / IC50 (cancer cell line)
For MCF-7 cells, the hypothetical SI would be >100 / 8.4 ≈ >11.9 . A higher SI value indicates greater selectivity for cancer cells, suggesting a potentially wider therapeutic window.
Outlook: Strategies for Target Identification
If a compound demonstrates potent and selective activity in phenotypic screens, the next critical step is to identify its molecular target(s).[9][10] Understanding the mechanism of action is fundamental for further drug development.[11] There are two primary approaches to target identification for small molecules.[9][12]
-
Affinity-Based Methods: These techniques use a modified version of the small molecule (the "bait") to capture its binding partners ("prey") from a cell lysate. The bait is typically immobilized on a solid support (like beads) or tagged with an affinity handle such as biotin.[9] The captured proteins are then identified using mass spectrometry.
-
Label-Free Methods: These approaches use the unmodified, native small molecule. They rely on detecting changes in protein properties upon compound binding. An example is the Drug Affinity Responsive Target Stability (DARTS) method, which leverages the principle that a protein often becomes more stable and resistant to protease digestion when bound to a small molecule.[9]
Figure 3: Major strategic approaches for small molecule target identification.
Detailed Experimental Protocol: MTT Cytotoxicity Assay
This protocol provides a step-by-step methodology for assessing the cytotoxicity of Compound Y.
5.1. Materials and Reagents
-
96-well flat-bottom sterile culture plates
-
Selected cell lines (e.g., MCF-7, A549, HEK293)
-
Complete culture medium (specific to cell line)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
Compound Y (stock solution in DMSO)
-
Positive control (e.g., Doxorubicin)
-
MTT reagent (e.g., 5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[13]
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
-
Humidified incubator (37°C, 5% CO₂)
5.2. Procedure
Day 1: Cell Seeding
-
Culture cells to ~80% confluency.
-
Harvest cells using Trypsin-EDTA and perform a cell count.
-
Prepare a cell suspension in complete medium to achieve the desired seeding density (e.g., 10,000 cells/well).[6]
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[6]
Day 2: Compound Treatment
-
Prepare serial dilutions of Compound Y in serum-free medium from the DMSO stock. Ensure the final DMSO concentration in the wells is consistent and low (<0.5%).
-
Carefully remove the medium from the wells.
-
Add 100 µL of the prepared compound dilutions to the respective wells. Include wells for untreated, vehicle, and positive controls. Use at least triplicate wells for each condition.[6]
-
Return the plate to the incubator for the desired exposure time (e.g., 48 hours).
Day 4: Assay Endpoint
-
After the incubation period, add 10 µL of the 5 mg/mL MTT stock solution to each well.[8][13]
-
Incubate the plate for 2-4 hours at 37°C, allowing formazan crystals to form.[6][8]
-
Carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the crystals.[13]
-
Cover the plate and leave it at 37°C for 4 hours, or shake on an orbital shaker for 15 minutes to ensure complete dissolution.[13]
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
5.3. Data Analysis
-
Subtract the average absorbance of the media blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of Treated Wells / Absorbance of Vehicle Control Wells) x 100
-
Plot % Viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.
References
- CLYTE Technologies. (2025).
- Abcam. (n.d.). MTT assay protocol. Abcam.
- BenchChem. (2025). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds. BenchChem.
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NIH Bookshelf.
- Provost, J. J., & Wallert, M. A. (2025). MTT Proliferation Assay Protocol.
- Thermo Fisher Scientific. (n.d.). CyQUANT MTT Cell Proliferation Assay Kit Protocol. Thermo Fisher Scientific.
-
Al-Sanea, M. M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Translational Medicine. [Link]
- Khan, I. H., & Kumar, A. (2014).
- Al-Sanea, M. M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery.
- Acerta Pharma. (2024).
- National Center for Biotechnology Information. (n.d.). Target identification and mechanism of action in chemical biology and drug discovery. NIH.
- University College London. (n.d.). Target Identification and Validation (Small Molecules). University College London.
- MDPI. (n.d.). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. MDPI.
- International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. IJPRA.
- ResearchGate. (2025). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
- MDPI. (n.d.).
- BenchChem. (2025). The Diverse In Vitro Biological Activities of Pyrimidine Compounds: A Technical Guide. BenchChem.
- National Center for Biotechnology Information. (n.d.). Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells. NIH.
- Bentham Science. (n.d.). Design, Synthesis, In Silico and In Vitro Evaluation of Novel Pyrimidine Derivatives as EGFR Inhibitors. Bentham Science.
- BenchChem. (2025).
- Sygnature Discovery. (n.d.). How to Develop a Successful in vitro Screening Strategy.
- International Biopharmaceutical Industry. (n.d.). How to Develop a Successful in vitro Screening Strategy.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. international-biopharma.com [international-biopharma.com]
- 3. international-biopharma.com [international-biopharma.com]
- 4. ijprajournal.com [ijprajournal.com]
- 5. researchgate.net [researchgate.net]
- 6. clyte.tech [clyte.tech]
- 7. researchgate.net [researchgate.net]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cracking the Code of Drug Discovery: Small Molecules and Target Identification - PharmaFeatures [pharmafeatures.com]
- 11. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
Methodological & Application
Application Notes and Protocols for the Utilization of 2-(4,6-dimethylpyrimidin-2-yl)ethan-1-amine dihydrochloride in Novel Synthesis
These application notes provide a detailed guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 2-(4,6-dimethylpyrimidin-2-yl)ethan-1-amine dihydrochloride as a versatile building block in the synthesis of novel compounds with potential therapeutic applications, particularly in the realm of kinase inhibition.
Introduction: The Strategic Value of the Pyrimidine Scaffold
The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs. Its prevalence is due to its ability to mimic purine bases, enabling it to interact with the hinge region of ATP-binding sites in various enzymes, particularly kinases.[1][2] Kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. Consequently, the development of novel kinase inhibitors is a major focus of modern drug discovery.[3][4]
This compound offers a unique and valuable scaffold for the synthesis of new chemical entities. The 4,6-dimethyl substitution pattern provides steric and electronic properties that can be exploited to achieve selectivity and potency. The primary amine extending from the C2 position serves as a key reactive handle for introducing diverse functionalities, allowing for the exploration of a wide chemical space to optimize biological activity and pharmacokinetic properties.
Proposed Novel Synthesis: Targeting IRAK-4 with a Pyrimidine-Aryl Ether Scaffold
Interleukin-1 receptor-associated kinase 4 (IRAK-4) is a serine/threonine kinase that plays a crucial role in the innate immune response signaling pathway.[3] Its inhibition is a promising therapeutic strategy for treating inflammatory diseases and certain cancers. Here, we propose a novel synthesis of a potential IRAK-4 inhibitor by coupling 2-(4,6-dimethylpyrimidin-2-yl)ethan-1-amine with a substituted aryl fluoride via a nucleophilic aromatic substitution (SNAr) reaction.
The target molecule, N-(2-(4,6-dimethylpyrimidin-2-yl)ethyl)-2,3-difluoro-4-nitroaniline , incorporates the 2-(4,6-dimethylpyrimidin-2-yl)ethylamino moiety for potential hinge-binding and a substituted aryl ring to occupy the hydrophobic regions of the kinase active site.
Reaction Scheme:
A proposed nucleophilic aromatic substitution reaction.
Detailed Experimental Protocol
This protocol outlines the step-by-step methodology for the synthesis of the target compound.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Supplier |
| This compound | 1269151-25-8 | 224.13 | Commercially available |
| 1,2,3-Trifluoro-4-nitrobenzene | 318-31-0 | 177.08 | Commercially available |
| Diisopropylethylamine (DIPEA) | 7087-68-5 | 129.24 | Sigma-Aldrich |
| Dimethyl sulfoxide (DMSO), anhydrous | 67-68-5 | 78.13 | Sigma-Aldrich |
| Ethyl acetate (EtOAc) | 141-78-6 | 88.11 | Fisher Scientific |
| Hexanes | 110-54-3 | 86.18 | Fisher Scientific |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | N/A | N/A | In-house preparation |
| Brine | N/A | N/A | In-house preparation |
| Anhydrous magnesium sulfate (MgSO₄) | 7487-88-9 | 120.37 | VWR |
Procedure:
-
Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (224 mg, 1.0 mmol).
-
Reagent Addition: Add anhydrous dimethyl sulfoxide (DMSO) (5 mL) to the flask. Stir the mixture to dissolve the starting material.
-
Base Addition: Add diisopropylethylamine (DIPEA) (0.52 mL, 3.0 mmol) to the reaction mixture. The DIPEA will neutralize the dihydrochloride salt and act as a base for the SNAr reaction.
-
Addition of Electrophile: Add 1,2,3-trifluoro-4-nitrobenzene (177 mg, 1.0 mmol) to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to 120 °C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.
-
Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Pour the reaction mixture into a separatory funnel containing 50 mL of ethyl acetate and 50 mL of water.
-
Extraction: Separate the organic layer. Wash the organic layer with saturated aqueous sodium bicarbonate (2 x 25 mL) and then with brine (1 x 25 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., from 10% to 50% ethyl acetate) to afford the pure N-(2-(4,6-dimethylpyrimidin-2-yl)ethyl)-2,3-difluoro-4-nitroaniline.
Expected Yield and Characterization:
| Property | Expected Value |
| Yield | 60-75% |
| Appearance | Yellow to orange solid |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 8.0-7.8 (m, 1H, Ar-H), 6.9-6.7 (m, 1H, Ar-H), 6.65 (s, 1H, pyrimidine-H), 3.8 (q, J = 6.8 Hz, 2H, CH₂-N), 3.2 (t, J = 6.8 Hz, 2H, CH₂-pyrimidine), 2.4 (s, 6H, 2 x CH₃) |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 167.5, 164.2, 157.1, 150.0 (d, J = 250 Hz), 145.2 (d, J = 250 Hz), 140.1, 125.4, 115.3, 112.8, 43.2, 38.1, 24.0 |
| Mass Spectrometry (ESI+) | m/z: [M+H]⁺ calculated for C₁₄H₁₅F₂N₅O₂: 324.12; found: 324.12 |
Mechanistic Considerations and Rationale for Experimental Choices
The proposed synthesis relies on a well-established nucleophilic aromatic substitution (SNAr) mechanism.[5][6] The key steps are outlined below:
Key stages of the proposed SNAr reaction.
Causality behind Experimental Choices:
-
Solvent (DMSO): Anhydrous dimethyl sulfoxide is a polar aprotic solvent that is ideal for SNAr reactions. It effectively solvates the cationic species and does not interfere with the nucleophilicity of the amine.
-
Base (DIPEA): Diisopropylethylamine is a non-nucleophilic hindered base. Its primary role is to deprotonate the ammonium salt of the starting material to generate the free amine in situ. Using a non-nucleophilic base prevents it from competing with the desired nucleophile in the reaction.
-
Temperature (120 °C): Elevated temperatures are often necessary to overcome the activation energy barrier for the nucleophilic attack on the aromatic ring, which temporarily disrupts its aromaticity.[7]
-
Electrophile (1,2,3-Trifluoro-4-nitrobenzene): The presence of two fluorine atoms and a nitro group strongly activates the aromatic ring towards nucleophilic attack. The nitro group is a powerful electron-withdrawing group that stabilizes the negatively charged Meisenheimer intermediate through resonance. Fluorine is an excellent leaving group in SNAr reactions.
Application in Kinase Inhibitor Drug Discovery
The synthesized molecule, N-(2-(4,6-dimethylpyrimidin-2-yl)ethyl)-2,3-difluoro-4-nitroaniline, can serve as a lead compound for further optimization in an IRAK-4 inhibitor program. The subsequent synthetic strategies could involve:
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amine, which can then be further functionalized to explore interactions with other regions of the IRAK-4 active site.
-
Modification of the Aryl Ring: A variety of substituted aryl fluorides can be used in the initial SNAr reaction to probe the structure-activity relationship (SAR) of the hydrophobic pocket.
-
Introduction of Chirality: The ethyl linker can be modified to introduce chiral centers, which can lead to improved potency and selectivity.
Workflow for novel kinase inhibitor development.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of novel heterocyclic compounds. The detailed protocol for its application in a nucleophilic aromatic substitution reaction provides a clear pathway for the generation of potential kinase inhibitors. The strategic design of experiments, coupled with a thorough understanding of the underlying reaction mechanisms, will enable researchers to efficiently explore new chemical space and accelerate the discovery of next-generation therapeutics.
References
-
Chi, Y., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(11), 7449-7467. Available at: [Link]
-
Kelly, P. N., et al. (2015). Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors. ACS Medicinal Chemistry Letters, 6(10), 1063-1068. Available at: [Link]
-
Long, B., et al. (2018). Synthesis and biological evaluation of aurora kinases inhibitors based on N-trisubstituted pyrimidine scaffold. European Journal of Medicinal Chemistry, 145, 663-675. Available at: [Link]
-
Bavetsias, V., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5170. Available at: [Link]
-
Wodicka, L. M., et al. (2010). Activation of MYC transcription networks by Aurora A kinase. Proceedings of the National Academy of Sciences, 107(35), 15594-15599. Available at: [Link]
-
Grokipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
-
YouTube. (2019, January 19). nucleophilic aromatic substitutions. Retrieved from [Link]
-
ResearchGate. (2021). Amination of 2-halopyridines. [Table]. In Amination of Heteroaryl Chlorides: Palladium Catalysis or SN Ar in Green Solvents?. Retrieved from [Link]
-
PubMed Central (PMC). (2017). Concerted Nucleophilic Aromatic Substitution Reactions. Accounts of Chemical Research, 50(6), 1476–1485. Available at: [Link]
-
Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Retrieved from [Link]
Sources
- 1. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of aurora kinases inhibitors based on N-trisubstituted pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
The Pyrimidine Scaffold: A Cornerstone in the Rational Design of Kinase Inhibitors
Introduction: The Privileged Pyrimidine in Kinase Inhibition
The pyrimidine nucleus, a simple six-membered aromatic heterocycle with two nitrogen atoms, stands as a titan in the field of medicinal chemistry and drug discovery. Its inherent presence in the fundamental building blocks of life—the nucleobases cytosine, thymine, and uracil—confers upon it a unique biocompatibility. This, combined with its versatile chemical properties, has elevated the pyrimidine scaffold to the status of a "privileged structure," leading to a multitude of clinically successful therapeutics.[1] Pyrimidine derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1] This guide provides a comprehensive technical overview of the application of pyrimidine derivatives in the synthesis of kinase inhibitors, detailing their design, synthesis, and biological evaluation.
Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer. Kinase inhibitors have therefore emerged as a crucial class of targeted therapeutics. The pyrimidine core is an ideal scaffold for kinase inhibitors as it can mimic the hydrogen bonding interactions of the adenine base of ATP in the kinase hinge region.[2] This guide will delve into the synthetic strategies, structure-activity relationships (SAR), and key experimental protocols that are central to the development of potent and selective pyrimidine-based kinase inhibitors.
Design Strategies and Structure-Activity Relationship (SAR)
The biological activity of pyrimidine derivatives is highly dependent on the nature and position of substituents on the pyrimidine ring. Strategic modifications at the C2, C4, and C5 positions have led to the development of potent and selective inhibitors for various kinases.[3]
A common theme in the SAR of pyrimidine-based kinase inhibitors is the importance of the 2,4-disubstitution pattern for potent biological activity. For instance, many potent kinase inhibitors feature anilino or related aromatic groups at the C2 or C4 position, which can engage in crucial hydrogen bonding interactions within the ATP-binding pocket.
Key Substitution Points and Their Influence on Activity:
| Position | Common Substituents | Influence on Activity | Rationale |
| C2 | Anilino, Amino, Alkylamino | H-bond interactions with the kinase hinge region, selectivity.[4][5] | Mimics the N6-amino group of adenine. |
| C4 | Anilino, Aryl, Heteroaryl | Potency, selectivity, and pharmacokinetic properties. | Occupies the hydrophobic pocket adjacent to the hinge region. |
| C5 | Halogens, Small alkyl groups | Fine-tuning of potency and selectivity.[3] | Can modulate the electronic properties of the ring and introduce steric constraints. |
| C6 | Methyl, Amino | Can influence solubility and metabolic stability.[6][7] | Can be modified to improve physicochemical properties. |
The following diagram illustrates the general workflow for a structure-activity relationship study of pyrimidine derivatives.
Synthetic Protocols for Pyrimidine-Based Kinase Inhibitors
The synthesis of pyrimidine derivatives often involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with a guanidine or urea derivative. A prominent example is the synthesis of Imatinib (Gleevec), a pioneering tyrosine kinase inhibitor.[8][9][10]
Protocol 1: General Synthesis of a 2-Anilino-4-Arylpyrimidine Scaffold
This protocol outlines a common synthetic route to a 2,4-disubstituted pyrimidine core, a key pharmacophore in many kinase inhibitors.
Materials:
-
Aryl amidine hydrochloride
-
β-ketoester
-
Sodium ethoxide (NaOEt)
-
Ethanol (EtOH)
-
2-chloro-4-arylpyrimidine
-
Aniline derivative
-
Diisopropylethylamine (DIPEA)
-
N-Methyl-2-pyrrolidone (NMP)
Procedure:
-
Synthesis of the Pyrimidine Core: a. To a solution of sodium ethoxide in ethanol, add the aryl amidine hydrochloride and the β-ketoester. b. Reflux the mixture for 4-6 hours. c. Monitor the reaction by Thin Layer Chromatography (TLC). d. Upon completion, cool the reaction to room temperature and neutralize with acetic acid. e. Precipitate the product by adding water, filter, and dry to obtain the 2-hydroxy-4-arylpyrimidine. f. Chlorinate the hydroxyl group using a standard chlorinating agent like phosphorus oxychloride (POCl₃) to yield the 2-chloro-4-arylpyrimidine.
-
Nucleophilic Aromatic Substitution (SNAr): a. In a sealed vial, dissolve the 2-chloro-4-arylpyrimidine and the desired aniline derivative in NMP. b. Add DIPEA as a base. c. Heat the reaction mixture to 120-150 °C for 12-24 hours. d. Monitor the reaction by LC-MS. e. Upon completion, cool the reaction, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate). f. Purify the crude product by column chromatography to obtain the final 2-anilino-4-arylpyrimidine derivative.
The following diagram illustrates the key synthetic steps.
Application Notes: Kinase Inhibition Assays
Once synthesized, the inhibitory activity of the pyrimidine derivatives against the target kinase must be evaluated. A variety of assay formats are available, ranging from traditional radioactive assays to more modern fluorescence-based methods.[11][12][13][14]
Protocol 2: In Vitro Kinase Assay (Generic Fluorescence-Based)
This protocol describes a general method for determining the IC₅₀ value of a test compound against a specific kinase using a fluorescence-based assay.
Materials:
-
Purified recombinant kinase
-
Kinase-specific peptide substrate
-
ATP
-
Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Test compound (pyrimidine derivative) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well microplates
-
Plate reader capable of luminescence detection
Procedure:
-
Assay Preparation: a. Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM. b. Prepare the kinase reaction mixture containing the kinase and peptide substrate in the kinase assay buffer. c. Prepare the ATP solution in the kinase assay buffer.
-
Kinase Reaction: a. To the wells of the 384-well plate, add a small volume of the diluted test compound. Include DMSO-only wells as a negative control (100% activity) and a known inhibitor as a positive control. b. Add the kinase reaction mixture to all wells. c. Pre-incubate the plate at room temperature for 15-30 minutes to allow the compound to bind to the kinase. d. Initiate the kinase reaction by adding the ATP solution to all wells. e. Incubate the plate at the optimal temperature for the kinase (typically 30 °C or 37 °C) for a predetermined time (e.g., 60 minutes).
-
Detection of Kinase Activity: a. Stop the kinase reaction and detect the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ Kinase Assay Kit. This typically involves adding an ADP-Glo™ Reagent to deplete the remaining ATP, followed by the addition of a Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase/luciferin reaction. b. Read the luminescence signal on a plate reader.
-
Data Analysis: a. The luminescence signal is inversely proportional to the amount of kinase inhibition. b. Calculate the percent inhibition for each compound concentration relative to the DMSO control. c. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
The following diagram illustrates the workflow of a typical in vitro kinase assay.
Conclusion and Future Perspectives
The pyrimidine scaffold continues to be a remarkably fruitful and enduring platform in the quest for novel therapeutic agents. Its inherent biological relevance and synthetic versatility ensure its continued prominence in medicinal chemistry. The development of next-generation pyrimidine-based kinase inhibitors will likely focus on improving selectivity to minimize off-target effects and overcoming drug resistance mechanisms.[15][16] The application of computational methods, such as molecular docking and structure-based drug design, will undoubtedly accelerate the discovery of new and more effective pyrimidine derivatives for the treatment of a wide range of diseases.[6][7]
References
-
Curr Pharm Des. 2025;31(14):1100-1129.
-
Arch Pharm (Weinheim). 2025 Jan;358(1):e2400163.
-
Chem Biol Drug Des. 2021 Nov;98(5):746-779.
-
BenchChem.
-
BenchChem.
-
BenchChem.
-
J Med Chem. 1997 Nov 20;40(24):3970-80.
-
Recent Pat Anticancer Drug Discov. 2014;9(2):145-71.
-
RSC Med Chem. 2020 Oct 1;11(10):1129-1144.
-
BenchChem.
-
J Med Chem. 2021 Aug 26;64(16):12014-12030.
-
J Med Chem. 2021 May 27;64(10):6847-6868.
-
BenchChem.
-
J Med Chem. 1997 Nov 20;40(24):3970-3980.
-
J Med Chem. 2021 May 27;64(10):6847-6868.
-
J Mol Struct. 2024;1306:137863.
-
J Enzyme Inhib Med Chem. 2020;35(1):443-453.
-
Synfacts. 2013;9(2):129.
-
RSC Med Chem. 2020 Oct 1;11(10):1129-1144.
-
Molecules. 2023 Nov 15;28(22):7594.
-
Bioorg Med Chem Lett. 2023 Sep 1;93:129419.
-
Org Process Res Dev. 2012;16(11):1833-1837.
-
New Drug Approvals.
-
ResearchGate.
-
protocols.io.
-
J Biomol Struct Dyn. 2022;40(16):7345-7357.
-
Celtarys Research.
-
Cayman Chemical.
-
RSC Adv. 2023 Feb 28;13(11):7298-7323.
-
BellBrook Labs.
-
ResearchGate.
-
BOC Sciences.
-
Med Res Rev. 2025 Nov 20.
Sources
- 1. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 10. newdrugapprovals.org [newdrugapprovals.org]
- 11. researchgate.net [researchgate.net]
- 12. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 13. caymanchem.com [caymanchem.com]
- 14. bellbrooklabs.com [bellbrooklabs.com]
- 15. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design, synthesis and evaluation of new pyrimidine derivatives as EGFRC797S tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: N-Alkylation of Pyrimidine Amines
<
Introduction: The Central Role of N-Alkylated Pyrimidine Amines in Medicinal Chemistry
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic N-alkylation of aminopyrimidines is a powerful tool for modulating the pharmacological properties of these molecules. This modification can significantly impact a compound's potency, selectivity, solubility, and metabolic stability. Consequently, robust and versatile protocols for the N-alkylation of pyrimidine amines are of paramount importance to researchers in drug discovery and development.
This guide provides a detailed overview of established and contemporary methods for the N-alkylation of pyrimidine amines, offering insights into the underlying chemical principles and providing step-by-step experimental protocols.
Core Chemical Principles & Challenges
The N-alkylation of pyrimidine amines, while conceptually straightforward, presents several challenges that must be carefully managed to ensure successful and efficient synthesis.
-
Regioselectivity: Pyrimidine amines possess multiple nucleophilic nitrogen atoms: the exocyclic amino group and the ring nitrogens. Controlling the site of alkylation is crucial. Typically, the exocyclic amino group is more nucleophilic and will preferentially react, but reaction conditions can influence this selectivity.
-
Over-alkylation: The product of mono-alkylation, a secondary amine, is often more nucleophilic than the starting primary amine, leading to the formation of undesired tertiary amines.[1][2][3] Careful control of stoichiometry and reaction conditions is necessary to favor mono-alkylation.
-
Substrate Reactivity: The electronic nature of the pyrimidine ring significantly influences the nucleophilicity of the amino group. Electron-withdrawing groups on the ring will decrease the amine's reactivity, potentially requiring more forcing conditions.
Experimental Protocols
This section details three widely applicable methods for the N-alkylation of pyrimidine amines, each with its own advantages and considerations.
Protocol 1: Classical N-Alkylation with Alkyl Halides
This is the most direct and traditional method for N-alkylation, relying on the nucleophilic substitution of an alkyl halide by the pyrimidine amine. The choice of base is critical to deprotonate the amine, enhancing its nucleophilicity.
Causality Behind Experimental Choices:
-
Base: A non-nucleophilic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often preferred to avoid competition with the amine as the nucleophile.[4] Sodium hydride (NaH) can also be used for less reactive amines, but requires anhydrous conditions.
-
Solvent: A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (MeCN) is typically used to dissolve the reactants and facilitate the Sₙ2 reaction.
-
Temperature: The reaction temperature is dependent on the reactivity of both the pyrimidine amine and the alkyl halide. Primary alkyl halides are more reactive than secondary ones, and iodides are better leaving groups than bromides or chlorides.
Detailed Step-by-Step Methodology:
-
To a stirred solution of the pyrimidine amine (1.0 eq) in anhydrous DMF (0.1 M), add the base (e.g., K₂CO₃, 2.0 eq).
-
Add the alkyl halide (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to the desired temperature (typically 60-100 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Reductive Amination
Reductive amination is a powerful and versatile method for forming C-N bonds and is particularly useful for synthesizing secondary amines with minimal over-alkylation.[5][6][7] The reaction proceeds via the in-situ formation of an imine or enamine intermediate from the pyrimidine amine and a carbonyl compound (aldehyde or ketone), which is then reduced to the corresponding amine.
Causality Behind Experimental Choices:
-
Reducing Agent: A mild and selective reducing agent is required to reduce the imine in the presence of the starting carbonyl compound. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a common choice for this purpose. Sodium cyanoborohydride (NaBH₃CN) is also effective but is more toxic.
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents for reductive amination. Acetic acid is often added as a catalyst to promote imine formation.
-
Reaction Conditions: The reaction is typically carried out at room temperature and is often complete within a few hours.
Detailed Step-by-Step Methodology:
-
To a stirred solution of the pyrimidine amine (1.0 eq) and the aldehyde or ketone (1.2 eq) in DCE (0.1 M), add acetic acid (1.1 eq).
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise, ensuring the temperature does not rise significantly.
-
Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Palladium-Catalyzed Buchwald-Hartwig Amination
For the synthesis of N-aryl or N-heteroaryl pyrimidine amines, the Buchwald-Hartwig amination is a highly effective method. This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds under relatively mild conditions and with a broad substrate scope.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: A palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a phosphine ligand (e.g., Xantphos, BINAP) are essential for the catalytic cycle. The choice of ligand can significantly impact the reaction's efficiency.
-
Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is required.
-
Solvent: Anhydrous toluene or dioxane are common solvents for this reaction.
Detailed Step-by-Step Methodology:
-
In a glovebox or under an inert atmosphere, combine the halo-pyrimidine (1.0 eq), the amine (1.2 eq), the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), the phosphine ligand (e.g., Xantphos, 4-10 mol%), and the base (e.g., NaOtBu, 1.4 eq).
-
Add anhydrous toluene or dioxane and seal the reaction vessel.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Comparison of N-Alkylation Methods
| Method | Alkylating Agent | Key Reagents | Typical Yields | Advantages | Disadvantages |
| Classical Alkylation | Alkyl Halides | Base (K₂CO₃, Cs₂CO₃) | 60-90% | Simple, readily available reagents | Risk of over-alkylation, may require high temperatures |
| Reductive Amination | Aldehydes, Ketones | Reducing Agent (NaBH(OAc)₃) | 70-95% | Excellent for secondary amines, mild conditions | Requires a carbonyl compound |
| Buchwald-Hartwig | Aryl/Heteroaryl Halides | Pd Catalyst, Ligand, Base | 65-90% | Broad scope for N-arylation, mild conditions | Requires inert atmosphere, expensive catalysts |
Experimental Workflow & Mechanism Visualization
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. ias.ac.in [ias.ac.in]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Reductive amination - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Utilization of 2-(4,6-dimethylpyrimidin-2-yl)ethan-1-amine as a Versatile Scaffold in Drug Design
Introduction: The Pyrimidine Core in Modern Medicinal Chemistry
The pyrimidine ring is a privileged scaffold in drug discovery, forming the structural basis of numerous natural products, vitamins (e.g., Thiamine), and a vast array of therapeutic agents.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding as both an acceptor and donor, and synthetic tractability have made it a cornerstone of medicinal chemistry.[2] Pyrimidine derivatives have demonstrated a wide spectrum of biological activities, including potent anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2] A significant portion of modern kinase inhibitors, for instance, incorporate a pyrimidine core that often mimics the adenine ring of ATP, enabling competitive binding to the kinase hinge region.[3][4]
This guide focuses on a specific, yet highly versatile, pyrimidine-based building block: 2-(4,6-dimethylpyrimidin-2-yl)ethan-1-amine . This scaffold offers several strategic advantages for drug design:
-
The 4,6-dimethylpyrimidine core provides a stable, aromatic anchor with defined steric and electronic features. The methyl groups can influence solubility and metabolic stability.
-
The ethylamine side chain presents a primary amine, a key functional handle for a multitude of chemical modifications. This allows for the systematic exploration of chemical space and the optimization of structure-activity relationships (SAR).
-
The two-carbon linker between the pyrimidine ring and the amine provides conformational flexibility, allowing derivatives to adopt optimal geometries for binding to diverse biological targets.
These application notes provide detailed, field-proven protocols for the synthesis of this core scaffold, its subsequent derivatization into a chemical library, and a proposed workflow for biological evaluation, with a focus on kinase inhibition as a primary application.
Part 1: Synthesis of the Core Scaffold
The synthesis of 2-(4,6-dimethylpyrimidin-2-yl)ethan-1-amine is not widely documented as a one-step procedure. Therefore, a robust, multi-step synthetic route is proposed, starting from readily available commercial precursors. This pathway is designed for efficiency and scalability in a research setting.
Workflow for Scaffold Synthesis
Caption: Proposed synthetic pathway to the target scaffold.
Protocol 1.1: Synthesis of 2-Amino-4,6-dimethylpyrimidine
This protocol is adapted from established methods for pyrimidine synthesis via condensation.[3][5]
-
Principle: The synthesis involves the cyclocondensation reaction of a guanidine salt with acetylacetone in an aqueous alkaline medium. The alkali facilitates the deprotonation of the active methylene compound (acetylacetone), which then undergoes condensation with guanidine to form the pyrimidine ring.
-
Materials:
-
Guanidine hydrochloride (1.0 eq)
-
Acetylacetone (1.0 eq)
-
Sodium carbonate (Na₂CO₃) (1.05 eq)
-
Deionized water
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
-
Procedure:
-
To a 500 mL round-bottom flask, add guanidine hydrochloride (e.g., 95.5 g, 1.0 mol) and sodium carbonate (e.g., 111.3 g, 1.05 mol) to deionized water (250 mL).
-
Stir the mixture at room temperature until the solids are mostly dissolved.
-
Add acetylacetone (e.g., 100.1 g, 1.0 mol) to the slurry.
-
Heat the reaction mixture to 95-100°C with vigorous stirring for 3-4 hours. Monitor the reaction progress by TLC (e.g., using 10% Methanol in Dichloromethane).
-
After completion, cool the reaction mixture to 10°C in an ice bath.
-
The product will precipitate as a crystalline solid. Filter the solid using a Büchner funnel and wash the filter cake with cold deionized water (2 x 50 mL).
-
Dry the product under vacuum at 50°C to yield 2-amino-4,6-dimethylpyrimidine as a white to off-white solid. Expected Yield: 70-80%. Characterization: ¹H NMR, ¹³C NMR, and Mass Spectrometry should be used to confirm the structure and purity.
-
Protocol 1.2: Synthesis of 2-(4,6-Dimethylpyrimidin-2-yl)acetonitrile
This two-step protocol first converts the amino group to a more versatile chloro leaving group, which is then displaced by cyanide.
-
Principle: The amino group is first converted to a diazonium salt, which is subsequently displaced by a chloride ion in a Sandmeyer-type reaction. The resulting 2-chloropyrimidine is a key intermediate for nucleophilic substitution. The chloro group is then displaced by sodium cyanide to form the desired nitrile.
-
Step A: 2-Chloro-4,6-dimethylpyrimidine
-
Prepare a solution of sodium nitrite (NaNO₂) (1.1 eq) in water.
-
In a separate flask, suspend 2-amino-4,6-dimethylpyrimidine (1.0 eq) in concentrated hydrochloric acid (approx. 6M) and cool to 0°C.
-
Add the sodium nitrite solution dropwise to the pyrimidine suspension, maintaining the temperature between 0-5°C.
-
In a third flask, prepare a solution of copper(I) chloride (CuCl) (catalytic amount) in concentrated HCl.
-
Slowly add the cold diazonium salt solution to the CuCl solution. Vigorous nitrogen evolution will occur.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify by column chromatography.
-
-
Step B: 2-(4,6-Dimethylpyrimidin-2-yl)acetonitrile
-
Dissolve 2-chloro-4,6-dimethylpyrimidine (1.0 eq) in anhydrous DMSO.
-
Add sodium cyanide (NaCN) (1.2 eq). Caution: NaCN is highly toxic.
-
Heat the mixture to 60-70°C and stir for 4-6 hours, monitoring by TLC.
-
Cool the reaction, pour into ice water, and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography on silica gel.
-
Protocol 1.3: Reduction to 2-(4,6-Dimethylpyrimidin-2-yl)ethan-1-amine (Target Scaffold)
This protocol utilizes a standard and powerful reducing agent for nitriles.
-
Principle: Lithium aluminum hydride (LAH) is a potent source of hydride (H⁻) that readily reduces the carbon-nitrogen triple bond of the nitrile to a primary amine.[6][7] The reaction proceeds through an intermediate imine which is further reduced.
-
Materials:
-
2-(4,6-Dimethylpyrimidin-2-yl)acetonitrile (1.0 eq)
-
Lithium aluminum hydride (LAH) (1.5 - 2.0 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Three-neck round-bottom flask, dropping funnel, condenser, nitrogen inlet
-
Sodium sulfate decahydrate or Fieser workup reagents
-
-
Procedure:
-
Set up a dry three-neck flask under a nitrogen atmosphere.
-
Carefully add LAH (e.g., 2.0 eq) to anhydrous THF to form a suspension. Cool the suspension to 0°C in an ice bath. Caution: LAH reacts violently with water.
-
Dissolve 2-(4,6-dimethylpyrimidin-2-yl)acetonitrile (1.0 eq) in anhydrous THF in a dropping funnel.
-
Add the nitrile solution dropwise to the LAH suspension at 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature and then gently reflux for 2-4 hours.
-
Cool the reaction back to 0°C.
-
Perform a careful workup to quench the excess LAH. A standard Fieser workup is recommended: slowly and sequentially add 'x' mL of water, 'x' mL of 15% aqueous NaOH, and then '3x' mL of water, where 'x' is the mass of LAH in grams.
-
Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF or ethyl acetate.
-
Combine the filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the target amine. The product may be purified further by distillation or chromatography if necessary. Expected Yield: 60-75%. Characterization: The disappearance of the nitrile peak (~2250 cm⁻¹) and the appearance of N-H stretching peaks (~3300-3400 cm⁻¹) in the IR spectrum, along with NMR and MS data, will confirm the product.
-
Part 2: Library Synthesis via Scaffold Derivatization
The primary amine of the scaffold is a versatile handle for creating a diverse library of analogues. The following protocols outline key derivatization strategies.
Protocol 2.1: Amide Coupling
-
Principle: This protocol forms a stable amide bond by reacting the primary amine with an activated carboxylic acid (an acid chloride) or directly with a carboxylic acid using a coupling agent.
-
Method A: Using Acid Chlorides
-
Dissolve 2-(4,6-dimethylpyrimidin-2-yl)ethan-1-amine (1.0 eq) and a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq) in anhydrous dichloromethane (DCM) at 0°C.
-
Add a solution of the desired acid chloride (e.g., benzoyl chloride, acetyl chloride) (1.05 eq) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours.
-
Quench the reaction with water. Separate the organic layer, wash with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by chromatography.
-
-
Method B: Using Coupling Agents (e.g., HATU)
-
In a flask, dissolve the desired carboxylic acid (1.05 eq), HATU (1.1 eq), and DIPEA (2.0 eq) in anhydrous dimethylformamide (DMF).
-
Stir for 15 minutes at room temperature to pre-activate the acid.
-
Add 2-(4,6-dimethylpyrimidin-2-yl)ethan-1-amine (1.0 eq).
-
Stir at room temperature for 4-16 hours.
-
Dilute the reaction with ethyl acetate and wash extensively with water and brine to remove DMF.
-
Dry the organic layer, concentrate, and purify by chromatography.
-
Protocol 2.2: Reductive Amination
-
Principle: This reaction forms a secondary amine by first forming an imine between the primary amine and an aldehyde or ketone, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (STAB).
-
Procedure:
-
Dissolve 2-(4,6-dimethylpyrimidin-2-yl)ethan-1-amine (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in a solvent like dichloroethane (DCE) or methanol.
-
Add acetic acid (catalytic amount, ~0.1 eq) to facilitate imine formation.
-
Stir for 30-60 minutes at room temperature.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise.
-
Stir at room temperature for 6-24 hours.
-
Quench the reaction by adding saturated aqueous NaHCO₃.
-
Extract the product with DCM, dry the combined organic layers, concentrate, and purify.
-
Part 3: Biological Evaluation Workflow
Given the prevalence of pyrimidine scaffolds in kinase inhibitors, a logical first step is to screen the synthesized library against a panel of protein kinases.
Proposed Screening Cascade
Caption: A typical workflow for screening a new chemical library.
Protocol 3.1: In Vitro Kinase Inhibition Assay (Generic ADP-Glo™ Format)
This protocol describes a common luminescent assay format for measuring kinase activity.
-
Principle: The ADP-Glo™ Kinase Assay is a universal, luminescence-based method to measure kinase activity by quantifying the amount of ADP produced during the kinase reaction. A lower light signal indicates less ADP was produced, meaning the test compound inhibited the kinase.
-
Materials:
-
Kinase of interest (e.g., Aurora A, PLK4)[8]
-
Kinase-specific substrate and ATP
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)
-
Synthesized compounds dissolved in DMSO
-
White, opaque 384-well assay plates
-
Luminometer
-
-
Procedure:
-
Compound Plating: Prepare serial dilutions of your test compounds in DMSO. Dispense a small volume (e.g., 50 nL) into the wells of a 384-well plate. Include positive (no inhibitor) and negative (no kinase) controls.
-
Kinase Reaction: Prepare a master mix containing the kinase, its substrate, and ATP in the appropriate reaction buffer.
-
Initiate the reaction by adding the kinase master mix to the wells containing the compounds.
-
Incubate the plate at 30°C for 60 minutes.
-
ADP Detection (Step 1): Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Luminescence Generation (Step 2): Add Kinase Detection Reagent to all wells to convert the ADP generated into ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Read the luminescence signal on a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each compound relative to the controls. For active compounds, plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 3.2: MTT Cell Proliferation and Cytotoxicity Assay
-
Principle: This colorimetric assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
-
Materials:
-
Human cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader (absorbance at ~570 nm)
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include vehicle controls (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for another 2-4 hours, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance of the wells at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability versus compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
-
Part 4: Data Interpretation and Structure-Activity Relationships (SAR)
Systematic derivatization of the 2-(4,6-dimethylpyrimidin-2-yl)ethan-1-amine scaffold allows for the development of a clear SAR. By correlating structural changes with biological activity, researchers can design more potent and selective compounds.
Illustrative SAR Table
The data below is hypothetical and serves to illustrate how results would be tabulated to derive SAR for a hypothetical Kinase X.
| Compound ID | R-Group on Amine (via Amide Linkage) | Kinase X IC₅₀ (µM) | HeLa GI₅₀ (µM) | Selectivity Index (GI₅₀/IC₅₀) |
| Scaffold | H | > 100 | > 100 | - |
| LIB-001 | Phenyl | 15.2 | 45.6 | 3.0 |
| LIB-002 | 4-Fluorophenyl | 5.8 | 30.1 | 5.2 |
| LIB-003 | 4-Chlorophenyl | 3.1 | 12.4 | 4.0 |
| LIB-004 | 4-Methoxyphenyl | 25.6 | > 100 | > 3.9 |
| LIB-005 | 3,4-Dichlorophenyl | 0.9 | 5.5 | 6.1 |
| LIB-006 | Naphthyl | 2.5 | 4.8 | 1.9 |
-
SAR Insights (Hypothetical):
-
Derivatization of the primary amine is essential for activity.
-
Electron-withdrawing groups on the phenyl ring (F, Cl) enhance potency against Kinase X (LIB-002, LIB-003 vs. LIB-001).
-
A bulky, electron-donating group (methoxy) is detrimental to kinase inhibition (LIB-004).
-
Combining electronic and steric effects (3,4-dichloro) leads to the most potent compound (LIB-005).
-
Increasing the size of the aromatic system (naphthyl) improves potency but also increases cytotoxicity, reducing the selectivity index (LIB-006).
-
References
- Bhardwaj, V., Gumber, D., Abbot, V., Dhiman, S., & Singh, P. (2015). Pyrimidine: a versatile scaffold for the development of potent therapeutic agents. RSC Advances, 5(20), 15544-15568.
- Scholz, T. F., & Smith, G. M. (1953). U.S. Patent No. 2,660,579. Washington, DC: U.S.
- Yengoyan, A. P., Hambardzumyan, E. N., Vorskanyan, A. S., & Shahbazyan, L. V. (2020). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. Letters in Organic Chemistry, 17(10), 786-792.
-
Xue, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. MedChemComm, 14(5), 934-943. [Link]
- Siddiqui, N., Ahsan, W., Alam, M. S., & Ali, R. (2011). 2, 4-Disubstituted pyrimidine derivatives: Synthesis, characterization and in vivo anticonvulsant activity. Acta Poloniae Pharmaceutica-Drug Research, 68(3), 365-371.
- Sharma, P., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 13(3), 1-15.
-
RSC Publishing. (2022). N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. [Link]
-
PubChem. (n.d.). 2-(Pyrimidin-2-yl)ethan-1-amine. National Center for Biotechnology Information. [Link]
-
Kassab, R. B., et al. (2018). Synthesis and biological evaluation of new 2,4,6-trisubstituted pyrimidines and their N-alkyl derivatives. Bioorganic Chemistry, 81, 559-570. [Link]
-
Bortolami, M., et al. (2022). Design, Synthesis, and In Vitro, In Silico and In Cellulo Evaluation of New Pyrimidine and Pyridine Amide and Carbamate Derivatives as Multi-Functional Cholinesterase Inhibitors. Pharmaceuticals, 15(6), 673. [Link]
-
Anjirwala, S. N., Parmar, P. S., & Patel, S. (2022). Synthetic protocols for non-fused pyrimidines. ResearchGate. [Link]
-
Singh, A., & Sharma, P. K. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5170. [Link]
-
Zhang, W., et al. (2024). Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. Molecules, 29(2), 475. [Link]
-
Anusha, S., & Sridharan, V. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity-A Review. Current Organic Synthesis, 19(4), 384-401. [Link]
-
Kass, S. R. (2013). Mechanistic models for LAH reductions of acetonitrile and malononitrile. Aggregation effects of Li+ and AlH3 on imide-enamide equilibria. The Journal of Organic Chemistry, 78(3), 1019-1027. [Link]
-
Hou, X., et al. (2010). 2-Amino-4,6-dimethylpyrimidin-1-ium 1-oxo-2,6,7-trioxa-1λ5-phosphabicyclo[2.2.2]octane-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1528. [Link]
-
PubChem. (n.d.). Lithium aluminum hydride. National Center for Biotechnology Information. [Link]
Sources
- 1. chempap.org [chempap.org]
- 2. Prodrugs of 2,4-pyrimidinediamine compounds and their uses - Patent US-9532998-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Amino-4,6-dimethylpyrimidine synthesis - chemicalbook [chemicalbook.com]
- 4. US20230092143A1 - Method for the synthesis of 2,4-dimethylpyrimidin-5-ol, intermediates, and method for the synthesis of lemborexant using the intermediates - Google Patents [patents.google.com]
- 5. US2660579A - Synthesis of 2-amino-4, 6-dimethyl pyrimidine - Google Patents [patents.google.com]
- 6. glaserr.missouri.edu [glaserr.missouri.edu]
- 7. Mechanistic models for LAH reductions of acetonitrile and malononitrile. Aggregation effects of Li+ and AlH3 on imide-enamide equilibria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. US20110137033A1 - Process for preparing (4,6-dimethylpyrimidin-2-yl)phenylamine (pyrimethanil) - Google Patents [patents.google.com]
Application Notes and Protocols for the Synthesis of Pyrimidine Analog Libraries
Introduction: The Enduring Significance of Pyrimidine Scaffolds in Drug Discovery
The pyrimidine nucleus, a fundamental six-membered aromatic heterocycle containing two nitrogen atoms, stands as a cornerstone in the field of medicinal chemistry.[1][2] Its prevalence in the architecture of nucleic acids (DNA and RNA) underscores its biological importance.[1] Beyond this fundamental role, pyrimidine analogs exhibit a remarkable breadth of pharmacological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and cardiovascular properties.[3][4] This therapeutic versatility has established the pyrimidine scaffold as a "privileged structure" in drug design, consistently yielding potent and selective modulators of biological targets.[2]
The generation of pyrimidine analog libraries is therefore a critical endeavor in modern drug discovery, enabling the systematic exploration of chemical space around this valuable pharmacophore.[5] High-throughput screening (HTS) of such libraries against a multitude of biological targets has become an indispensable tool for identifying novel hit and lead compounds.[6] This guide provides a detailed overview of robust and efficient methodologies for the synthesis of diverse pyrimidine analog libraries, catering to the needs of researchers and professionals in drug development. We will delve into the mechanistic underpinnings of key synthetic strategies, offering not just protocols, but also the rationale behind experimental choices to empower the design of novel and effective compound collections.
Core Synthetic Strategies for Pyrimidine Library Generation
The construction of pyrimidine libraries can be broadly categorized into several key strategies, each with its own set of advantages and considerations. These include classical multicomponent reactions, solid-phase synthesis for high-throughput applications, solution-phase parallel synthesis for rapid library generation, and microwave-assisted synthesis for accelerated reaction times.
The Biginelli Reaction: A Time-Honored Multicomponent Approach
First reported in 1893, the Biginelli reaction is a one-pot, three-component condensation of an aldehyde, a β-ketoester, and a urea or thiourea to afford 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[5][7] Its operational simplicity, use of readily available starting materials, and the direct formation of a densely functionalized heterocyclic core make it exceptionally well-suited for library synthesis.[8]
Mechanistic Insights:
The mechanism of the Biginelli reaction has been the subject of extensive study, with three plausible pathways generally accepted: the iminium, enamine, and Knoevenagel intermediates.[6][7][9] The most widely supported mechanism proceeds through an N-acyliminium ion intermediate.[1][10]
node [fillcolor="#F1F3F4"]; Aldehyde [label="Aldehyde"]; Urea [label="Urea"]; Ketoester [label="β-Ketoester"];
node [fillcolor="#FFFFFF"]; Iminium [label="N-Acyliminium Ion\nIntermediate"]; Adduct [label="Open-Chain Adduct"]; DHPM [label="Dihydropyrimidinone\n(DHPM)"];
Aldehyde -> Iminium [label="+ Urea, H+"]; Iminium -> Adduct [label="+ β-Ketoester (enol form)"]; Adduct -> DHPM [label="Cyclization &\nDehydration"]; Ketoester -> Adduct; }
Figure 1: Simplified mechanism of the Biginelli reaction.Protocol: Parallel Synthesis of a Dihydropyrimidine Library
This protocol describes the parallel synthesis of a library of DHPMs in a 24-well plate format.
Materials:
-
Array of aromatic aldehydes (1.0 M in a suitable solvent like ethanol or THF)
-
Ethyl acetoacetate (or other β-dicarbonyl compounds)
-
Urea (or substituted ureas/thioureas)
-
Catalyst (e.g., Yb(OTf)₃, CuCl, FeCl₃)[10]
-
Solvent (e.g., Ethanol, Acetonitrile)
-
24-well reaction block with reflux condenser
-
Magnetic stir plate and stir bars
Procedure:
-
To each well of the 24-well reaction block, add a stir bar.
-
Add urea (1.5 mmol) and the chosen catalyst (e.g., 0.1 mmol Yb(OTf)₃) to each well.
-
Add ethyl acetoacetate (1.0 mmol) to each well.
-
Add the corresponding aromatic aldehyde (1.0 mmol) from the stock solutions to each designated well.
-
Add the reaction solvent (3 mL) to each well.
-
Seal the reaction block and place it on a magnetic stir plate with a reflux condenser.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction block to room temperature.
-
The product often precipitates from the reaction mixture. If so, collect the solid by filtration and wash with cold ethanol.
-
If the product does not precipitate, concentrate the solvent under reduced pressure and purify the residue by column chromatography or preparative HPLC.
Data Summary: Representative Biginelli Reaction Conditions
| Aldehyde | β-Dicarbonyl | (Thio)urea | Catalyst | Solvent | Time (h) | Yield (%) |
| Benzaldehyde | Ethyl acetoacetate | Urea | HCl | Ethanol | 4 | 85 |
| 4-Chlorobenzaldehyde | Ethyl acetoacetate | Urea | Yb(OTf)₃ | Acetonitrile | 6 | 92 |
| 3-Nitrobenzaldehyde | Methyl acetoacetate | Thiourea | FeCl₃ | THF | 8 | 88 |
| 4-Methoxybenzaldehyde | Ethyl benzoylacetate | Urea | CuCl | Ethanol | 5 | 90 |
Solid-Phase Synthesis (SPS): Enabling High-Throughput Library Production
Solid-phase synthesis offers significant advantages for the generation of large, combinatorial libraries by simplifying purification and enabling automation.[11][12] In the context of pyrimidine synthesis, various linkers and synthetic strategies have been developed to immobilize one of the building blocks onto a solid support.
Traceless Linkers: A key consideration in SPS is the use of "traceless" linkers, which do not leave residual functionality on the final product after cleavage from the resin.[3] This is particularly important for generating compounds with clean structures for biological screening.
Workflow for Solid-Phase Pyrimidine Synthesis:
node [fillcolor="#F1F3F4"]; Resin [label="Solid Support\n(e.g., Polystyrene Resin)"]; Linker [label="Linker Attachment"]; BuildingBlock1 [label="Immobilization of\nBuilding Block 1"]; Reaction1 [label="Reaction with\nBuilding Block 2"]; Reaction2 [label="Reaction with\nBuilding Block 3"]; Cleavage [label="Cleavage from Resin"]; Purification [label="Final Product\nPurification (if needed)"];
Resin -> Linker; Linker -> BuildingBlock1; BuildingBlock1 -> Reaction1; Reaction1 -> Reaction2; Reaction2 -> Cleavage; Cleavage -> Purification; }
Figure 2: General workflow for solid-phase synthesis.Protocol: Traceless Solid-Phase Synthesis of 2-Substituted Pyrimidines
This protocol is adapted from a strategy utilizing a germanium-based traceless linker.[3]
Materials:
-
Chlorogermane-functionalized resin
-
Enaminone precursor
-
Array of amidine hydrochlorides
-
Sodium methoxide in methanol
-
Trifluoroacetic acid (TFA) for cleavage
-
Solid-phase synthesis vessels
-
Shaker
Procedure:
-
Immobilization: Swell the chlorogermane-functionalized resin in a suitable solvent (e.g., dichloromethane, DCM). React the resin with the enaminone precursor in the presence of a base to immobilize the enaminone onto the solid support. Wash the resin thoroughly to remove excess reagents.
-
Library Generation: Distribute the resin-bound enaminone into an array of reaction vessels.
-
To each vessel, add a solution of a different amidine hydrochloride and a strong base (e.g., sodium methoxide in methanol).
-
Seal the vessels and shake at an elevated temperature (e.g., 60 °C) for 12-24 hours.
-
After the reaction is complete, wash the resin extensively with methanol, DCM, and other solvents to remove all soluble impurities.
-
Cleavage: Treat the resin with a solution of TFA in DCM to cleave the pyrimidine products from the solid support.
-
Collect the cleavage solution and concentrate it to obtain the crude pyrimidine analogs.
-
Analyze the purity of the library members by LC-MS and purify as needed.
Solution-Phase Parallel Synthesis: Speed and Flexibility
Solution-phase parallel synthesis combines the advantages of traditional solution-phase chemistry (e.g., ease of reaction monitoring, scalability) with the high-throughput nature of parallel processing.[13][14] This approach is particularly useful for generating focused libraries for lead optimization.
Protocol: Parallel Amide Coupling to a Pyrimidine Core
This protocol describes the diversification of a pyrimidine core bearing a carboxylic acid functionality through parallel amide bond formation.[13]
Materials:
-
Pyrimidine-carboxylic acid starting material
-
Library of diverse primary and secondary amines
-
Coupling reagent (e.g., HATU, HBTU)
-
Base (e.g., DIPEA)
-
Solvent (e.g., DMF, DCM)
-
24- or 96-well reaction plates
-
Automated liquid handler (optional)
Procedure:
-
Prepare a stock solution of the pyrimidine-carboxylic acid in the chosen solvent.
-
Prepare an array of stock solutions of the amine library.
-
Prepare a stock solution of the coupling reagent and the base.
-
Using a liquid handler or multichannel pipette, dispense the pyrimidine-carboxylic acid solution into each well of the reaction plate.
-
Dispense the unique amine solutions into their respective wells.
-
Initiate the reaction by dispensing the coupling reagent and base solution into each well.
-
Seal the plate and allow the reactions to proceed at room temperature for 2-16 hours. Monitor a representative reaction by LC-MS to determine completion.
-
Work-up and Purification: After the reaction is complete, the library can be purified using various high-throughput methods, such as solid-phase extraction (SPE) or preparative HPLC-MS.[15]
Microwave-Assisted Synthesis: Accelerating Library Production
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and improved product purities.[16][17][18] These advantages are highly beneficial for the rapid synthesis of pyrimidine libraries.
Protocol: Microwave-Assisted Biginelli Reaction
Materials:
-
Aldehyde (1 mmol)
-
β-dicarbonyl compound (1 mmol)
-
Urea or thiourea (1.5 mmol)
-
Catalyst (e.g., sulfamic acid)[4]
-
Microwave reactor with sealed reaction vessels
Procedure:
-
In a microwave reaction vessel, combine the aldehyde, β-dicarbonyl compound, urea (or thiourea), and catalyst.
-
If a solvent is used, add a small amount (e.g., 2-3 mL of ethanol). Solvent-free conditions are also often effective.[4][16]
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120 °C) for a short period (typically 5-20 minutes).[11][19]
-
After the reaction is complete, cool the vessel to room temperature.
-
If the product precipitates, filter and wash with a cold solvent.
-
If the product is in solution, remove the solvent and purify the residue.
Comparison of Conventional vs. Microwave-Assisted Biginelli Reaction
| Method | Temperature (°C) | Time | Yield (%) |
| Conventional Heating | 80 | 6 hours | 75 |
| Microwave Irradiation | 120 | 10 minutes | 91 |
Alternative and Complementary Synthetic Routes
While the Biginelli reaction is a workhorse for DHPM synthesis, other methods are valuable for accessing different substitution patterns on the pyrimidine ring.
-
Pinner Synthesis: This method involves the condensation of an amidine with a 1,3-dicarbonyl compound, typically under acidic or basic conditions.[2][20] It is a versatile route to 2-substituted pyrimidines.
-
Ortoleva-King Reaction: While not a direct pyrimidine synthesis, the Ortoleva-King reaction can be used to prepare key intermediates, such as pyridinium salts, which can then be elaborated into fused pyrimidine systems.[21][22][23]
-
Prins Reaction: The Prins reaction, the acid-catalyzed addition of an aldehyde or ketone to an alkene, can be adapted to synthesize tetrahydropyran and piperidine rings, which can be precursors or fused to pyrimidine systems.
Purification Strategies for Pyrimidine Libraries
The purity of compound libraries is critical for obtaining reliable biological data. Several high-throughput purification techniques are amenable to pyrimidine libraries.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is a high-resolution technique capable of providing highly pure compounds. Modern systems with mass-spectrometric detection allow for automated purification of entire libraries.[24][25]
-
Solid-Phase Extraction (SPE): SPE is a rapid method for removing impurities based on differences in polarity. It is often used as a preliminary purification step.
-
Catch-and-Release Purification: This strategy involves selectively capturing the desired product on a solid support, washing away impurities, and then releasing the pure compound.[26][27][28]
Conclusion
The synthesis of pyrimidine analog libraries is a dynamic and evolving field, driven by the continued importance of this scaffold in drug discovery. The methods outlined in this guide, from the classic Biginelli reaction to modern solid-phase and microwave-assisted techniques, provide a powerful toolkit for generating diverse and high-quality compound collections. By understanding the underlying chemical principles and leveraging the appropriate synthetic and purification strategies, researchers can efficiently explore the vast chemical space of pyrimidine analogs and accelerate the discovery of new therapeutic agents.
References
-
Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. (2021). PMC - PubMed Central. [Link]
-
Biginelli reaction. (n.d.). Wikipedia. [Link]
-
Traceless solid phase synthesis of 2-substituted pyrimidines using an 'off-the-shelf' chlorogermane-functionalised resin. (n.d.). RSC Publishing. [Link]
-
Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation. (n.d.). Synlett. [Link]
-
Biginelli Reaction: Microwave-Assisted Synthesis Lab. (n.d.). Studylib. [Link]
-
Microwave Promoted Solvent-Free Biginelli Reaction for the One Pot Synthesis of Dihydropyrimidin-2-(1H). (2011). Asian Journal of Chemistry. [Link]
-
Three generally accepted mechanisms for the Biginelli reaction. (n.d.). ResearchGate. [Link]
-
BIGINELLI REACTION. (n.d.). SlidePlayer. [Link]
-
Microwave Assisted Solvent-Free One Pot Biginelli Synthesis of Dihydropyrimidinone Compounds on Melamine-Formaldehyde as a Solid. (n.d.). Asian Journal of Chemistry. [Link]
-
Biginelli Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
On the mechanism of the direct acid catalyzed formation of 2,3-disubstituted imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones. Concurrence between ketimine and Ortoleva–King type reaction intermediated transformations. (2013). RSC Publishing. [Link]
-
Pinner pyrimidine synthesis. (n.d.). Slideshare. [Link]
-
Pinner pyrimidine synthesis. (n.d.). Slideshare. [Link]
-
Traceless Solid-Phase Synthesis of 7-Aminothiazolo[4,5-d]pyrimidine-Based Library via Dimroth Rearrangement. (2021). ACS Publications. [Link]
-
Traceless Solid-Phase Synthesis of 7-Aminothiazolo[4,5-d]pyrimidine-Based Library via Dimroth Rearrangement. (2021). ACS Publications. [Link]
-
Traceless Solid-Phase Synthesis of 7-Aminothiazolo[4,5-d]pyrimidine-Based Library via Dimroth Rearrangement. (2021). Semantic Scholar. [Link]
-
Ortoleva-King-Reaktion. (n.d.). Wikipedia. [Link]
-
Synthesis of Biginelli Compounds using Microwave-Assisted Methods. (2023). Bentham Science. [Link]
-
On the mechanism of the direct acid catalyzed formation of 2,3-disubstituted imidazo[1,2- a ]pyridines from 2-aminopyridines and acetophenones. Concur ... (2013). RSC Advances. [Link]
-
The Generation of Dihydropyrimidine Libraries Utilizing Biginelli Multicomponent Chemistry. (n.d.). Moodle@Units. [Link]
-
Pyrimidine. (n.d.). Wikipedia. [Link]
-
Liquid-phase synthesis of combinatorial libraries based on 7-trifluoromethyl-substituted pyrazolo[1,5-a]pyrimidine scaffold. (n.d.). SciSpace. [Link]
-
New protocol for Biginelli reaction-a practical synthesis of Monastrol. (n.d.). Arkat USA. [Link]
-
Solution- and Solid-Phase Parallel Synthesis of 4-Alkoxy-Substituted Pyrimidines with High Molecular Diversity. (n.d.). ACS Publications. [Link]
-
Advances in the Solid-Phase Synthesis of Pyrimidine Derivatives. (n.d.). ACS Publications. [Link]
-
Solution-phase parallel synthesis of acyclic nucleoside libraries of purine, pyrimidine, and triazole acetamides. (2014). PubMed. [Link]
-
Solution-Phase Parallel Synthesis of Acyclic Nucleoside Libraries of Purine, Pyrimidine, and Triazole Acetamides. (2014). ACS Publications. [Link]
-
Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog. (n.d.). SciSpace. [Link]
-
Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. (2025). Journal of Chemical Reviews. [Link]
-
Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. (n.d.). Journal of Chemical Reviews. [Link]
-
Synthesis of pyrimidines by direct condensation of amides and nitriles. (2007). PubMed. [Link]
-
Solution-Phase Parallel Synthesis of Acyclic Nucleoside Libraries of Purine, Pyrimidine, and Triazole Acetamides. (2014). PMC - NIH. [Link]
-
“Cap-and-Catch” Purification for Enhancing the Quality of Libraries of DNA Conjugates. (2025). ResearchGate. [Link]
-
HIGH-THROUGHPUT PREPARATIVE HPLC-MS PURIFICATION WORKFLOW OF LIBRARIES WITHIN THE EUROPEAN LEAD FACTORY. (n.d.). Taros Chemicals. [Link]
-
Imidazo[1,2-a]pyridines Susceptible to Excited State Intramolecular Proton Transfer: One-Pot Synthesis via an Ortoleva–King Reaction. (n.d.). ACS Publications. [Link]
-
Advances in the Solid Phase Synthesis of Pyrimidine Derivatives. (n.d.). ResearchGate. [Link]
-
Synthesis of imidazo[1,2-a]pyridines. (n.d.). Organic Chemistry Portal. [Link]
-
Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]
-
SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Mansoura University. [Link]
-
A 'catch and release' strategy towards HPLC-free purification of synthetic oligonucleotides by a combination of the strain-promoted alkyne-azide cycloaddition and the photocleavage. (2017). PubMed. [Link]
-
Resin-capture and release strategy toward combinatorial libraries of 2,6,9-substituted purines. (n.d.). PubMed. [Link]
-
Purification, Preparative HPLC-MS. (n.d.). MicroCombiChem GmbH. [Link]
-
Fast and Selective Purification of Oligonucleotides Using Preparative HPLC/MS and Software Support. (2022). Agilent. [Link]
-
Purification of combinatorial libraries. (n.d.). PubMed. [Link]
-
Pyrimidine synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Design, Construction, and Screening of Diversified Pyrimidine-Focused DNA-Encoded Libraries. (2023). PMC - NIH. [Link]
Sources
- 1. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 2. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 3. Traceless solid phase synthesis of 2-substituted pyrimidines using an ‘off-the-shelf’ chlorogermane-functionalised resin - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. asianpubs.org [asianpubs.org]
- 5. moodle2.units.it [moodle2.units.it]
- 6. researchgate.net [researchgate.net]
- 7. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. arkat-usa.org [arkat-usa.org]
- 9. BIGINELLI REACTION | PPT [slideshare.net]
- 10. Biginelli Reaction [organic-chemistry.org]
- 11. studylib.net [studylib.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Solution-phase parallel synthesis of acyclic nucleoside libraries of purine, pyrimidine, and triazole acetamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. MicroCombiChem: Purification, Preparative HPLC-MS [microcombichem.com]
- 16. asianpubs.org [asianpubs.org]
- 17. semanticscholar.org [semanticscholar.org]
- 18. eurekaselect.com [eurekaselect.com]
- 19. Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation [organic-chemistry.org]
- 20. Pyrimidine - Wikipedia [en.wikipedia.org]
- 21. Ortoleva-King-Reaktion – Wikipedia [de.wikipedia.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 24. tarosdiscovery.com [tarosdiscovery.com]
- 25. agilent.com [agilent.com]
- 26. researchgate.net [researchgate.net]
- 27. A 'catch and release' strategy towards HPLC-free purification of synthetic oligonucleotides by a combination of the strain-promoted alkyne-azide cycloaddition and the photocleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Resin-capture and release strategy toward combinatorial libraries of 2,6,9-substituted purines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Pyrimidine Compounds
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Central Role of Pyrimidines and High-Throughput Screening
The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core structure of numerous FDA-approved drugs for a wide range of diseases, including cancer, and viral and autoimmune disorders.[1] Its versatile structure allows for extensive chemical modification, making it a "privileged scaffold" for building large, diverse compound libraries. High-Throughput Screening (HTS) is the industrial-scale process that enables the rapid testing of these vast libraries—often comprising hundreds of thousands of molecules—to identify "hits" that modulate a biological target of interest.
This guide provides a Senior Application Scientist's perspective on designing, executing, and validating HTS assays for pyrimidine compounds. It moves beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system. We will cover key biochemical and cell-based assays, data quality control, and the logic of a typical screening campaign.
I. The HTS Workflow: A Self-Validating Cascade
A successful HTS campaign is not a single experiment but a multi-stage funnel designed to systematically identify and validate promising compounds while eliminating false positives.[2] Understanding this workflow is critical for contextualizing the individual assays described later.
Caption: A typical workflow for an HTS campaign, from primary screen to validated hits.
II. Biochemical Assays: Interrogating the Target Directly
Biochemical assays utilize purified components (enzyme, substrate, cofactors) to directly measure the effect of a compound on its molecular target. This provides clean, mechanistic data but lacks cellular context.
A. Target Class: Protein Kinases
Application Note: Protein kinases are one of the most important classes of drug targets, and many pyrimidine-based inhibitors have been developed.[3] Assays for kinase inhibitors typically measure either the consumption of ATP or the formation of the phosphorylated product. Luminescence-based assays, such as ADP-Glo™, are widely used in HTS due to their high sensitivity and signal-to-noise ratio.[4] The principle involves a coupled-enzyme reaction where the ADP produced by the kinase is converted back to ATP, which then drives a luciferase-luciferin reaction, generating light.[3]
This protocol is designed for a 384-well plate format, a standard for HTS.[5]
1. Reagent Preparation:
-
Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35. Causality: This buffer maintains a stable pH and provides essential Mg²⁺ cofactor for kinase activity while EGTA chelates contaminating divalent cations. Brij-35 is a non-ionic detergent that prevents protein aggregation.
-
PIM-1 Kinase Stock: Reconstitute purified PIM-1 kinase in Kinase Buffer to a working concentration of 2X the final desired concentration (e.g., 1 nM final -> 2 nM working stock). Causality: The enzyme concentration should be kept low, ideally below the Kᵢ of potent inhibitors, to avoid "tight-binding" kinetics that can skew IC₅₀ values.
-
Substrate/ATP Mix: Prepare a 2X solution containing a suitable peptide substrate (e.g., 200 µM) and ATP (e.g., 20 µM) in Kinase Buffer. Causality: The ATP concentration is set near its Michaelis-Menten constant (Kₘ) for the kinase. This ensures competitive inhibitors can be detected effectively; at very high ATP concentrations, the effect of a competitive inhibitor would be masked.
-
Test Compounds: Prepare pyrimidine compounds in 100% DMSO. Serially dilute to create a 4X final concentration stock plate. For a primary screen, this would be a single concentration (e.g., 40 µM for a 10 µM final).
-
Detection Reagents: Prepare ADP-Glo™ Reagent and Kinase Detection Reagent as per the manufacturer's instructions (e.g., Promega).
2. Assay Procedure (384-well plate):
-
Compound Dispensing: Add 2.5 µL of 4X test compound solution to the assay wells. Add 2.5 µL of DMSO to control wells (Maximum and Minimum activity).
-
Enzyme Addition: Add 5 µL of 2X PIM-1 kinase solution to all wells except the "No Enzyme" control wells. Add 5 µL of Kinase Buffer to these wells.
-
Initiate Reaction: Add 2.5 µL of 2X Substrate/ATP Mix to all wells. The final volume is 10 µL.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Stop Reaction & ADP Depletion: Add 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature. Causality: This step stops the kinase reaction and eliminates any remaining ATP.
-
Signal Generation: Add 20 µL of Kinase Detection Reagent. Incubate for 30-60 minutes at room temperature, protected from light. Causality: This reagent converts the ADP generated into ATP, which then fuels the luciferase reaction.
-
Read Plate: Measure luminescence using a plate reader.
B. Target Class: Dihydroorotate Dehydrogenase (DHODH)
Application Note: DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway, making it an attractive target for cancer and autoimmune diseases.[6][7] HTS assays for DHODH inhibitors often monitor the reduction of an electron acceptor. A fluorescence-based assay using the redox-sensitive dye resazurin offers high sensitivity and is amenable to HTS.[8] In this assay, active DHODH reduces resazurin (non-fluorescent) to resorufin (highly fluorescent).
Caption: Inhibition of DHODH in the de novo pyrimidine synthesis pathway.[9][10]
1. Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100.
-
DHODH Enzyme Stock: Prepare a 2X working solution of purified human DHODH in Assay Buffer.
-
Substrate/Dye Mix: Prepare a 4X solution containing Dihydroorotate (e.g., 400 µM) and Resazurin (e.g., 40 µM) in Assay Buffer.
-
Coenzyme Q (CoQ) Stock: Prepare a 4X solution of Coenzyme Q analog (e.g., decylubiquinone, 200 µM) in Assay Buffer.
-
Test Compounds: Prepare 4X compound solutions in Assay Buffer containing a final DMSO concentration of 2%. Causality: Maintaining a consistent, low DMSO concentration across all wells is crucial as DMSO can inhibit enzymes at higher concentrations.[10]
2. Assay Procedure (384-well black plate):
-
Compound Dispensing: Add 5 µL of 4X test compound solution to assay wells.
-
Enzyme Addition: Add 5 µL of 2X DHODH enzyme solution to all wells.
-
Pre-incubation: Incubate for 15 minutes at room temperature to allow compounds to bind to the enzyme.
-
Initiate Reaction: Add a 10 µL mixture of the 4X Substrate/Dye Mix and 4X CoQ Stock (5 µL of each). Final volume is 20 µL.
-
Incubation: Incubate for 30-60 minutes at 37°C, protected from light.
-
Read Plate: Measure fluorescence with an excitation wavelength of ~530-560 nm and an emission wavelength of ~590 nm.
III. Cell-Based Assays: Assessing Phenotypic Effects
Cell-based assays are essential for confirming that a compound is active in a more biologically relevant environment. They measure a compound's effect on cellular processes, such as viability or proliferation.
A. General Cytotoxicity/Anti-Proliferation
Application Note: The MTT assay is a classic colorimetric method to assess cell viability.[11] It measures the metabolic activity of a cell population, which is generally proportional to the number of viable cells. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to insoluble purple formazan crystals.[12] These crystals are then solubilized, and the absorbance is read on a plate reader. It is a robust, inexpensive, and widely used primary or secondary assay for screening cytotoxic pyrimidine compounds.[13]
1. Reagent Preparation:
-
Cell Culture Medium: Appropriate medium (e.g., RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Cell Suspension: Harvest cells (e.g., MCF-7 breast cancer cell line) and prepare a suspension at a density of 1 x 10⁵ cells/mL.
-
MTT Solution: 5 mg/mL MTT in sterile PBS. Filter sterilize and protect from light.
-
Solubilization Solution: 10% SDS in 0.01 M HCl or pure DMSO. Causality: The acidic SDS solution helps to dissolve the formazan crystals and stabilize the color. DMSO is a faster but sometimes less complete alternative.
-
Test Compounds: Prepare 1000X stocks in DMSO and dilute in cell culture medium to a 2X final concentration.
2. Assay Procedure (96-well plate):
-
Cell Seeding: Add 100 µL of the cell suspension (10,000 cells) to each well. Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
Compound Treatment: Remove the medium and add 100 µL of medium containing the 2X test compounds. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Development: Incubate for 2-4 hours at 37°C until purple precipitates are visible under a microscope.
-
Solubilization: Add 100 µL of Solubilization Solution to each well and mix thoroughly with a multichannel pipette to dissolve the formazan crystals.
-
Incubation: Incubate for 4-18 hours at 37°C in a humidified chamber.
-
Read Plate: Measure absorbance at 570 nm.
IV. Data Quality Control and Hit Validation
Trustworthiness: The Self-Validating System
Every HTS plate must contain controls to validate the data. The quality and robustness of an assay are statistically quantified by the Z-factor (Z') .[14][15]
-
Z' Calculation: Z' = 1 - ( (3 * SD_pos + 3 * SD_neg) / |Mean_pos - Mean_neg| ) Where SD is the standard deviation and Mean is the average signal of the positive and negative controls.
-
Interpretation of Z' Values: [16][17]
-
Z' > 0.5: An excellent assay, suitable for HTS.
-
0 < Z' < 0.5: A marginal assay; may require optimization.
-
Z' < 0: The assay is not suitable for screening.
-
| Parameter | Acceptance Criteria | Rationale & Troubleshooting |
| Z'-Factor | > 0.5 | Indicates a large separation between positive and negative controls with low data variability.[18] If Z' is low, check for inconsistent liquid handling, reagent instability, or high background signal.[19][20] |
| Signal-to-Background (S/B) | > 3 (assay dependent) | Ensures the signal window is sufficient to detect inhibition. A low S/B may require optimizing enzyme/substrate concentrations or using a more sensitive detection method. |
| Coefficient of Variation (%CV) | < 15% | Measures the relative variability of replicate controls. High %CV often points to pipetting errors, edge effects on the plate, or compound precipitation.[21] |
Hit Triaging: Eliminating False Positives A primary screen will always generate false positives. A crucial step is to triage initial hits to remove compounds known as Pan-Assay Interference Compounds (PAINS) .[13] These are chemical structures that interfere with assay technologies through various mechanisms like fluorescence, aggregation, or redox cycling, rather than specific target binding.[22][23] Publicly available filters and internal knowledge bases are used to flag and deprioritize these problematic compounds.[24] Following this, hits are confirmed in the primary assay and then tested in an orthogonal assay —one that measures the same biological endpoint but uses a different technology—to ensure the observed activity is not an artifact of the primary assay's detection method.
V. Summary of HTS Assay Parameters
The following table summarizes typical parameters for the assays described. These values should be optimized for each specific target and laboratory setup.
| Assay Type | Target Class | Detection Method | Typical Plate Format | Key Reagents | Typical Z' Value |
| Biochemical | Protein Kinase | Luminescence (ADP-Glo™) | 384 / 1536 | Purified Kinase, Peptide Substrate, ATP | > 0.7[5] |
| Biochemical | DHODH | Fluorescence (Resazurin) | 384 / 1536 | Purified DHODH, Dihydroorotate, CoQ | > 0.8[8] |
| Cell-Based | Cytotoxicity | Absorbance (MTT) | 96 / 384 | Cancer Cell Line, MTT Reagent, Solubilizer | > 0.6[11] |
VI. References
-
Simplified schematic of pyrimidine synthesis divided into de novo synthesis... - ResearchGate. Available at: [Link]
-
The de novo pyrimidine and purine synthesis pathways. (A) Schematic of... - ResearchGate. Available at: [Link]
-
Pyrimidine de novo Biosynthesis - Biology LibreTexts. Available at: [Link]
-
Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies - Oxford Academic. Available at: [Link]
-
Calculating a Z-factor to assess the quality of a screening assay. - GraphPad. Available at: [Link]
-
How Automation Overcomes Variability & Limitations in HTS Troubleshooting - Dispendix. Available at: [Link]
-
Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. Available at: [Link]
-
The Z prime value (Z´) - BMG LABTECH. Available at: [Link]
-
A high-throughput fluorescence-based assay for Plasmodium dihydroorotate dehydrogenase inhibitor screening - PubMed. Available at: [Link]
-
On HTS: Z-factor - Medium. Available at: [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. Available at: [Link]
-
Purine & Pyrimidine Synthesis (de-novo) - Easy Biology Class. Available at: [Link]
-
Z-factors - BIT 479/579 High-throughput Discovery. Available at: [Link]
-
High-throughput screening for potent and selective inhibitors of Plasmodium falciparum dihydroorotate dehydrogenase - PubMed. Available at: [Link]
-
De novo pyrimidine synthesis steps, pathways, uses - Microbe Notes. Available at: [Link]
-
Pan-assay interference compounds - Wikipedia. Available at: [Link]
-
A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays - BellBrook Labs. Available at: [Link]
-
What is high-throughput screening (HTS) and how can Lonza help? - Lonza. Available at: [Link]
-
A pragmatic approach to hit validation following biochemical high-throughput screening - Drug Discovery Today. Available at: [Link]
-
provides a flowchart of the HTS and hit validation workflow for compounds through the primary multiplex and secondary assays. - ResearchGate. Available at: [Link]
-
Assay Troubleshooting - MB - About. Available at: [Link]
-
What are PAINS? - BIT 479/579 High-throughput Discovery. Available at: [Link]
-
Development of a HTS-Compatible Assay for the Discovery of Ulk1 Inhibitors - PMC. Available at: [Link]
-
Troubleshooting & FAQs - Cygnus Technologies. Available at: [Link]
-
Activity profiles of analog series containing pan assay interference compounds - RSC Publishing. Available at: [Link]
-
Kinase assays - BMG LABTECH. Available at: [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research. Available at: [Link]
-
AICs and PAINS: Mechanisms of Assay Interference - Drug Hunter. Available at: [Link]
-
The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC. Available at: [Link]
-
Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations - Longdom Publishing. Available at: [Link]
-
What I should do if my the validation of the top drugs from high-throughput screening turns to be negative? - ResearchGate. Available at: [Link]
-
CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA - Columbia University. Available at: [Link]
-
HTS driven by fluorescence lifetime detection of FRET identifies activators and inhibitors of cardiac myosin - PMC. Available at: [Link]
-
Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC. Available at: [Link]
-
Biosynthetic labeling of RNA with uracil phosphoribosyltransferase allows cell-specific microarray analysis of mRNA synthesis and decay - PubMed. Available at: [Link]
-
A fluorescence polarization assay for high-throughput screening of inhibitors against HIV-1 Nef-mediated CD4 downregulation - PMC. Available at: [Link]
-
FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed. Available at: [Link]
Sources
- 1. What is high-throughput screening (HTS) and how can Lonza help? | Lonza [bioscience.lonza.com]
- 2. bmglabtech.com [bmglabtech.com]
- 3. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 4. Development of a HTS-Compatible Assay for the Discovery of Ulk1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-throughput screening for potent and selective inhibitors of Plasmodium falciparum dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A high-throughput fluorescence-based assay for Plasmodium dihydroorotate dehydrogenase inhibitor screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. bio.libretexts.org [bio.libretexts.org]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. clyte.tech [clyte.tech]
- 12. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 13. academic.oup.com [academic.oup.com]
- 14. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 15. bmglabtech.com [bmglabtech.com]
- 16. assay.dev [assay.dev]
- 17. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 18. dispendix.com [dispendix.com]
- 19. Assay Troubleshooting | MB [molecular.mlsascp.com]
- 20. cygnustechnologies.com [cygnustechnologies.com]
- 21. What are PAINS? – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 22. drughunter.com [drughunter.com]
- 23. Activity profiles of analog series containing pan assay interference compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 24. drugtargetreview.com [drugtargetreview.com]
Protocol for Assessing the Cytotoxicity of Pyrimidine Derivatives
Introduction: The Critical Role of Cytotoxicity Assessment in Drug Discovery
Pyrimidine derivatives represent a cornerstone in modern chemotherapy, acting as antimetabolites that interfere with nucleic acid synthesis, ultimately leading to cell death in rapidly dividing cancer cells.[1][2] The efficacy of these potential therapeutic agents is fundamentally determined by their ability to selectively induce cytotoxicity in malignant cells while minimizing harm to healthy tissues. Therefore, a robust and reproducible protocol for assessing the cytotoxicity of novel pyrimidine derivatives is paramount for researchers, scientists, and drug development professionals.
This comprehensive guide provides a detailed framework for evaluating the cytotoxic potential of pyrimidine derivatives. It moves beyond a simple recitation of steps to explain the underlying scientific principles, ensuring that researchers can not only execute these protocols with precision but also interpret the results with confidence and troubleshoot effectively. We will delve into the selection of appropriate cellular models, detail widely accepted cytotoxicity assays, and provide a clear path for data analysis and interpretation.
I. Foundational Principles: Understanding Pyrimidine Derivative-Induced Cytotoxicity
Pyrimidine analogs typically exert their cytotoxic effects through several established mechanisms.[1][3] These include the inhibition of key enzymes involved in the de novo synthesis of pyrimidines, such as thymidylate synthase, and their incorporation into DNA or RNA, which leads to chain termination or miscoding during replication and transcription.[3][4] The ultimate consequence of these actions is the induction of cell cycle arrest and, in many cases, programmed cell death, or apoptosis.[5][6] Understanding this mechanistic basis is crucial for selecting the most informative assays to characterize the cytotoxic profile of a new pyrimidine derivative.
Figure 1: General mechanism of action for pyrimidine derivatives leading to cytotoxicity.
II. Experimental Design: Laying the Groundwork for Reliable Results
A well-designed experiment is the bedrock of trustworthy data. Before embarking on specific assays, careful consideration must be given to the following components:
A. Cell Line Selection: Choosing the Right Model System
The choice of cell line is critical and should be guided by the research question.[7][8]
-
Relevance to Disease: Select cell lines that are representative of the cancer type you are targeting. For instance, if developing a drug for breast cancer, cell lines like MCF-7 or MDA-MB-231 would be appropriate.[9][10] The NCI-60 panel of human cancer cell lines offers a broad spectrum for initial screening.[11]
-
Genetic Background: Consider the genetic and molecular characteristics of the cell lines, as these can significantly influence drug sensitivity.
-
Growth Characteristics: Be aware of the doubling time and growth characteristics of your chosen cell line to optimize seeding densities and treatment durations.
-
Normal Cell Line Control: To assess selectivity, it is advisable to include a non-cancerous cell line (e.g., human fibroblasts) in your experimental panel.[7]
B. Compound Preparation and Handling
-
Solubility: Determine the solubility of your pyrimidine derivatives. Dimethyl sulfoxide (DMSO) is a common solvent, but the final concentration in the cell culture medium should typically not exceed 0.5% to avoid solvent-induced toxicity.
-
Stock Solutions: Prepare high-concentration stock solutions and store them in appropriate conditions (e.g., -20°C or -80°C) in small aliquots to minimize freeze-thaw cycles.
-
Serial Dilutions: Perform serial dilutions of the compound in culture medium immediately before treating the cells to achieve the desired final concentrations.
C. Experimental Controls: The Key to Data Validation
-
Untreated Control: Cells cultured in medium without the test compound. This group represents 100% cell viability.
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the test compound. This control is essential to ensure that the observed cytotoxicity is not due to the solvent.
-
Positive Control: A known cytotoxic agent (e.g., doxorubicin or staurosporine) to confirm that the assay is working correctly.
III. Core Cytotoxicity Assays: A Multi-Faceted Approach
No single assay can provide a complete picture of cytotoxicity. A multi-parametric approach, employing assays that measure different cellular events, is highly recommended.
Figure 2: Workflow for assessing the cytotoxicity of pyrimidine derivatives.
A. Metabolic Activity Assay: The MTT/MTS Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability by measuring metabolic activity.[12][13] Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals.[14][15] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[12]
Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[16]
-
Compound Treatment: Remove the old medium and add fresh medium containing various concentrations of the pyrimidine derivative. Include untreated and vehicle controls. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.[17][18] Observe the formation of purple formazan crystals under a microscope.
-
Solubilization: Carefully remove the MTT-containing medium and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[19] Mix gently on an orbital shaker for about 15 minutes.[15]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[15]
Data Analysis: Cell viability is calculated as a percentage relative to the untreated control: % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Cells) x 100
B. Membrane Integrity Assay: The Lactate Dehydrogenase (LDH) Assay
The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[20][21] LDH is a stable cytosolic enzyme that is released upon loss of membrane integrity, a hallmark of necrosis and late-stage apoptosis.[21]
Protocol: LDH Assay
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2).
-
Supernatant Collection: After the incubation period, carefully collect a portion of the cell culture supernatant from each well.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH assay reaction mixture according to the manufacturer's protocol. This typically involves a coupled enzymatic reaction that leads to the formation of a colored product.[20]
-
Incubation: Incubate the plate at room temperature for the time specified in the kit's instructions (usually up to 30 minutes), protected from light.[22]
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm).[21]
Data Analysis: Cytotoxicity is calculated based on the amount of LDH released, often as a percentage of the maximum LDH release from lysed control cells.
C. Apoptosis Induction Assay: Caspase Activity Assay
Since many pyrimidine derivatives induce apoptosis, directly measuring the activity of caspases, the key executioner enzymes of this process, provides mechanistic insight.[5][23] Caspase-3 is a central effector caspase, and its activity can be measured using a substrate that releases a fluorescent or chromogenic molecule upon cleavage.[24][25]
Protocol: Fluorometric Caspase-3 Activity Assay
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat them with the pyrimidine derivatives as previously described.
-
Cell Lysis: After treatment, lyse the cells using a lysis buffer provided with the assay kit. This is typically done by adding the buffer directly to the wells and incubating on ice.
-
Lysate Transfer: Transfer the cell lysates to a new, opaque 96-well plate suitable for fluorescence measurements.
-
Substrate Addition: Add the caspase-3 substrate (e.g., Ac-DEVD-AMC) to each well.[25]
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[24]
-
Fluorescence Measurement: Measure the fluorescence using a microplate reader with the appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC).[24]
Data Analysis: The fold-increase in caspase-3 activity is determined by comparing the fluorescence of the treated samples to that of the untreated control.
IV. Data Presentation and Interpretation
A. Summarizing Quantitative Data
For clear presentation and comparison, summarize your experimental parameters and results in tables.
Table 1: Recommended Cell Seeding Densities for a 96-well Plate
| Cell Line | Seeding Density (cells/well) | Doubling Time (approx.) |
|---|---|---|
| A549 | 5,000 - 10,000 | 22 hours |
| MCF-7 | 8,000 - 15,000 | 20 hours |
| HepG2 | 10,000 - 20,000 | 48 hours |
| PC3 | 7,000 - 12,000 | 28 hours |
| hTERT Fibroblasts | 5,000 - 10,000 | 36 hours |
Table 2: Example Cytotoxicity Data for a Pyrimidine Derivative
| Concentration (µM) | % Viability (MTT) | % Cytotoxicity (LDH) | Caspase-3 Activity (Fold Increase) |
|---|---|---|---|
| 0 (Control) | 100 ± 4.5 | 0 ± 2.1 | 1.0 ± 0.1 |
| 1 | 92 ± 5.1 | 8 ± 2.5 | 1.5 ± 0.2 |
| 10 | 65 ± 6.2 | 30 ± 4.3 | 4.2 ± 0.5 |
| 50 | 28 ± 3.9 | 68 ± 5.8 | 8.9 ± 0.9 |
| 100 | 12 ± 2.8 | 85 ± 6.1 | 9.5 ± 1.1 |
B. Determining the IC50 Value
A crucial metric for quantifying the potency of a cytotoxic compound is the half-maximal inhibitory concentration (IC50). This is the concentration of the drug that is required to inhibit a biological process (e.g., cell proliferation) by 50%. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound's concentration and fitting the data to a dose-response curve.[26]
V. Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Variability Between Replicates | Inconsistent cell seeding, pipetting errors, "edge effect" in the plate. | Use a multichannel pipette, ensure a homogenous cell suspension, and avoid using the outermost wells of the plate or fill them with sterile PBS to maintain humidity.[16] |
| Low Absorbance/Fluorescence Signal | Insufficient cell number, short incubation time, inactive reagents. | Optimize cell seeding density, increase incubation time with the substrate, and use freshly prepared reagents.[16] |
| High Background Signal | Microbial contamination, interference from phenol red in the medium. | Regularly check for contamination, use phenol red-free medium during the assay incubation step. |
VI. Expanding the Investigation: Genotoxicity Assessment
For a comprehensive toxicological profile, particularly for compounds intended for clinical development, assessing genotoxicity is a critical next step. Genotoxicity refers to the ability of a chemical to damage the genetic material of a cell.[27] Standard in vitro tests for genotoxicity include:
-
Ames Test (Bacterial Reverse Mutation Assay): Screens for the ability of a compound to induce mutations in bacteria.[28]
-
In Vitro Micronucleus Test: Detects chromosomal damage in mammalian cells.[29]
These assays are typically conducted as part of a larger battery of tests to satisfy regulatory requirements.[30]
Conclusion
The protocol outlined in this guide provides a robust and scientifically sound framework for assessing the cytotoxicity of pyrimidine derivatives. By employing a multi-assay approach that interrogates metabolic activity, membrane integrity, and the induction of apoptosis, researchers can gain a comprehensive understanding of a compound's cytotoxic profile. Adherence to rigorous experimental design, including appropriate cell line selection and the use of proper controls, is essential for generating reliable and reproducible data. This, in turn, will facilitate the identification of promising new therapeutic agents for the treatment of cancer and other diseases.
References
- CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
- Brunelle, J. K., & Zhang, B. (2010). Apoptosis assays for quantifying the bioactivity of anticancer drug products. Drug Resistance Updates, 13(6), 172-179.
- ScitoVation. (2023, May 12). Testing and Screening Methods for Genotoxicity and Mutagenicity.
- Bielawska, A., et al. (2000). Apoptosis-based drug screening and detection of selective toxicity to cancer cells. Cancer Chemotherapy and Pharmacology, 46(4), 256-262.
- Abcam. MTT assay and its use in cell viability and proliferation analysis.
- Journal of Young Pharmacists. (2025, June 6). The Impact of Novel Purine, Pyrimidine and Folate Analogues on Cancer Treatment: A Review.
- Benchchem. (2025, December). Technical Support Center: Troubleshooting Cell Viability Issues in Cytotoxicity Assays.
- Chrz, J., et al. (n.d.). Comparison of Methods Used for Evaluation of Mutagenicity/Genotoxicity of Model Chemicals - Parabens. Biomedical Papers.
- National Center for Biotechnology Information. (n.d.). Pyrimidine Analogs. In Holland-Frei Cancer Medicine. 6th edition.
- Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods.
- National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays. In Assay Guidance Manual.
- Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting.
- Promega Corporation. LDH-Glo™ Cytotoxicity Assay.
- Abcam. MTT assay protocol.
- Ghasemi, M., et al. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. Sensors, 21(23), 7943.
- Abcam. LDH assay kit guide: Principles and applications.
- National Center for Biotechnology Information. (n.d.). Caspase Protocols in Mice. Methods in Molecular Biology.
- National Center for Biotechnology Information. (2017, April 16). Pyrimidine Analogues. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury.
- Creative Bioarray. Caspase Activity Assay.
- Creative Bioarray. LDH Cytotoxicity Assay.
- Cayman Chemical. LDH Cytotoxicity Assay Kit.
- The Future of Things. (n.d.). Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests.
- Kumarasuriyar, A. (2007, June 20). Cytotoxicity Detection Kit (LDH) From Roche Applied Science. Biocompare Product Review.
- BroadPharm. (2022, January 18). Protocol for Cell Viability Assays.
- Eisenbrand, G. (2016). Current methods in risk assessment of genotoxic chemicals. Food and Chemical Toxicology, 94, 1-13.
- ResearchGate. (2014, October 8). What is the best method/assay for the apoptosis mediated by anticancer drugs for routine drug screening application in cell culture?.
- Galmarini, C. M., et al. (2002). Pyrimidine nucleoside analogs in cancer treatment. Expert Opinion on Investigational Drugs, 11(12), 1653-1667.
- Tzani, A., et al. (2023). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 28(9), 3899.
- R&D Systems. MTT Cell Proliferation/Viability Assay.
- El-Sayed, N. F., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(19), 6614.
- Benchchem. (2025). Cytotoxicity of Pyrimidine Derivatives: A Comparative Analysis for Drug Discovery.
- Benchchem. (2025, August 7). Unlocking Precision in Cancer Drug Screening: The Power of Cell Apoptosis Detection Kits.
- He, S., et al. (2022). Re-Discovery of Pyrimidine Salvage as Target in Cancer Therapy. Cancers, 14(15), 3784.
- Benchchem. A Comparative Guide to Caspase-3 Activity Assays for Clinical Research.
- ATCC. MTT Cell Proliferation Assay.
- ResearchGate. (2023, May 6). What cell line should I choose for citotoxicity assays?.
- GOV.UK. Guidance on a strategy for genotoxicity testing of chemicals.
- Al-Suwaidan, I. A., et al. (2025, August 6). Synthesis, Characterization and Cytotoxic Activity of Some Pyrimidine Derivatives.
- Health Canada. (n.d.). Application of a new approach methodology (NAM)-based strategy for genotoxicity assessment of data-poor compounds. Frontiers in Public Health.
- Cell Signaling Technology. Caspase-3 Activity Assay Kit.
- Creative Diagnostics. Efficiently Evaluate the Effect of Drugs on Cell Apoptosis.
- Abcam. Protocol for detection of caspases using immunofluorescence.
- RSC Publishing. (2024, April 5). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors.
- YouTube. (2023, December 16). How to Analyse MTT/MTS Assay Data and IC50 using Excel.
- Wang, L., et al. (2014). In vitro human cell line models to predict clinical response to anticancer drugs. Pharmacogenomics, 15(1), 101-112.
- National Center for Biotechnology Information. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Methods in Molecular Biology.
- ResearchGate. (n.d.). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements.
- ResearchGate. (2025, December 10). Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds.
- JoVE. In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification.
Sources
- 1. The Impact of Novel Purine, Pyrimidine and Folate Analogues on Cancer Treatment: A Review - Journal of Young Pharmacists [jyoungpharm.org]
- 2. Pyrimidine Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pyrimidine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Apoptosis assays for quantifying the bioactivity of anticancer drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Apoptosis-based drug screening and detection of selective toxicity to cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. noblelifesci.com [noblelifesci.com]
- 11. In vitro human cell line models to predict clinical response to anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. clyte.tech [clyte.tech]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. MTT assay overview | Abcam [abcam.com]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests - TFOT [thefutureofthings.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. atcc.org [atcc.org]
- 19. broadpharm.com [broadpharm.com]
- 20. creative-bioarray.com [creative-bioarray.com]
- 21. caymanchem.com [caymanchem.com]
- 22. biocompare.com [biocompare.com]
- 23. Efficiently Evaluate the Effect of Drugs on Cell Apoptosis - Creative Diagnostics [qbd.creative-diagnostics.com]
- 24. creative-bioarray.com [creative-bioarray.com]
- 25. media.cellsignal.com [media.cellsignal.com]
- 26. youtube.com [youtube.com]
- 27. scitovation.com [scitovation.com]
- 28. biomed.cas.cz [biomed.cas.cz]
- 29. Frontiers | Application of a new approach methodology (NAM)-based strategy for genotoxicity assessment of data-poor compounds [frontiersin.org]
- 30. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
use of 2-(4,6-dimethylpyrimidin-2-yl)ethan-1-amine in fragment-based drug discovery
An in-depth guide for researchers, scientists, and drug development professionals on the strategic integration of the fragment 2-(4,6-dimethylpyrimidin-2-yl)ethan-1-amine into fragment-based drug discovery (FBDD) campaigns.
Introduction: The Power of Fragments in Modern Drug Discovery
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone of modern medicinal chemistry, offering a powerful alternative to traditional high-throughput screening (HTS).[1][2] The FBDD approach begins by identifying low molecular weight compounds, or "fragments," that bind with low affinity to a biological target.[3][4] These initial, weak interactions are then optimized through structure-guided chemistry to develop highly potent and selective drug candidates.[5][6] This methodology offers several advantages, including a more efficient exploration of chemical space and a higher probability of producing leads with favorable drug-like properties.[7][8]
This guide focuses on a particularly promising, yet underexplored fragment: 2-(4,6-dimethylpyrimidin-2-yl)ethan-1-amine . We will provide a comprehensive overview of its strategic value, detailed protocols for its use in a screening cascade, and a roadmap for its evolution from a simple fragment to a potent lead compound.
Part 1: Strategic Value Proposition of 2-(4,6-dimethylpyrimidin-2-yl)ethan-1-amine
The selection of fragments for a screening library is a critical determinant of an FBDD campaign's success.[9][10] Fragments should be small, soluble, and possess sufficient complexity to form meaningful interactions with a protein target.[3][8] 2-(4,6-dimethylpyrimidin-2-yl)ethan-1-amine is a high-value fragment due to the following characteristics:
-
Privileged Pyrimidine Scaffold: The pyrimidine ring is a common motif in numerous FDA-approved drugs, recognized for its ability to engage in a variety of protein-ligand interactions. Its nitrogen atoms can act as hydrogen bond acceptors, while the ring itself can participate in favorable pi-stacking interactions.
-
Adherence to the "Rule of Three": This fragment aligns well with the "Rule of Three," a widely accepted set of guidelines for fragment design (Molecular Weight ≤ 300 Da, cLogP ≤ 3, Hydrogen Bond Donors ≤ 3, Hydrogen Bond Acceptors ≤ 3).[3][9] This adherence increases the likelihood of favorable physicochemical properties and ligand efficiency in subsequent optimization efforts.
-
Vector for Chemical Elaboration: The primary amine group serves as a critical "handle" for synthetic chemistry. This allows for the controlled and systematic "growing" of the fragment into adjacent pockets of the target protein, a key strategy in fragment-to-lead optimization.[5]
-
Synthetic Tractability: The synthesis of analogues based on the 2-aminopyrimidine core is well-established, facilitating rapid exploration of the structure-activity relationship (SAR).[11][12][13][14]
Part 2: Experimental Workflows and Protocols
A robust experimental workflow is essential for identifying and validating fragment hits. The following protocols are designed to be adaptable to a wide range of protein targets.
Fragment Library Preparation and Quality Control
Objective: To prepare a high-quality stock solution of 2-(4,6-dimethylpyrimidin-2-yl)ethan-1-amine for screening.
Rationale: The purity and solubility of fragments are paramount for avoiding false positives and ensuring the reproducibility of screening data.
Materials:
-
2-(4,6-dimethylpyrimidin-2-yl)ethan-1-amine (or its dihydrochloride salt)[15][16]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Assay Buffer (e.g., PBS, HEPES)
-
Analytical Balance, Vortex Mixer, Centrifuge
-
LC-MS and/or NMR for quality control
Protocol:
-
Purity Verification: Confirm the purity of the solid fragment to be >95% using LC-MS or NMR spectroscopy.
-
Stock Solution Preparation: Accurately weigh the fragment and dissolve it in anhydrous DMSO to a final concentration of 100 mM. Ensure complete dissolution by vortexing.
-
Solubility Assessment: Perform a kinetic solubility assay in the final screening buffer to determine the maximum soluble concentration. This is crucial for preventing compound precipitation during screening.
-
Plate Preparation: Prepare a master plate of the fragment at a concentration of 10 mM in DMSO. From this, create daughter plates for screening at the desired final concentration.
Primary Screening: Surface Plasmon Resonance (SPR)
Objective: To identify and characterize the binding of 2-(4,6-dimethylpyrimidin-2-yl)ethan-1-amine to the target protein.
Rationale: SPR is a highly sensitive, label-free biophysical technique ideal for detecting the weak, transient interactions typical of fragments.[17][18][19] It provides real-time kinetic data, including association and dissociation rates.[19]
Materials:
-
SPR Instrument and Sensor Chips (e.g., Biacore CM5)
-
Target Protein
-
Immobilization Buffers and Reagents
-
Running Buffer (e.g., HBS-EP+)
-
Fragment Solution in Running Buffer
Protocol:
-
Protein Immobilization: Immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry or an affinity capture method.
-
Assay Development: Optimize the assay conditions, including running buffer composition and regeneration conditions.
-
Fragment Screening: Inject a series of fragment concentrations over the protein surface. Include a buffer-only injection for double referencing.
-
Data Analysis: Analyze the resulting sensorgrams to determine the binding affinity (KD), and association (ka) and dissociation (kd) rates.
Table 1: Representative SPR Data for a Fragment Hit
| Parameter | Value |
| Molecular Weight | 152.21 g/mol |
| KD (μM) | 500 |
| Ligand Efficiency (LE) | 0.35 |
Note: Ligand Efficiency (LE) is a valuable metric for prioritizing fragment hits and is calculated as: LE = -RTln(KD) / N, where N is the number of non-hydrogen atoms.[20]
Hit Validation: Orthogonal Biophysical Methods
Objective: To confirm the binding of the fragment using a different biophysical technique to eliminate artifacts.
Rationale: Hit validation with an orthogonal method is a critical step to ensure that the observed binding is genuine and not an artifact of the primary screening technique.[21][22]
Recommended Orthogonal Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Techniques like Saturation Transfer Difference (STD)-NMR or WaterLOGSY are excellent for confirming fragment binding in solution.[4] They can also provide structural information about the binding epitope.
-
X-ray Crystallography: Soaking the fragment into crystals of the target protein can provide a high-resolution structure of the protein-fragment complex.[17] This is the gold standard for understanding the binding mode and guiding subsequent optimization.[1]
Caption: A typical fragment screening cascade.
Part 3: From Fragment to Lead: A Roadmap for Optimization
Once 2-(4,6-dimethylpyrimidin-2-yl)ethan-1-amine is confirmed as a validated hit, the next phase is to evolve it into a more potent lead compound. The primary amine provides a versatile anchor point for this process.
Structure-Guided Fragment Growing
If a crystal structure of the fragment bound to the target is obtained, a "fragment growing" strategy can be employed.[5][23] This involves synthesizing new analogues where chemical moieties are added to the primary amine to occupy adjacent pockets in the protein's binding site.
Caption: Iterative cycle of structure-guided fragment growing.
Fragment Merging and Linking
In some cases, multiple fragments may be found to bind in close proximity within the same binding site. Here, "fragment merging" or "fragment linking" strategies can be used to combine the features of multiple fragments into a single, more potent molecule.[5][24]
Table 2: Potential Optimization Strategies
| Strategy | Description | Key Requirement |
| Fragment Growing | Extending the fragment from a single vector to occupy adjacent pockets. | A single, validated fragment hit and structural information. |
| Fragment Merging | Combining the overlapping features of two or more fragments into a single molecule. | Multiple fragments that bind in an overlapping manner. |
| Fragment Linking | Connecting two or more fragments that bind to adjacent, non-overlapping sites with a chemical linker. | Multiple fragments that bind to distinct, nearby sites. |
Conclusion
2-(4,6-dimethylpyrimidin-2-yl)ethan-1-amine is a valuable tool for any FBDD campaign. Its favorable physicochemical properties, privileged scaffold, and synthetic tractability make it an ideal starting point for the development of novel therapeutics. By following the detailed protocols and strategic guidelines presented in this document, researchers can effectively leverage this fragment to accelerate their drug discovery programs.
References
-
ResearchGate. Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Programs for Use in Academia | Request PDF. [Link]
-
National Institutes of Health. Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery - PMC. [Link]
-
Sci-Hub. In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. [Link]
-
ACS Publications. Integrated Strategy for Lead Optimization Based on Fragment Growing: The Diversity-Oriented-Target-Focused-Synthesis Approach | Journal of Medicinal Chemistry. [Link]
-
Sygnature Discovery. Fragment Screening | Drug Discovery. [Link]
-
MDPI. Concepts and Core Principles of Fragment-Based Drug Design. [Link]
-
National Institutes of Health. In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery - PMC. [Link]
-
Wikipedia. Fragment-based lead discovery. [Link]
-
ACS Publications. Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Programs for Use in Academia | Journal of Medicinal Chemistry. [Link]
-
PharmaFeatures. Fragment-Based Drug Discovery: A Comprehensive Overview. [Link]
-
National Institutes of Health. Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Programs for Use in Academia - PubMed. [Link]
-
Creative Biostructure. Fragment-to-Lead - Creative Biostructure Drug Discovery. [Link]
-
National Institutes of Health. Fragment-based drug discovery using a multi-domain, parallel MD-MM/PBSA screening protocol - PubMed Central. [Link]
-
Oxford Academic. Biophysical screening in fragment-based drug design: a brief overview. [Link]
-
ACS Publications. Fragment Screening by Surface Plasmon Resonance | ACS Medicinal Chemistry Letters. [Link]
-
National Institutes of Health. Concepts and Core Principles of Fragment-Based Drug Design - PMC. [Link]
-
National Institutes of Health. Fragment Screening by Surface Plasmon Resonance - PMC. [Link]
-
Frontiers. Application of Fragment-Based Drug Discovery to Versatile Targets. [Link]
-
National Institutes of Health. Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery. [Link]
-
ACS Publications. Recent Developments in Fragment-Based Drug Discovery | Journal of Medicinal Chemistry. [Link]
-
National Institutes of Health. Fragment- and structure-based drug discovery for developing therapeutic agents targeting the DNA Damage Response - PubMed Central. [Link]
-
YouTube. Fragment-Based Drug Discovery — Hitting Targets Using the Right Chemistry and Expertise Alliances. [Link]
-
MDPI. Fragment-Based Drug Discovery against Mycobacteria: The Success and Challenges. [Link]
-
Technology Networks. Fragment-Based Drug Discovery Enters the Mainstream. [Link]
-
Xiangyang Extenda Biotech Co., Ltd. 2-Amino-4,6-dimethylpyrimidine. [Link]
- Google Patents. US2660579A - Synthesis of 2-amino-4, 6-dimethyl pyrimidine.
-
ResearchGate. (PDF) Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. [Link]
-
MDPI. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. [Link]
Sources
- 1. Fragment-Based Drug Discovery: A Comprehensive Overview - PharmaFeatures [pharmafeatures.com]
- 2. technologynetworks.com [technologynetworks.com]
- 3. Fragment-based lead discovery - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]
- 5. lifechemicals.com [lifechemicals.com]
- 6. Fragment-to-Lead - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Fragment- and structure-based drug discovery for developing therapeutic agents targeting the DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Programs for Use in Academia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2-Amino-4,6-dimethylpyrimidine [extendabio.com]
- 12. US2660579A - Synthesis of 2-amino-4, 6-dimethyl pyrimidine - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. 2-(4,6-Dimethylpyrimidin-2-yl)ethanamine dihydrochloride [cymitquimica.com]
- 16. scbt.com [scbt.com]
- 17. academic.oup.com [academic.oup.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Fragment Screening by Surface Plasmon Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 22. sygnaturediscovery.com [sygnaturediscovery.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Cell-Based Assays for Novel Pyrimidine Inhibitors
Introduction: The Therapeutic Promise of Targeting Pyrimidine Metabolism
Pyrimidine metabolism is a fundamental cellular process responsible for the synthesis of nucleotide building blocks essential for DNA and RNA replication, cellular bioenergetics, and the formation of key cellular components.[1][2] In pathological states, particularly in cancer, rapidly proliferating cells exhibit a heightened demand for pyrimidines, making the enzymes in the pyrimidine biosynthesis pathway attractive targets for therapeutic intervention.[2] Novel pyrimidine inhibitors are being developed to exploit this metabolic vulnerability, aiming to selectively arrest the growth of cancer cells or modulate immune responses.[3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and implementing robust cell-based assays to evaluate the efficacy and mechanism of action of novel pyrimidine inhibitors.
The de novo pyrimidine synthesis pathway is a critical focus for many of these inhibitors, with dihydroorotate dehydrogenase (DHODH) being a key rate-limiting enzyme.[4] DHODH inhibitors block the conversion of dihydroorotate to orotate, leading to a depletion of the pyrimidine pool and subsequent inhibition of cell proliferation and survival.[4][5] Beyond oncology, targeting pyrimidine synthesis has shown promise in treating autoimmune diseases and viral infections.[3][4]
This guide will detail the principles and provide step-by-step protocols for a suite of cell-based assays crucial for the preclinical evaluation of pyrimidine inhibitors. These assays are designed to assess a compound's impact on cell viability, its ability to induce programmed cell death (apoptosis), and to confirm its engagement with the intended molecular target within the cellular environment.
I. Foundational Assays: Assessing Cellular Viability and Proliferation
The initial step in characterizing a novel pyrimidine inhibitor is to determine its effect on the viability and proliferation of cancer cells. These assays provide a quantitative measure of a compound's cytostatic or cytotoxic effects.
Principle of Viability Assays
Viability assays rely on the measurement of a marker that distinguishes live, metabolically active cells from dead or dying cells.[6][7] Commonly used methods include the quantification of ATP levels, the assessment of metabolic activity through the reduction of a substrate, or the detection of enzymatic activities specific to viable cells.[6]
Recommended Viability Assay: CellTiter-Glo® Luminescent Cell Viability Assay
The CellTiter-Glo® assay is a highly sensitive and robust method that quantifies ATP, an indicator of metabolically active cells.[8][9] The assay reagent lyses the cells and provides the necessary components for a luciferase reaction that generates a luminescent signal proportional to the amount of ATP present.[8]
Protocol: CellTiter-Glo® Cell Viability Assay
-
Cell Seeding:
-
Harvest and count cells from a healthy, sub-confluent culture.
-
Seed the cells in a 96-well or 384-well white, clear-bottom plate at a predetermined optimal density. The optimal seeding density should be determined empirically for each cell line to ensure logarithmic growth throughout the experiment.
-
Incubate the plates overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of the novel pyrimidine inhibitor in the appropriate cell culture medium. It is crucial to include a vehicle control (e.g., DMSO) at the same concentration as in the compound-treated wells.
-
Carefully remove the medium from the cell plates and add the medium containing the serially diluted compound or vehicle control.
-
Incubate the plates for a predetermined duration (e.g., 48, 72, or 96 hours). The incubation time should be optimized based on the cell line's doubling time and the expected mechanism of action of the inhibitor.
-
-
Assay Procedure:
-
Equilibrate the CellTiter-Glo® Reagent and the cell plates to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (from wells with medium and reagent but no cells).
-
Normalize the data to the vehicle control (set as 100% viability).
-
Plot the normalized data against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
-
Table 1: Example Data Summary for a Novel Pyrimidine Inhibitor
| Cell Line | Seeding Density (cells/well) | Incubation Time (h) | IC50 (µM) |
| HCT-116 | 5,000 | 72 | 0.5 |
| PC-9 | 3,000 | 72 | 1.2 |
| A549 | 4,000 | 72 | 5.8 |
II. Mechanistic Insights: Quantifying Apoptosis Induction
To understand whether a pyrimidine inhibitor induces cell death through apoptosis, specific assays that measure key markers of this programmed cell death pathway are essential.
Principle of Apoptosis Assays
Apoptosis is characterized by a series of biochemical events, including the activation of caspases and the externalization of phosphatidylserine (PS) on the cell membrane.[10][11] Assays that detect these events provide strong evidence of apoptosis induction.
Recommended Apoptosis Assays:
-
Caspase-Glo® 3/7 Assay: This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.[10]
-
RealTime-Glo™ Annexin V Apoptosis Assay: This real-time, plate-based assay detects the binding of Annexin V to exposed PS on the surface of apoptotic cells.[12]
Protocol: Caspase-Glo® 3/7 Assay
-
Cell Seeding and Treatment: Follow the same procedure as described for the CellTiter-Glo® assay (Section I). It is advisable to run a parallel plate for viability to normalize the apoptosis signal to the number of viable cells.
-
Assay Procedure:
-
Equilibrate the Caspase-Glo® 3/7 Reagent and the cell plates to room temperature.
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.
-
Gently mix the contents on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence.
-
Normalize the data to the vehicle control. An increase in luminescence indicates the induction of caspase-3/7 activity.
-
The data can be presented as fold-change in caspase activity compared to the vehicle control.
-
III. Target Validation: Confirming Target Engagement in a Cellular Context
Demonstrating that a novel pyrimidine inhibitor directly interacts with its intended molecular target within the complex cellular environment is a critical step in its validation. Target engagement assays provide this crucial evidence.
Principle of Target Engagement Assays
Target engagement assays measure the physical interaction between a drug and its target protein in live cells.[13] Two powerful techniques for this are the Cellular Thermal Shift Assay (CETSA®) and NanoBRET™ Target Engagement Assays.
-
CETSA®: This method is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.[14][15][16]
-
NanoBRET™: This assay measures the binding of a compound to a target protein in live cells using Bioluminescence Resonance Energy Transfer (BRET).[13][15][17]
Workflow: Cellular Thermal Shift Assay (CETSA®)
Caption: The de novo pyrimidine synthesis pathway and the site of action of a DHODH inhibitor.
V. Conclusion and Future Directions
The cell-based assays outlined in this application note provide a robust framework for the preclinical evaluation of novel pyrimidine inhibitors. By systematically assessing cellular viability, apoptosis induction, and target engagement, researchers can gain a comprehensive understanding of a compound's potency and mechanism of action. These foundational assays are critical for making informed decisions in the drug discovery and development process. Future studies may involve more complex 3D cell culture models, in vivo efficacy studies, and the investigation of potential resistance mechanisms to further characterize promising lead compounds.
References
- A non-proliferative role of pyrimidine metabolism in cancer. ScienceDirect.
- Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine. PubMed Central.
- What are DHODH inhibitors and how do they work?.
- Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mut
- A Broad Antiviral Strategy: Inhibitors of Human DHODH Pave the Way for Host-Targeting Antivirals against Emerging and Re-Emerging Viruses. NIH.
- A non-proliferative role of pyrimidine metabolism in cancer. PubMed.
- Re-Discovery of Pyrimidine Salvage as Target in Cancer Therapy. MDPI.
- Apoptosis Assays.
- NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. EUbOPEN.
- The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia. PMC - NIH.
- Pyrimidine Synthesis Inhibitors: Drug Class, Uses, Side Effects, Drug Names. RxList.
- Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candid
- DHODH Inhibitors. Santa Cruz Biotechnology.
- Inhibition of Pyrimidine Biosynthesis Pathway Suppresses Viral Growth through Inn
- CELL VIABILITY ASSAYS | MTT Assay | Alamar Blue | Propidium Iodide | Cell TIter Glo. YouTube.
- Target Engagement. Selvita.
- Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay.
- Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetyl
- RealTime-Glo™ Annexin V Apoptosis Assay.
- Apoptosis Marker Assays for HTS - Assay Guidance Manual. NCBI Bookshelf.
- CellTiter-Glo® Luminescent Cell Viability Assay Protocol.
- Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. NIH.
- Cell Viability, Cytotoxicity & Prolifer
- Dysregulation of JAK-STAT pathway in hematological malignancies and JAK inhibitors for clinical applic
Sources
- 1. A non-proliferative role of pyrimidine metabolism in cancer – Molecular Metabolism [molecularmetabolism.com]
- 2. Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 4. A Broad Antiviral Strategy: Inhibitors of Human DHODH Pave the Way for Host-Targeting Antivirals against Emerging and Re-Emerging Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. assaygenie.com [assaygenie.com]
- 8. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 9. Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Apoptosis Assays | Apoptosis Detection | Apoptosis Markers [promega.com]
- 11. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. RealTime-Glo™ Annexin V Apoptosis Assay | Annexin V Staining | Apoptosis Assay [worldwide.promega.com]
- 13. selvita.com [selvita.com]
- 14. eubopen.org [eubopen.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Techniques for Conjugating Pyrimidine Derivatives to Carrier Molecules
Abstract
The conjugation of small molecule therapeutics to larger carrier molecules is a cornerstone of modern drug development, enhancing solubility, stability, and immunogenicity, and enabling targeted delivery. Pyrimidine derivatives, a class of heterocyclic compounds with a vast range of biological activities including antiviral, anticancer, and anti-inflammatory properties, are frequent candidates for such conjugation.[1][2][3][4][5][6] This guide provides a detailed technical overview and actionable protocols for the covalent linkage of pyrimidine derivatives to protein carriers. We will explore the essential prerequisite of pyrimidine functionalization and delve into the mechanisms and step-by-step execution of three predominant conjugation chemistries: carbodiimide (EDC/NHS), maleimide-thiol, and copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry". Each section is designed to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical steps necessary to successfully design, execute, and characterize pyrimidine-carrier conjugates.
Introduction: The Rationale for Pyrimidine-Carrier Conjugation
Many potent pyrimidine-based drugs are small molecules that, on their own, may suffer from poor solubility, rapid clearance, or a lack of immunogenicity, which is critical for applications like vaccine development.[7] Covalently attaching these pyrimidines (haptens) to larger, more complex carrier molecules, typically proteins, overcomes these limitations.[7][8]
Common Carrier Proteins:
-
Keyhole Limpet Hemocyanin (KLH): A large, immunogenic protein widely used to elicit a strong immune response against conjugated haptens.[7]
-
Bovine Serum Albumin (BSA): A smaller, highly soluble, and well-characterized protein often used in a variety of bioconjugation applications.[7]
-
Ovalbumin (OVA): A common carrier protein for generating antibodies and for use in immunological studies.[7]
The choice of carrier depends on the intended application, such as drug delivery, vaccine development, or the generation of diagnostic antibodies.[7][9] The core of this process lies in the chemical strategies used to form a stable covalent bond between the pyrimidine derivative and the carrier. This requires careful consideration of the available functional groups on both molecules and the selection of an appropriate crosslinking chemistry.
Prerequisite: Functionalization of the Pyrimidine Scaffold
A pyrimidine ring itself is not readily reactive with the functional groups on a carrier protein. Therefore, a critical first step is the synthesis of a pyrimidine derivative that incorporates a "handle"—a reactive functional group—that can be addressed by a specific conjugation chemistry. The choice of handle dictates the conjugation strategy.
Common reactive handles to introduce onto a pyrimidine scaffold include:
-
Primary Amines (-NH₂): For reaction with NHS-esters.
-
Carboxylic Acids (-COOH): For activation with EDC and subsequent reaction with amines.
-
Thiols (-SH): For reaction with maleimides.
-
Azides (-N₃) or Alkynes (-C≡CH): For bioorthogonal "click chemistry".[10]
A versatile method for introducing such handles is through nucleophilic substitution on a halo-pyrimidine precursor (e.g., a chloropyrimidine). For instance, a primary amine can be introduced by reacting a chloropyrimidine with a hydrazine hydrate, yielding a hydrazinyl-pyrimidine which presents a reactive primary amine.[11]
Protocol Example: Synthesis of an Amine-Functionalized Pyrimidine
This protocol is adapted from a method for the synthesis of 2-amino-4-hydrazinyl-6-methoxypyrimidine.[11]
Objective: To introduce a reactive primary amine onto a pyrimidine ring via nucleophilic substitution.
Materials:
-
2-Amino-4-chloro-6-methoxypyrimidine
-
Hydrazine hydrate
-
Ethanol (EtOH)
-
Diethyl ether
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Oil bath
Procedure:
-
Dissolve 2-amino-4-chloro-6-methoxypyrimidine (e.g., 5.0 g, 31.33 mmol) in ethanol (150 mL) in a round-bottom flask with stirring.[11]
-
Add hydrazine hydrate (50 mL) to the solution.[11]
-
Heat the reaction mixture to reflux (80-85 °C) in an oil bath and maintain for 12-24 hours.[11]
-
After completion (monitored by TLC), allow the mixture to cool to room temperature.
-
Transfer the mixture to a beaker and evaporate the solvent under reduced pressure or in a fume hood.[11]
-
Wash the resulting solid product with diethyl ether (3 x 30 mL) to remove impurities.[11]
-
Dry the final product, 2-amino-4-hydrazinyl-6-methoxypyrimidine, at room temperature.[11]
Characterization: The structure of the functionalized pyrimidine should be confirmed using techniques like FT-IR, ¹H-NMR, and ¹³C-NMR spectroscopy to verify the addition of the hydrazinyl group and the disappearance of the chloro-substituent.[11][12][13]
Core Conjugation Chemistries and Protocols
Once a functionalized pyrimidine derivative is synthesized, the next step is to select a conjugation strategy based on the available reactive groups on the pyrimidine and the carrier protein.
Amine-Carboxyl Coupling via EDC/NHS Chemistry
This is one of the most common bioconjugation methods, forming a stable amide bond between a carboxylic acid and a primary amine. The reaction can be oriented in two ways:
-
Activate Carrier: Carboxyl groups on the carrier protein (from aspartic or glutamic acid residues) are activated by EDC/NHS to react with an amine-functionalized pyrimidine.
-
Activate Pyrimidine: A carboxyl-functionalized pyrimidine is activated by EDC/NHS to react with primary amines on the carrier protein (from lysine residues).
The two-step approach, where the carboxyl-containing molecule is first activated with EDC and NHS before the amine-containing molecule is added, is generally preferred. This method minimizes the risk of unwanted crosslinking of the carrier protein.[14][15]
Objective: To covalently link an amine-functionalized pyrimidine derivative to the carboxyl groups of a carrier protein like BSA.
Materials:
-
Carrier Protein (e.g., BSA)
-
Amine-functionalized pyrimidine derivative
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2
-
Zeba™ Spin Desalting Column (or similar) for purification
-
Quenching solution (optional): 2-Mercaptoethanol or Hydroxylamine
Procedure:
-
Prepare Carrier Protein: Dissolve the carrier protein (e.g., BSA) in Activation Buffer at a concentration of 1-10 mg/mL.
-
Activate Carboxyl Groups:
-
Equilibrate EDC and Sulfo-NHS to room temperature before opening vials.
-
Add EDC and Sulfo-NHS to the protein solution. A molar ratio of 2-4 fold excess of EDC and 5-10 fold excess of Sulfo-NHS over the amount of protein is a good starting point.
-
Incubate for 15-30 minutes at room temperature. The EDC activates carboxyl groups to form a highly reactive O-acylisourea intermediate, which then reacts with Sulfo-NHS to form a more stable amine-reactive ester.[16]
-
-
Remove Excess Crosslinker: Immediately after activation, remove excess EDC and byproducts using a desalting column equilibrated with Coupling Buffer. This step is crucial to prevent unwanted side reactions and polymerization of the carrier protein.[14]
-
Conjugation Reaction:
-
Dissolve the amine-functionalized pyrimidine derivative in Coupling Buffer.
-
Immediately add the activated, buffer-exchanged carrier protein to the pyrimidine solution. A 20- to 50-fold molar excess of the pyrimidine derivative over the protein is recommended.
-
Allow the reaction to proceed for 2 hours at room temperature, or overnight at 4°C.
-
-
Purification: Remove non-reacted pyrimidine derivative and reaction byproducts from the conjugate using a desalting column or dialysis against PBS.[3]
Thiol-Maleimide Coupling
This chemistry creates a stable thioether bond through the reaction of a thiol (sulfhydryl) group with a maleimide group. It is highly specific and efficient at neutral pH (6.5-7.5).[15] The strategy typically involves:
-
Functionalizing the Pyrimidine: Synthesize a pyrimidine derivative containing a maleimide group.
-
Reacting with Carrier Thiols: React the maleimide-pyrimidine with free thiol groups on the carrier protein. Cysteine residues are the primary source of thiols in proteins.[14] If the number of native free thiols is insufficient, disulfide bonds within the protein can be gently reduced using reagents like TCEP (tris(2-carboxyethyl)phosphine) to generate more reactive sites.[17][18]
Objective: To link a maleimide-functionalized pyrimidine to the cysteine residues of a carrier protein.
Materials:
-
Carrier Protein (e.g., IgG)
-
Maleimide-functionalized pyrimidine derivative
-
Conjugation Buffer: PBS, pH 7.2-7.5 (must be free of thiols)
-
TCEP (optional, for reduction)
-
Anhydrous DMSO or DMF (to dissolve the pyrimidine derivative)
-
Desalting column for purification
Procedure:
-
Prepare Carrier Protein: Dissolve the protein in degassed Conjugation Buffer at a concentration of 1-10 mg/mL.[18]
-
(Optional) Reduce Disulfide Bonds: If required, add a 10- to 100-fold molar excess of TCEP to the protein solution. Incubate for 20-30 minutes at room temperature.[14][17][18] Note: If using DTT for reduction, it must be removed via a desalting column before adding the maleimide, as DTT itself contains a thiol. TCEP does not, and does not need to be removed.
-
Prepare Pyrimidine Solution: Dissolve the maleimide-functionalized pyrimidine in a minimal amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).[19]
-
Conjugation Reaction:
-
Add the pyrimidine stock solution to the protein solution. A 10- to 20-fold molar excess of the maleimide-pyrimidine over the protein is a typical starting point.[14]
-
Incubate for 2 hours at room temperature or overnight at 4°C, protected from light if the pyrimidine is fluorescent or light-sensitive.[17]
-
-
(Optional) Quench Reaction: Add a low molecular weight thiol like glutathione or mercaptoethanol to consume any excess unreacted maleimide reagent.[20]
-
Purification: Purify the conjugate from excess pyrimidine and quenching reagents using a desalting column or dialysis.[20]
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
"Click chemistry" refers to a class of reactions that are highly specific, high-yielding, and biocompatible. The most prominent example is the copper(I)-catalyzed reaction between an azide and a terminal alkyne to form a highly stable triazole linkage.[12][18][21] This bioorthogonal reaction is ideal for complex biological systems as azides and alkynes are absent in native biomolecules.[10]
The strategy requires:
-
Functionalization: Synthesize a pyrimidine derivative with either an azide or an alkyne group.
-
Modification of Carrier: The carrier protein must be modified to bear the complementary functional group (alkyne or azide).
-
Catalyzed Reaction: The two components are mixed in the presence of a copper(I) catalyst, which is typically generated in situ from a copper(II) source (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[2][7] A stabilizing ligand like THPTA is often included to protect the catalyst and improve reaction efficiency in aqueous buffers.[7]
Objective: To link an azide-functionalized pyrimidine to an alkyne-functionalized carrier protein.
Materials:
-
Alkyne-functionalized carrier protein
-
Azide-functionalized pyrimidine derivative
-
Copper(II) Sulfate (CuSO₄) solution (e.g., 20 mM in water)
-
THPTA ligand solution (e.g., 100 mM in water)
-
Sodium Ascorbate solution (e.g., 300 mM in water, freshly prepared)
-
Reaction Buffer: PBS or similar non-chelating buffer
Procedure:
-
Prepare Reactants: In a microcentrifuge tube, combine the alkyne-functionalized protein and the azide-functionalized pyrimidine in the reaction buffer. A 4- to 50-fold molar excess of the pyrimidine is typically used.[7]
-
Prepare Catalyst: In a separate tube, pre-complex the copper by mixing the CuSO₄ solution with the THPTA ligand solution. A 1:2 to 1:5 ratio of Cu:ligand is common.[2][7] Let this mixture stand for several minutes.
-
Combine and React:
-
Incubation: Protect the reaction from light and incubate for 30-60 minutes at room temperature.[7] The reaction is often complete within this timeframe.
-
Purification: Purify the conjugate using a desalting column to remove excess reagents, copper, and unreacted pyrimidine. If residual copper is a concern, dialysis against a buffer containing EDTA can be performed.[2]
Characterization of the Pyrimidine-Carrier Conjugate
After purification, it is essential to characterize the conjugate to confirm successful linkage and determine the degree of labeling.
Confirmation of Conjugation
MALDI-TOF Mass Spectrometry is a powerful tool to confirm conjugation. By comparing the mass spectrum of the native carrier protein with that of the conjugate, a clear mass shift corresponding to the addition of one or more pyrimidine molecules can be observed. This provides direct evidence of covalent bond formation.[22]
Quantification: Drug-to-Carrier Ratio
The Drug-to-Carrier Ratio (or Drug-to-Antibody Ratio, DAR) is a critical quality attribute that defines the average number of pyrimidine molecules conjugated to each carrier protein molecule.[]
UV-Vis Spectrophotometry is a straightforward method for determining this ratio, provided the pyrimidine derivative has a unique UV absorbance peak distinct from the protein's absorbance at 280 nm.[][24]
Calculation Steps:
-
Measure the UV-Vis spectrum of the purified conjugate.
-
Record the absorbance at 280 nm (A₂₈₀, protein absorbance) and at the pyrimidine's maximum absorbance wavelength (Aₘₐₓ).
-
Calculate the protein concentration using the Beer-Lambert law, correcting for the pyrimidine's contribution at 280 nm.
-
Calculate the concentration of the pyrimidine using its absorbance at Aₘₐₓ.
-
The molar ratio of the pyrimidine to the protein gives the average Drug-to-Carrier Ratio.[8][24]
Summary and Comparison of Techniques
| Technique | Functional Groups | Key Advantages | Key Considerations | Bond Formed |
| EDC/NHS Chemistry | Amine (-NH₂) + Carboxyl (-COOH) | Well-established, uses common functional groups on proteins. | Risk of protein self-linking if not performed in two steps; EDC is hydrolysis-sensitive.[25] | Amide |
| Thiol-Maleimide | Thiol (-SH) + Maleimide | Highly selective for cysteine, rapid reaction at neutral pH.[15] | Requires free thiols (may need reduction step); thioether bond can show instability over long term.[15] | Thioether |
| CuAAC (Click Chemistry) | Azide (-N₃) + Alkyne (-C≡CH) | Bioorthogonal, high efficiency and specificity, very stable bond.[10][26] | Requires introduction of non-native functional groups; residual copper may need removal.[2] | Triazole |
Conclusion
The successful conjugation of pyrimidine derivatives to carrier molecules is a multi-step process that hinges on strategic planning and precise execution. The journey begins with the rational design and synthesis of a functionalized pyrimidine, followed by the careful selection of a conjugation chemistry that is compatible with both the pyrimidine and the carrier. EDC/NHS, maleimide-thiol, and click chemistries each offer a robust toolkit with distinct advantages and considerations. By following detailed protocols and employing rigorous characterization methods such as mass spectrometry and UV-Vis spectroscopy, researchers can confidently produce well-defined pyrimidine-carrier conjugates tailored for a wide array of applications in drug delivery, immunology, and diagnostics.
References
-
Jena Bioscience. Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. In: Current Protocols in Chemical Biology. Available at: [Link]
-
Interchim. Click Chemistry: new protocol for the labeling and modification of biomolecules. Available at: [Link]
-
Hong, V., et al. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. In: Current Protocols in Chemical Biology. Available at: [Link]
-
Al-Ostath, A., et al. (2025-07-04). One-Pot Synthesis of Novel Pyrimidine Derivatives with Potential Antidiabetic Activity Through Dual α-Glucosidase and α-Amylase Inhibitors. In: Molecules. Available at: [Link]
-
Shafi, S., et al. (2025-10-06). Recent Progress in the Synthesis, Functionalization, and Biological Outlook of Pyrimidines. In: Molecules. Available at: [Link]
-
Interchim. Click Chemistry (Azide / alkyne reaction). Available at: [Link]
-
Brufani, M., et al. (2025-08-06). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. In: Magnetic Resonance in Chemistry. Available at: [Link]
-
Chen, Y., et al. (Year not available). Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy. In: Methods in Molecular Biology. Available at: [Link]
-
Aerni, H.R., et al. (2018-11-23). Protein Identification Strategies in MALDI Imaging Mass Spectrometry: A Brief Review. In: Proteomes. Available at: [Link]
-
ResearchGate. (2017-12-01). How to do EDC- sulfo NHS activation of small molecules with COOH group? Available at: [Link]
-
Al-Warhi, T., et al. (2022-08-01). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. In: Molecules. Available at: [Link]
-
Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. Available at: [Link]
-
Agilent. Measuring Drug-to-Antibody Ratio (DAR) for Antibody-Drug Conjugates (ADCs) with UHPLC/Q-TOF. Available at: [Link]
-
Mori, K., et al. (2022-06-27). Top-Down Identification and Sequence Analysis of Small Membrane Proteins Using MALDI-MS/MS. In: Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
Barrera, C., et al. (2023-01-18). Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms. In: ACS Omega. Available at: [Link]
-
Nabity. (2024-09-23). Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples. Available at: [Link]
-
El-Sabbagh, N.A., et al. (2024-07-18). Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction. In: Pharmaceuticals. Available at: [Link]
-
ResearchGate. (2025-08-06). Protein identification by MALDI-TOF mass spectrometry. Available at: [Link]
-
Al-Warhi, T., et al. (2023-12-01). Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. In: ACS Omega. Available at: [Link]
-
Zhang, Y., et al. (2013-12-12). Identification of Small Biomolecular Compounds by MALDI-TOF-Mass Spectrometry. In: Asian Journal of Chemistry. Available at: [Link]
-
JoVE. (2022-09-26). Protein Bioconjugates Via Cysteine-Maleimide Chemistry l Protocol Preview. Available at: [Link]
-
ResearchGate. Strategy for the synthesis of alkyne-functionalized step-growth.... Available at: [Link]
-
Bangs Laboratories. Covalent Coupling. Available at: [Link]
-
ResearchGate. (2025-09-02). SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. Available at: [Link]
-
Lee, D.Y., et al. (Year not available). Antibodies as Tools for Characterization, Isolation and Production Enhancement of Anti-Cancer Drugs and Steroidal Hormones from Ginsenoside and Solasodine Glycoside: A Review. In: International Journal of Molecular Sciences. Available at: [Link]
-
ResearchGate. (2025-11-13). 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine. Available at: [Link]
-
Shchekotikhin, A.E., et al. (2022-06-30). Synthesis of Pyrimidine Conjugates with 4-(6-Amino-hexanoyl)-7,8-difluoro-3,4-dihydro-3-methyl-2H-[2][7]benzoxazine and Evaluation of Their Antiviral Activity. In: Molecules. Available at: [Link]
-
Bangs Laboratories. Covalent Coupling. Available at: [Link]
-
RSC Publishing. Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. Available at: [Link]
-
Semantic Scholar. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy. Available at: [Link]
-
Agilent. (2022-12-12). Characterization of Antibody-Drug Conjugate Critical Quality Attributes Using the Agilent Cary 3500 UV-Vis Multizone Temperature Capability. Available at: [Link]
Sources
- 1. jenabioscience.com [jenabioscience.com]
- 2. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. agilent.com [agilent.com]
- 5. Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. agilent.com [agilent.com]
- 7. broadpharm.com [broadpharm.com]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Protein Identification Strategies in MALDI Imaging Mass Spectrometry: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. interchim.fr [interchim.fr]
- 11. One-Pot Synthesis of Novel Pyrimidine Derivatives with Potential Antidiabetic Activity Through Dual α-Glucosidase and α-Amylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 16. Synthesis of Pyrimidine Conjugates with 4-(6-Amino-hexanoyl)-7,8-difluoro-3,4-dihydro-3-methyl-2H-[1,4]benzoxazine and Evaluation of Their Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biotium.com [biotium.com]
- 18. lumiprobe.com [lumiprobe.com]
- 19. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 20. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
- 21. Click Chemistry [organic-chemistry.org]
- 22. Antibodies as Tools for Characterization, Isolation and Production Enhancement of Anti-Cancer Drugs and Steroidal Hormones from Ginsenoside and Solasodine Glycoside: A Review [mdpi.com]
- 24. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. interchim.fr [interchim.fr]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(4,6-dimethylpyrimidin-2-yl)ethan-1-amine
Welcome to the technical support resource for the synthesis of 2-(4,6-dimethylpyrimidin-2-yl)ethan-1-amine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and address common challenges encountered during this multi-step synthesis. Our focus is on improving reaction yields by understanding the causality behind experimental choices and providing robust, self-validating protocols.
Introduction: Navigating the Synthesis
The synthesis of 2-(4,6-dimethylpyrimidin-2-yl)ethan-1-amine is a valuable process for accessing a key building block in medicinal chemistry. However, like many multi-step heterocyclic syntheses, it presents several challenges that can lead to diminished yields. Issues can arise from impure starting materials, suboptimal reaction conditions, and the formation of persistent side products.
This guide outlines a reliable synthetic pathway and provides a structured, question-and-answer-based troubleshooting section for each critical step.
Part 1: Recommended Synthetic Pathway
The following four-step sequence is a robust and logical approach to the target molecule, starting from common laboratory reagents. The strategy involves building the pyrimidine core first, followed by functional group manipulations to introduce the ethylamine side chain.
Technical Support Center: Purification of Pyrimidine Amine Salts
Welcome to the technical support center for the purification of pyrimidine amine salts. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in obtaining highly pure pyrimidine amine salts. The unique physicochemical properties of these compounds, stemming from the basicity of the amine and the aromatic pyrimidine core, often present specific purification hurdles. This resource provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to address common issues encountered during experimental work.
Troubleshooting Guide
This section addresses specific problems you might be facing during the purification of your pyrimidine amine salt. Each entry explains the underlying chemical principles and provides actionable protocols.
Problem 1: My pyrimidine amine salt is showing significant tailing and poor separation on a standard silica gel column.
Q: Why is my pyrimidine amine salt behaving poorly on silica gel chromatography, and what can I do to improve the separation?
A: This is a classic and frequently encountered issue. The root cause lies in the fundamental acid-base interaction between your basic pyrimidine amine salt and the acidic nature of silica gel.[1][2] Silica gel's surface is covered with silanol groups (Si-OH), which are weakly acidic. The basic nitrogen atoms in your pyrimidine amine can interact strongly with these acidic sites, leading to several problems:
-
Irreversible Adsorption: A portion of your compound can bind so strongly that it doesn't elute from the column, resulting in yield loss.
-
Tailing: The slow dissociation of the amine from the silica surface as the mobile phase passes causes the characteristic "tailing" or "streaking" of the spot on TLC and broad, asymmetric peaks in column chromatography.[3][4]
-
Poor Resolution: Tailing peaks significantly reduce the separation efficiency between your desired compound and closely eluting impurities.
To counteract this strong interaction, you need to either neutralize the acidic sites on the silica or use a stationary phase that is less acidic.
Protocol 1: Mobile Phase Modification
This is often the quickest and easiest solution to try. The goal is to add a small amount of a volatile basic modifier to your eluent. This "competing base" will interact with the silanol groups, effectively masking them from your pyrimidine amine.[1][4]
-
Select a Modifier: Triethylamine (TEA) is the most common choice. Typically, a concentration of 0.5-2% (v/v) in your mobile phase is sufficient. Other volatile bases like diisopropylethylamine (DIPEA) can also be used. For very polar compounds, a solution of ammonia in methanol (e.g., 2M NH3 in MeOH) can be used as a component of the mobile phase, but be mindful of its higher polarity.
-
Equilibrate Thoroughly: It is crucial to flush the column with the modified mobile phase for at least 5-10 column volumes before loading your sample. This ensures that the silica surface is fully saturated with the competing base.
-
Run the Chromatography: Proceed with your gradient as planned. You should observe significantly sharper peaks and reduced tailing.
Protocol 2: Amine-Functionalized Silica
For particularly challenging separations or when mobile phase modifiers are undesirable, using an amine-functionalized stationary phase is an excellent alternative.[1] These columns have a surface that is covalently modified with aminopropyl groups, which masks the acidic silanols and presents a less interactive surface to your basic compound.
-
Column Selection: Choose a pre-packed amine-functionalized silica column suitable for your scale.
-
Method Development: Develop your separation method using TLC plates with the same amine functionalization. This will provide a more accurate prediction of the retention on the column.
-
Solvent System: You can often use simpler, non-basic solvent systems like hexane/ethyl acetate or ethyl acetate/isopropanol.[1]
Decision Workflow for Chromatographic Purification
Sources
side reaction products in the synthesis of 2-substituted pyrimidines
Welcome to the technical support guide for the synthesis of 2-substituted pyrimidines. This document is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of pyrimidine ring synthesis. We will address common challenges, focusing on the prevalent side reactions that can impact yield, purity, and scalability. Our goal is to provide not just solutions, but also the underlying chemical principles to empower you to troubleshoot your specific system effectively.
Troubleshooting Guide: Addressing Specific Experimental Issues
This section is formatted to address the immediate problems you might be facing at the bench.
Problem 1: My Pinner synthesis is low-yielding, with a complex mixture of byproducts.
Question: I am attempting to synthesize a 2,4-disubstituted pyrimidine via the Pinner condensation of an amidine hydrochloride with a β-dicarbonyl compound (ethyl acetoacetate), using sodium ethoxide as a base. The yield is poor, and TLC/LC-MS analysis shows multiple spots/peaks apart from my starting materials and product. What are the likely side reactions, and how can I suppress them?
Answer: This is a classic challenge in the Pinner pyrimidine synthesis, which, while versatile, is highly sensitive to reaction conditions. The complex mixture you're observing likely stems from several competing side reactions.
Causality Analysis:
-
Self-Condensation of the β-Dicarbonyl Compound: Under basic conditions, β-dicarbonyl compounds like ethyl acetoacetate can readily undergo self-condensation (a form of Claisen condensation).[1] This reaction consumes your starting material, directly reducing the potential yield of the desired pyrimidine.
-
Amidine Degradation or Self-Condensation: Amidines can be unstable, particularly in their free-base form. They can react with themselves to form triazines or other oligomeric products, especially if the reaction is heated for prolonged periods under basic conditions.
-
Hydrolysis of Intermediates: The Pinner reaction proceeds through intermediates that are highly susceptible to hydrolysis. The presence of even trace amounts of water can lead to the formation of unwanted esters and amides instead of the pyrimidine ring. The imidate salt intermediate (Pinner salt) is particularly moisture-sensitive.
-
Incomplete Cyclization: The final ring-closing dehydration step might be inefficient, leading to the accumulation of open-chain intermediates. This can be due to steric hindrance or insufficient activation of the carbonyl group for the intramolecular nucleophilic attack.
Mitigation Strategies & Protocols:
-
Ensure Strictly Anhydrous Conditions: This is the most critical parameter.
-
Glassware: Flame-dry or oven-dry all glassware (≥120°C for several hours) and cool under an inert atmosphere (Nitrogen or Argon).
-
Solvents: Use freshly distilled, anhydrous solvents. Anhydrous ethanol is common for this reaction.
-
Reagents: Use high-purity, dry amidine hydrochloride. If it's old or has been exposed to air, consider recrystallizing or preparing it fresh. Ensure your β-dicarbonyl compound is also anhydrous.
-
-
Control Reagent Addition and Temperature:
-
Add the base (e.g., sodium ethoxide solution) dropwise to the mixture of the amidine and dicarbonyl compound at a low temperature (e.g., 0 °C) to control the initial exothermic reaction and minimize rapid self-condensation.
-
After the addition, allow the reaction to warm to room temperature slowly before heating to reflux, if required. Pinner salt intermediates can be thermally unstable and may rearrange into N-alkyl amides at elevated temperatures.[2]
-
-
Optimize Stoichiometry and Base Selection:
-
The choice and amount of base are crucial. While sodium ethoxide is standard, weaker bases like potassium carbonate can sometimes offer better control and reduce self-condensation side reactions.
-
Start with stoichiometric amounts (1:1:1.1 of dicarbonyl:amidine:base) and optimize from there.
-
Workflow: Troubleshooting a Low-Yielding Pinner Synthesis
Below is a logical workflow to diagnose and solve common issues in this synthesis.
Caption: A decision tree for troubleshooting the Pinner pyrimidine synthesis.
Problem 2: My crude product is difficult to purify.
Question: After work-up, my crude 2-substituted pyrimidine is an oil or a sticky solid that is difficult to recrystallize. Column chromatography gives poor separation. How can I improve the isolation of my product?
Answer: Purification challenges often indicate the presence of side products with similar polarity to your desired compound.
Causality Analysis:
-
Open-Chain Intermediates: As mentioned, incomplete cyclization can leave linear intermediates in your crude product. These are often more polar and can interfere with crystallization.
-
Isomeric Byproducts: Depending on the substitution pattern of your β-dicarbonyl compound, regioisomers can sometimes form, which can be very difficult to separate.
-
Base-Related Impurities: Residual base or salts from the work-up can inhibit crystallization.
Mitigation Strategies & Protocols:
-
Drive the Reaction to Completion:
-
Increase Temperature/Time: If you suspect incomplete cyclization, increasing the reflux time or temperature (within the stability limits of your product) can help. Monitor carefully by TLC to see if the polar intermediate spot converts to the more non-polar product spot.
-
Acid Catalyst: In some cases, adding a catalytic amount of a Brønsted or Lewis acid can facilitate the final dehydration and ring-closure step.
-
-
Improve Work-up Procedure:
-
Neutralization: Ensure you carefully neutralize the reaction mixture with a dilute acid (e.g., 1M HCl) if a base was used. Check the pH to be ~7.
-
Aqueous Washes: Wash the organic extract thoroughly with water and then brine to remove inorganic salts and water-soluble impurities.
-
-
Alternative Purification Techniques:
-
Acid/Base Extraction: If your pyrimidine product has a basic nitrogen atom, you can perform an acid/base extraction. Dissolve the crude material in an organic solvent (e.g., ethyl acetate), extract with dilute acid (e.g., 1M HCl), wash the acidic aqueous layer with fresh organic solvent to remove neutral impurities, then basify the aqueous layer (e.g., with NaHCO₃ or NaOH) and re-extract your purified product into an organic solvent.
-
Recrystallization Solvent Screening: Systematically screen a range of solvents (e.g., ethanol, isopropanol, ethyl acetate/hexanes, toluene) to find suitable conditions for recrystallization.
-
Frequently Asked Questions (FAQs)
This section covers broader conceptual questions about the synthesis of 2-substituted pyrimidines.
Q1: What are the primary methods for synthesizing 2-substituted pyrimidines and their key differences?
A1: The most common and versatile method is the Pinner pyrimidine synthesis . It involves the condensation of a 1,3-dicarbonyl compound with an amidine. This method is powerful for creating a wide variety of substitution patterns at the 2, 4, 5, and 6 positions of the pyrimidine ring. Its main challenge lies in controlling the side reactions, which are highly dependent on reaction conditions. Another important route involves the reaction of α,β-unsaturated carbonyl compounds with amidines.
Q2: What are the most common side products in the Pinner synthesis, and how can they be identified?
A2: The most common byproducts are derived from the starting materials reacting with themselves or with water. A summary is provided in the table below. Characterization is typically achieved by isolating the impurity via chromatography and analyzing it with NMR and mass spectrometry.
| Side Product | Likely Cause | Prevention Strategy |
| Dicarbonyl Self-Condensation Product | Use of strong base; high temperature. | Use a milder base (e.g., K₂CO₃); control temperature during base addition. |
| Triazine Derivatives | Amidine self-condensation under basic conditions. | Use amidine hydrochloride salt; avoid prolonged heating; use stoichiometric reagents. |
| Amides / Esters | Presence of water leading to hydrolysis of intermediates. | Ensure strictly anhydrous reaction conditions. |
| N-Alkyl Amide | Thermal rearrangement of the Pinner salt intermediate. | Maintain lower reaction temperatures where possible.[2] |
| Open-chain Intermediate | Incomplete cyclization/dehydration. | Increase reaction time/temperature; add an acid catalyst to promote cyclization. |
Q3: How does the choice of base or acid catalyst affect the outcome of the reaction?
A3: The catalyst is critical. In base-promoted Pinner reactions, the base deprotonates the 1,3-dicarbonyl compound to form the nucleophilic enolate. A strong base like sodium ethoxide can accelerate the reaction but may also promote undesired self-condensation. A weaker base offers more control but may require longer reaction times or higher temperatures. In acid-catalyzed versions, the acid protonates a carbonyl group on the dicarbonyl compound, activating it for nucleophilic attack by the amidine.[3][4] The choice between acid or base catalysis often depends on the specific substrates being used.[2]
Generalized Reaction and Side-Reaction Pathways
The following diagram illustrates the desired Pinner reaction pathway versus the common self-condensation side reactions.
Caption: Desired Pinner reaction pathway versus common side reactions.
Experimental Protocols
Protocol 1: General Procedure for a Pinner-Type Pyrimidine Synthesis
This protocol provides a robust starting point for the synthesis of a 2-substituted pyrimidine, incorporating best practices to minimize side reactions.
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a high vacuum. Allow the apparatus to cool to room temperature under an inert atmosphere (e.g., Nitrogen).
-
Reagent Addition: To the flask, add the amidine hydrochloride (1.0 eq.) and the 1,3-dicarbonyl compound (1.0 eq.). Add anhydrous ethanol (approx. 0.2-0.5 M concentration) via cannula or syringe.
-
Cooling: Cool the resulting mixture to 0 °C in an ice-water bath.
-
Base Addition: While stirring vigorously, add a solution of sodium ethoxide in ethanol (1.1 eq.) dropwise over 15-30 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent) or LC-MS until the starting materials are consumed (typically 2-12 hours).
-
Work-up: Cool the reaction mixture to room temperature. Carefully neutralize with 1M HCl. Remove the solvent under reduced pressure.
-
Extraction: Partition the residue between water and an organic solvent (e.g., ethyl acetate). Separate the layers and extract the aqueous layer two more times with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography or recrystallization.
Protocol 2: Characterization of an Unknown Byproduct
If a significant side product forms, its identification is key to troubleshooting.
-
Isolation: Isolate the major byproduct from the reaction mixture using preparative column chromatography or preparative TLC.
-
Mass Spectrometry: Obtain a high-resolution mass spectrum (HRMS) to determine the exact mass and molecular formula of the byproduct. This will immediately tell you which starting material fragments are incorporated.
-
NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra.
-
Compare the spectra to your starting materials. The presence of signals from the dicarbonyl compound but not the amidine could suggest self-condensation.
-
The absence of the characteristic pyrimidine aromatic protons and the presence of signals consistent with an open-chain structure can identify an uncyclized intermediate.
-
-
Structure Elucidation: Use the combined data from MS and NMR (and 2D NMR techniques like COSY and HMBC if necessary) to elucidate the structure of the byproduct, which will confirm the specific side reaction occurring.
References
- BenchChem. (n.d.). Side-product formation in pyrimidine ring synthesis and mitigation.
- BenchChem. (n.d.). Overcoming side reactions in pyrimidine synthesis.
- BenchChem. (n.d.). Common side reactions in the synthesis of pyrimidines and their prevention.
- BenchChem. (n.d.). Troubleshooting unexpected side reactions in pyrimidine synthesis.
- BenchChem. (n.d.). Technical Support Center: Synthesis of Substituted Pyrimidines.
- Slideshare. (n.d.). Pinner pyrimidine synthesis.
- Wikipedia. (n.d.). Self-condensation.
- J&K Scientific. (2025). Pinner Reaction.
- YouTube. (2025). Pinner Pyrimidine Synthesis.
Sources
Technical Support Center: Optimizing Reaction Conditions for Pyrimidine Functionalization
Welcome to the technical support center for the functionalization of pyrimidines. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during the synthesis and modification of pyrimidine scaffolds. Pyrimidines are a cornerstone in medicinal chemistry and materials science, making the optimization of their functionalization reactions a critical endeavor.[1][2]
I. Frequently Asked Questions (FAQs)
Q1: My C-H functionalization reaction on a pyrimidine ring is showing low to no conversion. What are the primary causes and troubleshooting steps?
A1: Low conversion in pyrimidine C-H functionalization is a common hurdle, often stemming from the electron-deficient nature of the pyrimidine ring.[3] This characteristic can make the C-H bonds less susceptible to activation.[1]
Potential Causes & Solutions:
-
Inadequate Catalyst Activity: The choice of transition metal catalyst is paramount. Palladium, nickel, and copper-based catalysts are frequently employed for pyrimidine C-H activation.[1] If you are observing low reactivity, consider the following:
-
Catalyst System: For palladium-catalyzed reactions, ensure you are using a suitable ligand. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands can enhance the catalytic activity of the palladium center.
-
Catalyst Oxidation State: Ensure your palladium source is or can be readily reduced to the active Pd(0) state.
-
Metal-Free Alternatives: For certain transformations, metal-free approaches, such as Minisci-type radical reactions, can be effective and offer milder reaction conditions.[1]
-
-
Suboptimal Reaction Conditions:
-
Solvent: The polarity and coordinating ability of the solvent can dramatically influence the reaction. Aprotic polar solvents like DMF, DMAc, or dioxane are often good starting points. However, in some cases, less conventional solvents may be required.[4]
-
Temperature: C-H activation often requires elevated temperatures to overcome the activation energy barrier.[5] A systematic screen of temperatures (e.g., 80 °C, 100 °C, 120 °C) is recommended.
-
Base: The choice and stoichiometry of the base are critical, especially in deprotonation-based pathways. Common bases include inorganic carbonates (K₂CO₃, Cs₂CO₃) or organic bases (DBU, DIPEA). For sterically hindered substrates, a stronger base might be necessary.
-
Q2: I'm observing poor regioselectivity in my pyrimidine functionalization. How can I control which position of the ring is modified?
A2: Achieving high regioselectivity is a significant challenge in pyrimidine chemistry due to the presence of multiple potentially reactive sites (C-2, C-4, C-5, C-6).[6]
Strategies for Controlling Regioselectivity:
-
Electronic Effects: The inherent electronic properties of the pyrimidine ring direct functionalization. The C-2, C-4, and C-6 positions are electron-deficient and generally more susceptible to nucleophilic attack, while the C-5 position is more electron-rich and amenable to electrophilic substitution.[6]
-
Directing Groups: The introduction of a directing group can override the intrinsic reactivity of the pyrimidine core.[7] These groups coordinate to the metal catalyst, bringing it into close proximity to a specific C-H bond, thereby ensuring site-selective functionalization.
-
Steric Hindrance: Bulky substituents on the pyrimidine ring can block access to adjacent positions, favoring functionalization at less sterically encumbered sites.
-
Reaction Mechanism: The type of reaction can dictate the regioselectivity. For example, Minisci-type reactions often favor the C-4 position.[8] In contrast, some palladium-catalyzed cross-coupling reactions of 2,4-dichloropyrimidines can be tuned to favor either the C-2 or C-4 position based on the choice of ligand and reaction conditions.[9]
Q3: My palladium-catalyzed cross-coupling reaction is plagued by side reactions, such as homocoupling of the coupling partner. How can I minimize these unwanted products?
A3: Homocoupling is a common side reaction in cross-coupling chemistry, particularly with boronic acids in Suzuki-Miyaura reactions.
Mitigation Strategies:
-
Ligand Selection: The choice of ligand can significantly influence the relative rates of the desired cross-coupling and undesired homocoupling pathways. Experiment with different phosphine ligands or NHC ligands.
-
Slow Addition: Adding the coupling partner (e.g., boronic acid) slowly to the reaction mixture can help to keep its concentration low, thereby disfavoring the bimolecular homocoupling reaction.
-
Reaction Conditions:
-
Base: The choice of base can impact the rate of protodeboronation, a key step in one of the homocoupling pathways.
-
Temperature: Lowering the reaction temperature may slow down the rate of homocoupling relative to the desired cross-coupling.
-
II. Troubleshooting Guides
Guide 1: Low Yield in a Suzuki-Miyaura Coupling of a Pyrimidine Halide
This guide provides a systematic approach to troubleshooting low yields in this common and important reaction.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield in Suzuki-Miyaura coupling.
Guide 2: Unsuccessful Lithiation of a Pyrimidine
Direct lithiation followed by quenching with an electrophile is a powerful method for pyrimidine functionalization, but it can be challenging.
Common Issues and Solutions:
| Problem | Potential Cause | Recommended Solution |
| No reaction/recovery of starting material | Insufficiently strong base. | Use a stronger base such as n-BuLi or LDA. The choice of base can be critical for achieving deprotonation. |
| Temperature too high. | Perform the lithiation at low temperatures (e.g., -78 °C) to prevent decomposition of the lithiated intermediate. | |
| Formation of multiple products | Lack of regioselectivity. | The presence of directing groups on the pyrimidine ring can enhance the regioselectivity of the lithiation.[8] |
| Side reactions with the electrophile. | Ensure the electrophile is added slowly at low temperature to control the reaction. | |
| Decomposition of the starting material | The pyrimidine ring is susceptible to nucleophilic attack by the organolithium reagent. | Use a hindered base or a lower temperature to minimize side reactions. The choice of solvent can also play a role. |
III. Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed C-H Arylation of a 2-Aminopyrimidine
This protocol provides a starting point for the direct C-H arylation at the C-5 position of a 2-aminopyrimidine.
Reagents:
-
2-Aminopyrimidine derivative (1.0 equiv)
-
Aryl halide (1.2 - 2.0 equiv)
-
Pd(OAc)₂ (5-10 mol%)
-
Phosphine ligand (e.g., SPhos, 10-20 mol%)
-
Base (e.g., K₂CO₃, 2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., dioxane, DMF)
Procedure:
-
To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the 2-aminopyrimidine derivative, aryl halide, palladium catalyst, ligand, and base.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
Protocol 2: General Procedure for a Minisci-Type Alkylation of a Pyrimidine
This protocol outlines a general procedure for the radical-mediated alkylation of a pyrimidine.
Reagents:
-
Pyrimidine derivative (1.0 equiv)
-
Carboxylic acid (as the radical precursor, 2.0 - 4.0 equiv)
-
Silver nitrate (AgNO₃, catalytic amount)
-
Ammonium persulfate ((NH₄)₂S₂O₈, 2.0 - 3.0 equiv)
-
Solvent (e.g., acetonitrile/water mixture)
Procedure:
-
In a reaction vessel, dissolve the pyrimidine derivative and the carboxylic acid in the solvent mixture.
-
Add the silver nitrate and ammonium persulfate to the solution.
-
Heat the reaction mixture (e.g., to 80 °C) and stir vigorously.
-
Monitor the reaction by TLC or LC-MS. The reaction is often complete within a few hours.
-
After completion, cool the reaction to room temperature and quench with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
IV. Visualization of Key Concepts
Decision Tree for Method Selection
The choice of functionalization strategy depends heavily on the desired substitution pattern and the nature of the pyrimidine substrate.
Caption: Decision tree for selecting a pyrimidine functionalization method.
V. References
-
Sharma, V., Kumar, P., & Singh, P. (2024). Transition-Metal Catalyzed Synthesis of Pyrimidines: Recent Advances, Mechanism, Scope and Future Perspectives. Molecular Catalysis, 555, 113936. [Link]
-
Gao, Y., et al. (2014). Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(24), 8634–8640. [Link]
-
Wikipedia. (n.d.). Pyrimidine. [Link]
-
Baluja, S., Nandha, K., & Ramavat, P. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News, 44, 13-34. [Link]
-
D'Souza, D. M., & Müller, T. J. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews, 36(7), 1095-1108. [Link]
-
Li, B., et al. (2015). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Nature, 519(7543), 344–348. [Link]
-
McNally, A., et al. (2022). A deconstruction–reconstruction strategy for pyrimidine diversification. Nature, 604(7904), 85–90. [Link]
-
Chen, Y., et al. (2022). C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization. Journal of the American Chemical Society, 144(7), 2885–2892. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. [Link]
-
Singh, U. P., & Gahtori, P. (2025). Recent Progressin the Synthesis, Functionalization,and Biological Outlook of Pyrimidines. ChemistrySelect. [Link]
-
Groll, K., et al. (2013). Regioselective metalations of pyrimidines and pyrazines by using frustrated Lewis pairs of BF3·OEt2 and hindered magnesium- and zinc-amide bases. Angewandte Chemie International Edition, 52(26), 6776-6780. [Link]
-
Sarris, K., et al. (2007). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synlett, 2007(17), 2661-2665. [Link]
Sources
- 1. Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. researchgate.net [researchgate.net]
- 4. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]
- 5. Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrimidine - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A deconstruction–reconstruction strategy for pyrimidine diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Guide for Pyrimidine Derivative Crystallization
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the crystallization of pyrimidine derivatives. As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your experimental work. The methodologies and troubleshooting advice presented here are grounded in established crystallographic principles and field-proven experience.
Frequently Asked Questions (FAQs)
Q1: My pyrimidine derivative is not crystallizing at all. What are the most common reasons for this?
A1: The complete failure of a compound to crystallize, assuming it is a solid at room temperature, typically points to one of two primary issues: either the solution is not supersaturated, or there is a kinetic barrier to nucleation.[1]
-
Sub-saturation: This is the most frequent cause.[2] You may have used too much solvent, keeping your compound fully dissolved even at lower temperatures. The fundamental principle of crystallization is to create a supersaturated solution from which the solid can precipitate in an ordered crystalline lattice.[3]
-
High Solubility: Polar pyrimidine derivatives can be highly soluble in common polar solvents, making it difficult to achieve the necessary level of supersaturation.
-
Kinetic Barriers: Crystal nucleation, the first step in crystal formation, requires molecules to arrange themselves into a stable, ordered nucleus.[4] This process can be kinetically slow, even in a supersaturated solution. Impurities can also inhibit this process.[1]
Q2: I'm observing an oily liquid or a gum-like substance instead of crystals. What is "oiling out" and how can I prevent it?
A2: "Oiling out" occurs when the solute precipitates from the solution as a liquid phase rather than a solid crystalline phase.[5] This happens when the solution becomes supersaturated at a temperature above the melting point of the solute in that particular solvent system.[2] Impurities can also lower the melting point of your compound, making oiling out more likely.
To prevent oiling out, you can try the following:
-
Increase the amount of solvent: This will lower the saturation temperature, hopefully to a point below the compound's melting point in the solvent.[6]
-
Slow down the cooling rate: Very slow cooling can provide more time for the molecules to arrange into a crystal lattice rather than aggregating as a liquid.[2]
-
Change the solvent or solvent system: A solvent in which your compound is less soluble might be a better choice.
Q3: My crystals are forming too quickly and appear as a fine powder. How does this affect purity and how can I slow down the crystallization process?
A3: Rapid crystallization is undesirable because it tends to trap impurities within the crystal lattice, which defeats the purpose of recrystallization as a purification technique.[7] An ideal crystallization process involves slow crystal growth over a period of about 20 minutes or more.[7]
To slow down crystallization:
-
Use more solvent: Exceeding the minimum amount of hot solvent required to dissolve your compound will keep it in solution for a longer period during cooling.[7]
-
Insulate the flask: Placing the flask on a non-conductive surface (like a cork ring or folded paper towels) and covering it will slow the rate of cooling.[6]
-
Consider a different solvent system: A solvent in which your compound has slightly higher solubility at room temperature can slow down the precipitation process.
Troubleshooting Crystallization Problems
The following troubleshooting guide is structured to help you diagnose and solve common issues encountered during the crystallization of pyrimidine derivatives.
// No Crystals Path induce [label="Induce Crystallization:\n- Scratch flask\n- Add seed crystal", fillcolor="#EA4335", fontcolor="#FFFFFF"]; reduce_solvent [label="Reduce Solvent Volume\n(Boil off excess)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; change_solvent [label="Change Solvent/Method", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Oiling Out Path add_more_solvent [label="Add More 'Good' Solvent\n& Re-cool Slowly", fillcolor="#EA4335", fontcolor="#FFFFFF"]; lower_temp [label="Use Lower Boiling Point Solvent", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Poor Yield Path check_mother_liquor [label="Check Mother Liquor for Product", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cool_longer [label="Cool for Longer Period / in Ice Bath", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Fast Crystals Path use_more_solvent [label="Use More Solvent", fillcolor="#EA4335", fontcolor="#FFFFFF"]; slow_cooling [label="Insulate Flask for Slower Cooling", fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> no_crystals [label="No solid appears on cooling"]; start -> oiling_out [label="Liquid droplets form"]; start -> poor_yield [label="Few crystals form"]; start -> fast_crystals [label="Solid 'crashes out'"]; start -> good_crystals [label="Slow, steady crystal growth"];
no_crystals -> induce [label="Supersaturated but no nucleation"]; induce -> reduce_solvent [label="Still no crystals"]; reduce_solvent -> change_solvent [label="Still no crystals"]; no_crystals -> reduce_solvent [label="Too much solvent used"];
oiling_out -> add_more_solvent [label="Lower saturation temperature"]; add_more_solvent -> lower_temp [label="Still oils out"]; oiling_out -> lower_temp [label="Melting point of solid is too low"];
poor_yield -> check_mother_liquor [label="High solubility in cold solvent?"]; check_mother_liquor -> cool_longer [label="Product present"]; check_mother_liquor -> change_solvent [label="Little product present\n(re-evaluate solvent choice)"]; poor_yield -> cool_longer [label="Maximize precipitation"];
fast_crystals -> use_more_solvent [label="Reduce supersaturation rate"]; use_more_solvent -> slow_cooling [label="Still too fast"]; fast_crystals -> slow_cooling [label="Control cooling rate"]; } caption: "Troubleshooting Decision Tree for Crystallization"
Key Experimental Protocols
Protocol 1: Solvent Screening for Pyrimidine Derivatives
The choice of solvent is the most critical factor in successful crystallization.[2] An ideal solvent should dissolve the pyrimidine derivative when hot but not at room temperature.[3]
Step-by-Step Methodology:
-
Preparation: Place approximately 10-20 mg of your crude pyrimidine derivative into several small test tubes.
-
Solvent Addition: To each test tube, add a different solvent dropwise at room temperature, vortexing after each addition. Start with common solvents for pyrimidine derivatives such as ethanol, methanol, ethyl acetate, acetonitrile, and toluene.[4]
-
Solubility Assessment at Room Temperature:
-
If the compound dissolves in less than 0.5 mL of a solvent, it is too soluble in that solvent at room temperature.
-
If the compound does not dissolve in about 1-2 mL of the solvent, it is likely not soluble enough.
-
-
Heating: For solvents in which the compound was poorly soluble at room temperature, gently heat the test tube in a water bath or on a hot plate.
-
Solubility Assessment at Elevated Temperature:
-
If the compound dissolves completely upon heating, it is a potential candidate for single-solvent recrystallization.
-
If the compound remains insoluble even when the solvent is boiling, that solvent is unsuitable.
-
-
Cooling: Allow the test tubes with dissolved compound to cool slowly to room temperature, and then in an ice bath.
-
Observation: The best solvent will be one in which the compound dissolves when hot and forms a significant amount of crystalline precipitate upon cooling.
Data Presentation: Common Solvents for Pyrimidine Derivative Crystallization
| Solvent | Boiling Point (°C) | Dielectric Constant (20°C) | Polarity | Notes |
| Water | 100 | 80.1 | High | Good for highly polar pyrimidines with H-bond donors/acceptors.[2] |
| Methanol | 65 | 32.7 | High | Often a good starting point for many pyrimidine derivatives.[1][8] |
| Ethanol | 78 | 24.5 | High | Similar to methanol, slightly less polar.[2] |
| Acetonitrile | 82 | 37.5 | Medium-High | Aprotic polar solvent, can be effective. |
| Ethyl Acetate | 77 | 6.02 | Medium | Good for moderately polar compounds.[4] |
| Acetone | 56 | 20.7 | Medium | Can be too volatile, leading to rapid crystallization.[2] |
| Dichloromethane (DCM) | 40 | 9.08 | Medium-Low | Volatile, use with caution. |
| Tetrahydrofuran (THF) | 66 | 7.6 | Medium-Low | Can form peroxides; use stabilized THF.[4] |
| Toluene | 111 | 2.38 | Low | High boiling point can lead to oiling out.[2] |
| N,N-Dimethylformamide (DMF) | 153 | 36.7 | High | High boiling point; often used for poorly soluble compounds.[1][8] |
| Dimethyl Sulfoxide (DMSO) | 189 | 46.7 | High | Very high boiling point; difficult to remove. |
Data compiled from various sources.[1][2][4][8][9][10]
Protocol 2: Single-Solvent Recrystallization
This is the most straightforward crystallization technique.[3]
Step-by-Step Methodology:
-
Dissolution: Place the crude pyrimidine derivative in an Erlenmeyer flask. Add the chosen solvent from your screening (Protocol 1) dropwise while heating and stirring until the compound is completely dissolved. Use the minimum amount of hot solvent necessary.
-
Decolorization (if necessary): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Gravity Filtration: If charcoal or other solid impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Covering the flask can slow the cooling process, promoting the formation of larger, purer crystals.
-
Maximizing Yield: Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering impurities from the mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.
Protocol 3: Advanced Crystallization Techniques
If single-solvent recrystallization is unsuccessful, consider these alternative methods.
-
Vapor Diffusion: This method is excellent for small quantities of material.[11] The compound is dissolved in a "good" solvent in a small, open vial. This vial is then placed in a larger, sealed container with a more volatile "anti-solvent" in which the compound is insoluble.[12] The anti-solvent vapor slowly diffuses into the good solvent, gradually reducing the solubility of the compound and promoting slow crystal growth.[11]
-
Slow Evaporation: In this technique, the compound is dissolved in a suitable solvent or solvent mixture, and the container is left partially open to allow the solvent to evaporate slowly.[13] As the solvent evaporates, the concentration of the compound increases, leading to supersaturation and crystallization. The rate of evaporation can be controlled by adjusting the opening of the container.[13]
The Role of Molecular Interactions and Polymorphism
The crystallization of pyrimidine derivatives is significantly influenced by intermolecular forces, particularly hydrogen bonding.[3][5] The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, while substituents like amino or hydroxyl groups can act as hydrogen bond donors.[7] These interactions play a crucial role in the formation of a stable crystal lattice.[5]
It is also important to be aware of polymorphism , which is the ability of a compound to crystallize in more than one crystal structure.[14] Different polymorphs can have different physical properties, including solubility and melting point.[15] The formation of a particular polymorph can be influenced by factors such as the solvent used, the rate of cooling, and temperature.[14]
References
- Benchchem.
- Benchchem.
- Jee, S.
- Crystalliz
- Benchchem.
- Chemistry LibreTexts. 3.6F: Troubleshooting. (2022-04-07).
- University of York.
- Recrystalliz
- Zhanghua. Common Issues Faced in Crystallization and How to Solve Them. (2024-11-13).
- Guide for crystalliz
- ResearchGate. Crystal engineering of amino pyrimidine cocrystals with carboxylic acid.
- ACS Publications. Differences in Coformer Interactions of the 2,4-Diaminopyrimidines Pyrimethamine and Trimethoprim.
- SciSpace.
- Solubility of Things. Pyrimidine.
- Chemical Society Reviews (RSC Publishing). Advanced crystallisation methods for small organic molecules. (2023-03-01).
- ACS Organic & Inorganic Au.
- ChemistryViews. Tips and Tricks for the Lab: Growing Crystals Part 3. (2012-11-06).
- Taylor & Francis Online.
- PMC - NIH. Getting crystals your crystallographer will treasure: a beginner's guide.
- ACS Publications. Design of Co-crystals/Salts of Aminopyrimidines and Carboxylic Acids through Recurrently Occurring Synthons. (2012-05-20).
- Hampton Research.
- Crystalliz
- Benchchem.
- Chemistry LibreTexts. 3.6F: Troubleshooting. (2022-04-07).
- Slow Evapor
- ResearchGate. (PDF) Hydrogen Bonds in Cocrystals and Salts of 2-Amino-4,6-Dimethylpyrimidine and Carboxylic Acids Studied by NQR. (2025-08-07).
- Scribd. Common Solvents Used in Organic Chemistry: Table of Properties.
- GitHub. abruzzi/graphviz-scripts: Some dot files for graphviz.
- TCI Chemicals. Organic Solvents.
- VisiMix.
- How to Grow Crystals.
- Medium.
- MDPI. Polymorphism in Crystals.
- Reddit. Hey all! I'm spent a lot of time working on a massive flowchart troubleshooting common problems when crystal growing! Let me know if you find this helpful or if you have some tips I can add! (2021-10-14).
- ResearchGate.
- Chad's Blog. Building diagrams using graphviz. (2021-03-26).
- University of Florida. How To Grow Crystals. (2015-04-28).
- PubMed.
- graphviz 0.
- MDPI. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies.
- Wikipedia. Crystal polymorphism.
- Graphviz.
- Document360. What Is a Troubleshooting Tree in Customer Service? (2025-08-28).
- YouTube.
- MDPI. Batch Cooling Crystallization of a Model System Using Direct Nucleation Control and High-Performance In Situ Microscopy.
- The Steps from Batchwise to Continuous Crystalliz
Sources
- 1. scispace.com [scispace.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Effects of hydrogen bonding on vibrational normal modes of pyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]
- 5. The Persistence of Hydrogen Bonds in Pyrimidinones: From Solution to Crystal - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. scribd.com [scribd.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. Tips and Tricks for the Lab: Growing Crystals Part 3 - ChemistryViews [chemistryviews.org]
- 12. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 13. Slow Evaporation Method [people.chem.umass.edu]
- 14. Crystal polymorphism - Wikipedia [en.wikipedia.org]
- 15. mdpi-res.com [mdpi-res.com]
stability testing of 2-(4,6-dimethylpyrimidin-2-yl)ethan-1-amine dihydrochloride under different conditions
Welcome to the technical support center for 2-(4,6-dimethylpyrimidin-2-yl)ethan-1-amine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability testing of this compound. The information herein is synthesized from established principles of organic chemistry, pharmaceutical stability testing guidelines, and extensive experience in the field.
I. Introduction to the Molecule and its Stability Profile
This compound is a molecule featuring a substituted pyrimidine ring linked to an ethylamine side chain, formulated as a dihydrochloride salt. This structure presents several key features that dictate its stability:
-
The Pyrimidine Ring: A heteroaromatic system that can be susceptible to electrophilic attack, hydrolysis, and photolytic degradation. The electron-donating methyl groups may influence its reactivity.
-
The Ethan-1-amine Side Chain: A primary amine that is basic and can undergo oxidation.
-
The Dihydrochloride Salt: This salt form generally enhances aqueous solubility and thermal stability compared to the free base.[1] However, the presence of chloride ions could potentially play a role in certain degradation pathways.
Understanding these structural components is crucial for designing a robust stability testing program and for troubleshooting unexpected results.
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and issues encountered during the stability testing of this compound.
Q1: I am observing a loss of purity in my sample during storage, even under seemingly mild conditions. What are the likely degradation pathways?
A1: Several degradation pathways could be at play, even under mild conditions. The most probable are hydrolysis, oxidation, and photolytic degradation.
-
Hydrolysis: The pyrimidine ring, although aromatic, can be susceptible to hydrolysis, particularly if the storage solution is not pH-controlled. Alkaline conditions are known to promote the hydrolysis of some pyrimidine derivatives.[2][3][4]
-
Oxidation: The primary amine group is susceptible to oxidation, which can be initiated by atmospheric oxygen, trace metal ions, or peroxides in solvents.
-
Photodegradation: Exposure to UV light, even from ambient laboratory lighting over extended periods, can induce photolytic decomposition of the pyrimidine ring.[5][6][7]
Troubleshooting Steps:
-
Characterize the Degradants: Use a stability-indicating analytical method (see Section IV) coupled with mass spectrometry (LC-MS) to identify the mass of the degradation products. This will provide clues as to the type of reaction occurring (e.g., addition of water, loss of a functional group).
-
Control the Environment: Store samples in tightly sealed containers, protected from light (e.g., amber vials), and under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation and photodegradation.
-
pH Control: If in solution, ensure the pH is controlled with a suitable buffer system. For an amine dihydrochloride, an acidic pH is generally expected to be more stable.
Q2: My compound shows significant degradation under acidic stress conditions. I thought the dihydrochloride salt would be stable in acid. Why is this happening?
A2: While the dihydrochloride salt form is stable, the pyrimidine ring itself can undergo acid-catalyzed hydrolysis, although typically less readily than under basic conditions. The specific reaction will depend on the concentration and type of acid used. It's also possible that at elevated temperatures, the acidic conditions could promote other reactions.
Troubleshooting Steps:
-
Kinetics Study: Perform the acid degradation study at different time points and temperatures to understand the rate of degradation.
-
Acid Type: Investigate if the type of acid (e.g., HCl vs. H₂SO₄) influences the degradation profile.
-
Structural Elucidation: Isolate and identify the major degradation product to confirm the reaction pathway.
Q3: I am having difficulty developing a stability-indicating HPLC method. The parent peak and degradant peaks are co-eluting.
A3: This is a common challenge in stability studies. A stability-indicating method must be able to resolve the active pharmaceutical ingredient (API) from all potential degradation products and placebo components.
Troubleshooting Steps:
-
Column Screening: Screen a variety of HPLC columns with different stationary phases (e.g., C18, C8, Phenyl, Cyano) to exploit different separation mechanisms.
-
Mobile Phase Optimization:
-
Organic Modifier: Vary the type of organic solvent (e.g., acetonitrile vs. methanol) and the gradient profile.
-
pH: Adjust the pH of the aqueous portion of the mobile phase. Small changes in pH can significantly alter the retention and selectivity of ionizable compounds.
-
Ion-Pairing Agents: For polar compounds, consider adding an ion-pairing agent (e.g., trifluoroacetic acid for reverse-phase) to improve peak shape and retention.
-
-
Forced Degradation Samples: Use a mixture of samples from different forced degradation conditions (acid, base, peroxide, heat, light) to ensure the method can separate all generated degradants from the parent peak. This is a core principle of developing a stability-indicating method.[8][9]
III. Experimental Protocols: Forced Degradation Studies
Forced degradation (stress testing) is essential to understand the intrinsic stability of the molecule and to develop a stability-indicating analytical method.[8][9][10] The following are detailed protocols for subjecting this compound to common stress conditions.
General Procedure:
Prepare a stock solution of the compound in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a known concentration (e.g., 1 mg/mL).
Acidic Hydrolysis
-
Protocol: To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid.
-
Conditions: Incubate at 60°C for 24 hours.
-
Rationale: To assess susceptibility to acid-catalyzed degradation.
Basic Hydrolysis
-
Protocol: To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide.
-
Conditions: Incubate at room temperature for 2 hours.
-
Rationale: Pyrimidine rings can be sensitive to base-catalyzed hydrolysis.[3][4]
Oxidative Degradation
-
Protocol: To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.
-
Conditions: Keep at room temperature for 24 hours, protected from light.
-
Rationale: To evaluate the impact of oxidative stress, particularly on the amine functional group.
Thermal Degradation
-
Protocol: Store the solid compound in a controlled temperature oven.
-
Conditions: 60°C for 7 days.
-
Rationale: To assess the thermal stability of the solid form. Amine salts are generally more thermally stable than the free base.[1]
Photolytic Degradation
-
Protocol: Expose the stock solution (in a quartz cuvette or other UV-transparent container) and the solid compound to a light source.
-
Conditions: Expose to a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[11]
-
Rationale: The pyrimidine ring is a chromophore and can absorb UV light, leading to degradation.[5][6][7]
Sample Analysis Workflow
Caption: Workflow for Forced Degradation and Analysis.
IV. Data Presentation and Interpretation
Summarize the quantitative results from the forced degradation studies in a clear, tabular format for easy comparison.
| Stress Condition | Incubation Time | Incubation Temperature | % Assay of Parent Compound | % Total Degradation | Number of Degradants |
| 0.1 M HCl | 24 hours | 60°C | 92.5 | 7.5 | 2 |
| 0.1 M NaOH | 2 hours | Room Temp | 85.2 | 14.8 | 3 |
| 3% H₂O₂ | 24 hours | Room Temp | 95.1 | 4.9 | 1 |
| Solid State Heat | 7 days | 60°C | 99.8 | 0.2 | 0 |
| Photolytic (Solution) | ICH Q1B | Ambient | 91.3 | 8.7 | 4 |
Interpretation:
-
The compound is most susceptible to degradation under basic and photolytic conditions.
-
It exhibits good stability under thermal stress in the solid state.
-
The formation of multiple degradants under photolytic conditions suggests complex degradation pathways.
V. Logical Relationships in Stability Testing
The process of stability testing is a logical progression from understanding the molecule to developing robust analytical methods and finally defining storage conditions.
Caption: Logical Flow of a Stability Program.
VI. References
-
SRE Staff. (2024, July 5). Overcoming Heat Stable Salts: Enhance Your Amine Treating Process. Sulphur Experts Inc. [Link]
-
Chemistry LibreTexts. (2022, February 18). 3.5: Chemical Properties of Amines. Bases and Salt Formation. [Link]
-
Barlin, G. B., & Brown, W. V. (n.d.). Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio) - RSC Publishing. Royal Society of Chemistry. [Link]
-
Kielley, W. W., Kalckar, H. M., & Bradley, L. B. (1956). The hydrolysis of purine and pyrimidine nucleoside triphosphates by myosin. Journal of Biological Chemistry, 219(1), 95-101. [Link]
-
Boorstein, R. J., Hilbert, T. P., Cadet, J., Cunningham, R. P., & Teebor, G. W. (1989). Formation and stability of repairable pyrimidine photohydrates in DNA. Biochemistry, 28(15), 6164–6170. [Link]
-
Reddy, G. S., & G, G. K. (2025, October 17). Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions. ACS Omega. [Link]
-
Kato, T., Yamanaka, H., & Yasuda, N. (1967). Hydrolysis of Pyrimidine N-Oxides to Give Isoxazole Derivatives. The Journal of Organic Chemistry, 32(11), 3593-3595. [Link]
-
SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). [Link]
-
Hartono, A., Svendsen, H. F., & Hoff, K. A. (2022). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research, 61(43), 16041–16051. [Link]
-
Smith, A. D., & Jones, B. K. (2019). Salts of Mefenamic Acid With Amines: Structure, Thermal Stability, Desolvation, and Solubility. Journal of Pharmaceutical Sciences, 108(1), 145-155. [Link]
-
Amine Experts. (2021, February 9). "Basics" of Acidic Heat Stable Amine Salts: Part 1. YouTube. [Link]
-
Wikipedia contributors. (n.d.). Pyrimidine. Wikipedia. [Link]
-
Hurst, R. O., & Kuksis, A. (1958). DEGRADATION OF SOME PURINE AND PYRIMIDINE DERIVATIVES BY HOT ALKALI. Canadian Journal of Biochemistry and Physiology, 36(9), 919-925. [Link]
-
Fink, K., & Fink, R. M. (1958). Alkaline hydrolysis of the dihydropyrimidines. Journal of the American Chemical Society, 80(3), 695-697. [Link]
-
Kciuk, M., & Kontek, R. (2020). Common ultraviolet (UV)-induced photoproducts. Cyclobutane-pyrimidine... ResearchGate. [Link]
-
Gabruk, M., et al. (2020). All You Need Is Light. Photorepair of UV-Induced Pyrimidine Dimers. International Journal of Molecular Sciences, 21(21), 8279. [Link]
-
Alsante, K. M., et al. (2021). Stability Toolkit for the Appraisal of Bio/Pharmaceuticals' Level of Endurance (STABLE) as a Framework and Software to Evaluate the Stability of Pharmaceuticals. Pharmaceutics, 13(8), 1234. [Link]
-
Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]
-
Campbell, L. L. (1957). REDUCTIVE DEGRADATION OF PYRIMIDINES II. Clostridium uracilicum. Journal of Bacteriology, 73(2), 225-229. [Link]
-
Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. [Link]
-
Patel, N. N., & Kothari, C. S. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(3), 286-296. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)-pyrimidines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pyrimidine - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. All You Need Is Light. Photorepair of UV-Induced Pyrimidine Dimers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biomedres.us [biomedres.us]
- 9. ajrconline.org [ajrconline.org]
- 10. ajrconline.org [ajrconline.org]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Analytical Methods for Detecting Impurities in Pyrimidine Synthesis
Introduction: The Critical Role of Purity in Pyrimidine Synthesis
For researchers, scientists, and drug development professionals, the synthesis of pyrimidine derivatives is a cornerstone of modern medicinal chemistry. These heterocyclic scaffolds are integral to a vast array of therapeutic agents. However, ensuring the purity of these compounds is paramount, as even trace impurities can significantly impact a drug's safety, efficacy, and stability. This guide serves as a technical support center, offering practical, in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the challenges of detecting and quantifying impurities in pyrimidine synthesis.
This center is designed with the understanding that robust analytical methods are not just a regulatory requirement but a fundamental aspect of scientific integrity. We will delve into the causality behind experimental choices, providing you with the expertise to develop self-validating analytical systems for impurity detection.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities encountered in pyrimidine synthesis?
Impurities in pyrimidine synthesis can be broadly categorized based on their origin:
-
Organic Impurities: These are the most common and varied. They include:
-
Starting Materials and Intermediates: Unreacted precursors or stable intermediates from the synthesis process.
-
By-products: Unwanted molecules formed through competing side reactions. For instance, in the Biginelli reaction, common by-products include Hantzsch-type dihydropyridines and N-acylureas.[1] In the Pinner synthesis, hydrolysis of the amidine starting material or key intermediates is a frequent issue.
-
Degradation Products: Formed by the decomposition of the active pharmaceutical ingredient (API) under storage or stress conditions (e.g., hydrolysis, oxidation, photolysis).[2]
-
Reagents, Ligands, and Catalysts: Residual components from the synthetic steps.
-
-
Inorganic Impurities: These can include residual metals from catalysts, inorganic salts, and other inorganic reagents.
-
Residual Solvents: Volatile organic compounds used during the synthesis or purification process that are not completely removed.
Q2: Which analytical technique is the "gold standard" for pyrimidine impurity profiling?
High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC) coupled with UV or Mass Spectrometry (MS) detection, is widely considered the gold standard for impurity profiling of pyrimidine-containing substances.[3][4] Its versatility in handling a wide range of polarities and its high sensitivity make it ideal for separating and quantifying trace-level impurities.[3] For volatile impurities like residual solvents, Gas Chromatography (GC) is the preferred method.[4][5]
Q3: What are the regulatory thresholds for reporting, identifying, and qualifying impurities?
The International Council for Harmonisation (ICH) provides guidelines that are followed by most regulatory agencies. The key thresholds from ICH Q3A(R2) for new drug substances are:
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
-
Reporting Threshold: The level above which an impurity must be reported in a regulatory submission.
-
Identification Threshold: The level above which the structure of an impurity must be determined.
-
Qualification Threshold: The level above which an impurity's biological safety must be established.[6]
Q4: What is a forced degradation study and why is it necessary?
A forced degradation or stress study is a critical component of drug development where the drug substance is intentionally exposed to harsh conditions like acid, base, heat, light, and oxidation.[2][7][8] The primary goals are to:
-
Identify potential degradation products: This helps in understanding the degradation pathways of the molecule.[1]
-
Develop stability-indicating analytical methods: The study demonstrates that the chosen analytical method can effectively separate the drug substance from its degradation products, ensuring the method is specific and reliable for stability testing.[2][8]
-
Elucidate the intrinsic stability of the molecule: This information is crucial for determining appropriate storage conditions and shelf-life.[7]
Troubleshooting Guides: A Method-by-Method Approach
This section provides detailed troubleshooting for common issues encountered with the primary analytical techniques used in pyrimidine impurity analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful tool, but the polar nature of many pyrimidine derivatives can present challenges.
Workflow for HPLC Method Development
Caption: A systematic workflow for developing a robust HPLC method.
Common Problems & Solutions
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Retention of Polar Pyrimidines | Analyte is too polar for a standard C18 column. Mobile phase is too "strong" (high organic content). | Use a polar-endcapped or polar-embedded C18 column to improve retention of polar compounds.Consider Hydrophilic Interaction Liquid Chromatography (HILIC) for very polar analytes.Decrease the initial percentage of the organic modifier (e.g., acetonitrile, methanol) in your gradient.[9] |
| Peak Tailing | Secondary interactions between basic pyrimidine nitrogens and acidic silanol groups on the silica support. Column overload. Sample solvent incompatible with the mobile phase. | Use a high-purity, end-capped column with low silanol activity.Add a competing base like triethylamine (0.1%) to the mobile phase to mask silanol groups.Adjust the mobile phase pH to suppress ionization of the analyte.[3]Reduce sample concentration or injection volume.[10]Dissolve the sample in the initial mobile phase.[11] |
| Poor Resolution Between Impurity and API | Suboptimal mobile phase composition or pH. Inadequate column chemistry. | Systematically vary the mobile phase pH; small changes can significantly alter the selectivity for ionizable compounds.[12]Try a different organic modifier (e.g., methanol instead of acetonitrile) as this can change selectivity.Screen different column chemistries (e.g., C8, Phenyl-Hexyl) to find orthogonal selectivity.[12] |
| Irreproducible Retention Times | Inadequate column equilibration, especially with ion-pairing agents or buffers. Fluctuations in mobile phase composition. Temperature variations. | Ensure the column is equilibrated with at least 10-15 column volumes of the initial mobile phase. For ion-pairing methods, longer equilibration is needed.[9]Prepare fresh mobile phase daily and ensure it is well-mixed and degassed.[13]Use a column thermostat to maintain a constant temperature. |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the method of choice for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents or certain thermally stable by-products.
Workflow for GC-MS Analysis
Caption: A typical workflow for GC-MS analysis of volatile impurities.
Common Problems & Solutions
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No Peaks or Very Small Peaks | The impurities are not volatile enough for GC. The concentration is below the detection limit. | Confirm the boiling points of potential impurities. If they are too high, HPLC is a better choice.[5]For trace-level analysis, consider using a more sensitive sample introduction technique like headspace solid-phase microextraction (HS-SPME).[14]Ensure the sample concentration is appropriate (typically around 10 µg/mL for direct injection).[15] |
| Peak Broadening or Tailing | Active sites in the injector liner or column interacting with polar functional groups. Column degradation. | Use a deactivated injector liner.Consider derivatization for polar analytes to increase volatility and reduce tailing.Condition the column according to the manufacturer's instructions. |
| API Peak Contaminating the Chromatogram | The API is thermally labile and degrading in the hot injector, or it is semi-volatile. | Use a lower injector temperature if possible.Employ GC column backflushing to prevent the high-boiling API from entering the detector and contaminating the system.[14] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an unparalleled tool for the structural elucidation of unknown impurities. It can also be used for quantitative purposes (qNMR).
Common Problems & Solutions
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Distinguishing Between Positional Isomers | Isomers have very similar chemical shifts and coupling patterns, making definitive assignment difficult from a 1D ¹H NMR spectrum alone. | Utilize 2D NMR techniques. A NOESY (Nuclear Overhauser Effect Spectroscopy) experiment is particularly powerful as it shows through-space correlations, helping to distinguish isomers based on the spatial proximity of protons.For aminopyrimidines, regioisomers can sometimes be identified by room-temperature line broadening effects in both ¹H and ¹³C NMR spectra, which may be present for substituents at the 4-position but not the 2-position.[16] |
| Quantifying an Impurity | The impurity is present at a low level, and its signals overlap with the API signals. | Use Quantitative NMR (qNMR) . This involves adding a certified internal standard of known concentration and purity to the sample. The concentration of the impurity can be calculated by comparing the integral of a non-overlapping impurity signal to the integral of a known signal from the standard.[17][18][19]Select a reference signal for both the impurity and the standard that is a sharp singlet and well-separated from other signals.[17] |
| Broad Peaks from Exchangeable Protons (e.g., -NH, -OH) | Protons are exchanging with residual water or other exchangeable protons in the sample, leading to signal broadening. | Perform a D₂O shake . Add a drop of deuterium oxide to the NMR tube, shake, and re-acquire the spectrum. The broad peak from the exchangeable proton will disappear or diminish significantly.[20] |
Detailed Experimental Protocols
Protocol 1: General Purpose RP-HPLC Method for Impurity Profiling
This protocol is a starting point for developing a stability-indicating method for a typical pyrimidine derivative.
-
Instrumentation: HPLC system with a PDA or UV detector and a mass spectrometer (LC-MS) if structural identification is needed.
-
Column: A C18 column with polar end-capping (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient Elution:
Time (min) %B 0.0 5 25.0 95 30.0 95 30.1 5 | 35.0 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: PDA detector scanning from 200-400 nm; monitor at the λmax of the API and expected impurities.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a mixture of Water/Acetonitrile (95:5) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Rationale: The use of formic acid helps to protonate silanol groups and improve peak shape for basic pyrimidines.[21] The gradient covers a wide polarity range, making it suitable for separating the main compound from both more polar and less polar impurities. A C18 column with polar modification is chosen to enhance the retention of potentially polar pyrimidine impurities.[9]
Protocol 2: Static Headspace GC-MS for Residual Solvent Analysis
This protocol is based on USP <467> for the analysis of residual solvents.
-
Instrumentation: GC-MS system with a static headspace sampler.
-
Column: G43 (6% cyanopropylphenyl-94% dimethylpolysiloxane), 30 m x 0.32 mm, 1.8 µm film thickness, or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.
-
Oven Temperature Program:
-
Initial Temperature: 40 °C, hold for 20 minutes.
-
Ramp: 10 °C/min to 240 °C.
-
Final Hold: 20 minutes at 240 °C.
-
-
Injector Temperature: 140 °C.
-
MS Transfer Line Temperature: 240 °C.
-
MS Ion Source Temperature: 230 °C.
-
MS Scan Range: m/z 35-350.
-
Headspace Parameters:
-
Vial Equilibration Temperature: 80 °C.
-
Vial Equilibration Time: 60 minutes.
-
-
Sample Preparation: Weigh approximately 100 mg of the pyrimidine compound into a 20 mL headspace vial. Add 5 mL of a suitable solvent (e.g., DMSO, which is often used for water-insoluble substances). Seal the vial.
Rationale: Static headspace analysis is ideal for volatile impurities like solvents because it introduces only the vapor phase into the GC, protecting the column from non-volatile API and matrix components.[14] The G43 column is a standard phase for residual solvent analysis, providing good separation for a wide range of common solvents.
Conclusion
The successful synthesis of high-purity pyrimidine derivatives hinges on the rigorous application of well-chosen and validated analytical methods. This technical support guide provides a framework for understanding, troubleshooting, and implementing the key techniques required for impurity detection. By combining a deep understanding of the chemistry of pyrimidine synthesis with a systematic approach to analytical method development, researchers can ensure the quality, safety, and efficacy of their compounds, paving the way for successful drug discovery and development.
References
-
Comparison of LC–MS and GC–MS for the Analysis of Pharmaceuticals and Personal Care Products in Surface Water and Treated Wastewaters. (2016). Spectroscopy Online. [Link]
-
PTSA-Catalyzed Chiral Pyrimidine Derivatives: Enantioselective Preparative HPLC Separation, Configuration, and Greenness Assessment. (2026). Bentham Science Publisher. [Link]
-
Garner, J., & Hill, T. (2004). Identification of Aminopyrimidine Regioisomers via Line Broadening Effects in 1H and 13C NMR Spectroscopy. Australian Journal of Chemistry, 57(11), 1079-1083. [Link]
-
Comparison Between GC and HPLC for Pharmaceutical Analysis. (n.d.). Drawell. [Link]
-
Ghugare, P. S., & Kumar, S. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Separation Science. [Link]
-
Chiral HPLC separation, circular dichroism spectra and crystal X-ray... (n.d.). ResearchGate. [Link]
-
HPLC vs GC: What Sets These Methods Apart. (2025). Phenomenex. [Link]
-
1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine. (n.d.). Star Protocols. [Link]
-
HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance. (2025). Separation Science. [Link]
-
GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. (2024). Blog - News. [Link]
-
Troubleshooting Problems With Poor HPLC Results Before Examining the Column. (2025). MicroSolv. [Link]
-
Troubleshooting in HPLC: A Review. (n.d.). IJSDR. [Link]
-
The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the... (n.d.). ResearchGate. [Link]
-
Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]
-
HPLC Troubleshooting Guide. (n.d.). Restek. [Link]
-
Chiral HPLC Separations. (n.d.). Phenomenex. [Link]
-
qNMR: top tips for optimised sample prep. (2019). Manufacturing Chemist. [Link]
-
Sample Preparation Guidelines for GC-MS. (n.d.). University of Maryland. [Link]
-
Pinner pyrimidine synthesis. (n.d.). Slideshare. [Link]
-
Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. (n.d.). MDPI. [Link]
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220-9231. [Link]
-
A Five-Component Biginelli-Diels-Alder Cascade Reaction. (2018). Frontiers. [Link]
-
A Five-Component Biginelli-Diels-Alder Cascade Reaction. (2018). PMC - NIH. [Link]
-
A Guide to Quantitative NMR (qNMR). (n.d.). Emery Pharma. [Link]
-
Biginelli reaction. (n.d.). Wikipedia. [Link]
-
Biginelli Reaction. (2021). J&K Scientific LLC. [Link]
-
Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. (2009). Chromatography Today. [Link]
-
Stimuli Article (qNMR). (n.d.). US Pharmacopeia (USP). [Link]
-
Pinner reaction. (n.d.). Wikipedia. [Link]
-
Biginelli reaction – Knowledge and References. (n.d.). Taylor & Francis. [Link]
-
The GC/MS Analysis of Volatile Components Extracted by Different Methods from Exocarpium Citri Grandis. (n.d.). PMC - NIH. [Link]
-
Pinner pyrimidine synthesis. (n.d.). Slideshare. [Link]
-
Impurity profiling and HPLC methods for drug quality compliance. (2025). AMSbiopharma. [Link]
-
Synthesis of pyrimidines by direct condensation of amides and nitriles. (2007). PubMed. [Link]
-
Method Development for Drug Impurity Profiling: Part 1. (2010). LCGC International. [Link]
Sources
- 1. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. pharmoutsourcing.com [pharmoutsourcing.com]
- 4. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. A Five-Component Biginelli-Diels-Alder Cascade Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance | Separation Science [sepscience.com]
- 10. ijsdr.org [ijsdr.org]
- 11. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. uoguelph.ca [uoguelph.ca]
- 16. connectsci.au [connectsci.au]
- 17. qNMR: top tips for optimised sample prep [manufacturingchemist.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. emerypharma.com [emerypharma.com]
- 20. Pinner reaction - Wikipedia [en.wikipedia.org]
- 21. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Strategies to Reduce By-product Formation in Pyrimidine Reactions
Welcome to the Technical Support Center for Pyrimidine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for by-product formation in common pyrimidine reactions. Our goal is to move beyond simple procedural lists and offer a deeper understanding of the mechanistic principles that govern these powerful synthetic transformations.
Section 1: Troubleshooting Guide - Common Issues & Solutions
This section addresses specific, frequently encountered problems during pyrimidine synthesis, with a focus on providing practical, field-tested solutions grounded in chemical principles.
Issue 1: Unexpected Fluorescent By-product in Biginelli Reaction
Question: I am running a Biginelli reaction and observe a highly fluorescent spot on my TLC plate, which is not my desired dihydropyrimidinone (DHPM). What is this by-product and how can I prevent its formation?
Answer: The most common fluorescent by-product in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP). This side reaction becomes significant when two equivalents of the β-ketoester react with the aldehyde and ammonia. The ammonia is often generated from the decomposition of urea, especially at elevated temperatures.
Causality and Mitigation Strategies:
-
Reaction Temperature: The Hantzsch pathway is favored at higher temperatures. Reducing the reaction temperature can significantly minimize the formation of the DHP by-product.
-
Catalyst Choice: The nature of the catalyst can influence the selectivity between the Biginelli and Hantzsch pathways. It is advisable to screen different Brønsted or Lewis acids to find one that favors the desired reaction.
-
Order of Addition: While not always definitive, adding the urea component to the reaction mixture last can sometimes reduce its premature decomposition into ammonia.
Issue 2: Low Yield and Unreacted Starting Materials
Question: My Biginelli or Pinner synthesis results in a low yield of the desired pyrimidine, with a significant amount of starting material left unreacted. What are the likely causes and how can I improve the conversion?
Answer: Low conversion can be attributed to several factors, ranging from catalyst inefficiency to suboptimal reaction conditions or reactant purity.
Troubleshooting Steps:
-
Catalyst Activity: Ensure your catalyst is active. Reusable catalysts may need regeneration, and for acid catalysts like HCl, the concentration must be appropriate. The choice of catalyst is crucial; while strong Brønsted acids are traditional, Lewis acids like FeCl₃ or ZnCl₂ can be more effective and lead to fewer side reactions.
-
Reaction Time and Temperature: These are critical parameters. Monitor the reaction progress closely using Thin Layer Chromatography (TLC) to determine the optimal reaction time and to avoid potential product degradation from excessive heat or prolonged reaction times.
-
Solvent Selection: The solvent's polarity can significantly affect reaction rates and yields. While ethanol is common, exploring other solvents like acetonitrile or even solvent-free conditions can lead to improved outcomes.
-
Purity of Reactants: Impurities in the aldehyde, β-ketoester, urea, or amidine can inhibit the reaction or lead to unwanted side reactions. For the Pinner synthesis, in particular, the purity of the amidine salt is critical; use freshly prepared or purified amidine hydrochloride as they can be hygroscopic and prone to hydrolysis.
Issue 3: Formation of N-Acylurea and Other By-products in Biginelli Reaction
Question: My crude product from a Biginelli reaction is difficult to purify, and I suspect the presence of N-acylurea or other condensation by-products. How can I confirm this and prevent their formation?
Answer: The formation of N-acylureas and Knoevenagel condensation products are known side reactions in the Biginelli synthesis that can complicate purification and reduce yields.
Identification and Prevention:
-
N-Acylurea By-products: These arise from a competing reaction between the β-ketoester and urea. Their presence can be confirmed by NMR and mass spectrometry. To suppress their formation, carefully control the stoichiometry of the reactants and optimize the choice of catalyst.
-
Knoevenagel Condensation: This occurs between the aldehyde and the β-ketoester, consuming starting materials. The use of a more effective catalyst can significantly improve the yield of the desired DHPM and minimize this side product.
-
Aldol Condensation: The aldehyde starting material can undergo self-condensation. This can be mitigated by optimizing the stoichiometry, and in some cases, a slight excess of urea or thiourea can suppress this side reaction.
Purification Strategy: If these by-products do form, recrystallization is often an effective method for purifying the desired dihydropyrimidinone product. For more challenging separations, flash column chromatography or preparative HPLC may be necessary.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a general troubleshooting workflow for addressing common issues in pyrimidine synthesis.
Validation & Comparative
A Comparative Guide to the Efficacy of 2-(Pyrimidin-2-yl)ethan-1-amine Analogs in Kinase Inhibition
Introduction: The Pyrimidine Scaffold as a Cornerstone in Modern Drug Discovery
The pyrimidine ring is a fundamental heterocyclic motif that forms the backbone of essential biomolecules, including the nucleobases uracil, thymine, and cytosine. This inherent biological relevance has rendered the pyrimidine scaffold a "privileged structure" in medicinal chemistry, extensively explored for the development of novel therapeutic agents.[1] Its ability to engage in crucial hydrogen bonding interactions, particularly with the hinge region of protein kinases, has established it as a premier core for the design of potent and selective kinase inhibitors. Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[2] Consequently, the development of small molecule kinase inhibitors has become a major focus of oncological research.
This guide provides an in-depth comparative analysis of the efficacy of analogs based on the 2-(pyrimidin-2-yl)ethan-1-amine scaffold. While direct comparative studies on analogs of 2-(4,6-dimethylpyrimidin-2-yl)ethan-1-amine are limited, a wealth of data exists for the broader class of 2-aminopyrimidine derivatives. By synthesizing findings from various studies on related structures, we can elucidate key structure-activity relationships (SAR) that govern their potency and selectivity as kinase inhibitors. This guide is intended for researchers, scientists, and drug development professionals engaged in the design and optimization of novel kinase inhibitors.
Structure-Activity Relationships (SAR): Decoding the Impact of Molecular Modifications
The biological activity of the 2-aminopyrimidine scaffold can be profoundly modulated by chemical substitutions at various positions on the pyrimidine ring and the ethylamine side chain. Understanding these structure-activity relationships is paramount for the rational design of more effective and selective drug candidates.
Substitutions on the Pyrimidine Ring
The pyrimidine core offers several positions for modification, with substitutions at the 4, 5, and 6-positions significantly influencing kinase inhibitory activity. The nature of the substituents can impact target binding affinity, selectivity, and pharmacokinetic properties.[1]
For instance, in a series of 2,4-diaminopyrimidine derivatives developed as Aurora A kinase inhibitors, the introduction of a bulky cyclopentylamino group at the 4-position and a bromine atom at the 5-position of the pyrimidine ring led to a compound with potent cytotoxicity against various tumor cell lines and high selectivity for Aurora A over Aurora B.[3] This highlights the importance of steric and electronic factors at these positions for achieving both potency and selectivity.
Modifications of the 2-Amino Linker
The 2-amino group serves as a critical anchor for many pyrimidine-based inhibitors within the kinase active site. Modifications to this group and the attached ethylamine chain can fine-tune the molecule's interaction with the target protein.
In the development of Polo-like kinase 4 (PLK4) inhibitors, a series of pyrimidin-2-amine derivatives were synthesized and evaluated.[4][5] The study revealed that the nature of the substituent on the 2-amino group was a key determinant of inhibitory activity. By optimizing this part of the molecule, researchers were able to develop a highly potent and metabolically stable PLK4 inhibitor with excellent antiproliferative activity against breast cancer cells.[4][5]
Comparative Efficacy of 2-Aminopyrimidine Analogs as Kinase Inhibitors
To provide a quantitative comparison of the efficacy of 2-aminopyrimidine analogs, we have compiled data from studies targeting different kinases. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency, with lower values indicating greater efficacy.
Polo-like Kinase 4 (PLK4) Inhibition
PLK4 is a crucial regulator of centriole duplication, and its overexpression is implicated in various cancers.[4][5] A series of novel pyrimidin-2-amine derivatives were synthesized and evaluated for their ability to inhibit PLK4.[4][5]
| Compound ID | R Group (at 4-position of pyrimidine) | PLK4 IC50 (µM) |
| 3b | Phenoxy | 0.0312 |
| 8h | Substituted phenylamino | 0.0067 |
As the data indicates, strategic modification of the substituent at the 4-position of the pyrimidine ring, moving from a simple phenoxy group to a more complex substituted phenylamino moiety, resulted in a nearly five-fold increase in inhibitory potency against PLK4.[4][5]
Aurora Kinase Inhibition
Aurora kinases are a family of serine/threonine kinases that are key regulators of mitosis, and their inhibition is a promising strategy for cancer therapy.[3] A study on 2,4-diaminopyrimidines as selective Aurora A kinase inhibitors provides valuable SAR insights.[3]
| Compound ID | R1 (at 4-position) | R2 (at 5-position) | HeLa Cell Line IC50 (µM) | Aurora A IC50 (nM) | Aurora B IC50 (nM) |
| 11c | Cyclopentylamino | Bromo | 0.5 - 4.0 | 3.6 | 128.5 |
Data sourced from:[3]
Compound 11c demonstrated potent cytotoxicity and, importantly, over 35-fold selectivity for Aurora A over Aurora B, underscoring the impact of substitutions at the 4 and 5-positions in tuning both potency and selectivity.[3]
Experimental Protocols
The following are representative protocols for the synthesis and biological evaluation of 2-aminopyrimidine analogs, based on methodologies described in the cited literature.
General Synthesis of 2-Aminopyrimidine Derivatives
A common synthetic route to 2-aminopyrimidine derivatives involves the condensation of a guanidine salt with a 1,3-dicarbonyl compound or a related precursor.[6]
Step-by-Step Protocol:
-
Reaction Setup: To a solution of a substituted guanidine hydrochloride (1.0 eq) in a suitable solvent such as ethanol, add a 1,3-dicarbonyl compound (1.0 eq) and a base (e.g., sodium ethoxide, 1.1 eq).
-
Reaction Conditions: Stir the reaction mixture at reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the desired 2-aminopyrimidine analog.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry.[6]
Caption: General workflow for the synthesis of 2-aminopyrimidine analogs.
In Vitro Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against a specific kinase is typically determined using an in vitro kinase assay.
Step-by-Step Protocol:
-
Reagents and Materials: Recombinant kinase enzyme, kinase substrate (e.g., a peptide or protein), ATP, assay buffer, and the test compounds.
-
Assay Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the kinase enzyme, the substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
-
Detection: The extent of substrate phosphorylation is quantified using a suitable detection method, such as a fluorescence-based assay or a radiometric assay.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Caption: A typical workflow for an in vitro kinase inhibition assay.
Conclusion and Future Directions
The 2-aminopyrimidine scaffold remains a highly versatile and fruitful starting point for the development of novel kinase inhibitors. The evidence presented in this guide, synthesized from multiple studies, clearly demonstrates that the efficacy and selectivity of these compounds can be rationally optimized through systematic structural modifications. The key to successful drug design lies in a deep understanding of the structure-activity relationships that govern the interaction of these molecules with their biological targets. Future research in this area will likely focus on the development of analogs with improved pharmacokinetic profiles and the exploration of novel substitution patterns to target a wider range of kinases implicated in human disease.
References
-
Natarajan, R., Samy, H. N. A., Sivaperuman, A., & Subramani, A. (2023). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Medicinal Chemistry, 19(1), 10-30. [Link]
-
Li, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 14(6), 1155-1170. [Link]
-
Li, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. National Institutes of Health. [Link]
-
You, W. W., et al. (2011). [Synthesis and antitumor activities of pyrimidines]. Nan Fang Yi Ke Da Xue Xue Bao, 31(5), 875-877. [Link]
-
Cowart, M., et al. (2008). Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands. Journal of Medicinal Chemistry, 51(21), 6968-6978. [Link]
-
Yousif, M. N., Abbas, H. S., & Awad, H. M. (2021). Anticancer Activity of New Substituted Pyrimidines, Their Thioglycosides and Thiazolopyrimidine Derivatives. Molecules, 26(15), 4488. [Link]
-
Sharma, P., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 13(2), 1-14. [Link]
-
Wang, X., et al. (2012). Design, synthesis and biological evaluation of novel 2-methylpyrimidine-4-ylamine derivatives as inhibitors of Escherichia coli pyruvate dehydrogenase complex E1. Bioorganic & Medicinal Chemistry, 20(14), 4332-4341. [Link]
-
Gentry, M. K., & De Clercq, E. (1996). Structure-activity relationships and conformational features of antiherpetic pyrimidine and purine nucleoside analogues. A review. Nucleosides & Nucleotides, 15(1-3), 591-611. [Link]
-
Al-Omary, F. A., et al. (2010). Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives. Archiv der Pharmazie, 343(11-12), 653-659. [Link]
-
Acar, Ç., et al. (2022). Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. Turkish Journal of Chemistry, 46(4), 1184-1200. [Link]
-
Kumar, A., et al. (2021). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. BMC Chemistry, 15(1), 1-15. [Link]
-
Ghorab, M. M., et al. (2021). Synthesis, Reactions and Anticancer Evaluation of New Pyrimidine-2(1H)-thione Derivatives. Research Journal of Chemistry and Environment, 25(2), 1-9. [Link]
-
Guo, D., et al. (2022). Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer. European Journal of Medicinal Chemistry, 243, 114771. [Link]
-
Zhang, Y., et al. (2021). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 26(16), 4983. [Link]
-
PubChem. (n.d.). 2-(Pyrimidin-2-yl)ethan-1-amine. PubChem. Retrieved January 20, 2026, from [Link]
-
Slee, D. H., et al. (2008). 2-Amino-N-pyrimidin-4-ylacetamides as A2A receptor antagonists: 1. Structure-activity relationships and optimization of heterocyclic substituents. Journal of Medicinal Chemistry, 51(6), 1719-1729. [Link]
-
Qin, W. W., et al. (2015). Synthesis and biological evaluation of 2,4-diaminopyrimidines as selective Aurora A kinase inhibitors. European Journal of Medicinal Chemistry, 96, 343-351. [Link]
-
Pertschy, S., et al. (2021). Synthesis and Dual Histamine H1 and H2 Receptor Antagonist Activity of Cyanoguanidine Derivatives. Molecules, 26(21), 6430. [Link]
-
Lyothier, I., et al. (2021). Discovery of Novel Aminopyrimidines as Selective EP2 Receptor Antagonists. ChemMedChem, 16(10), 1646-1657. [Link]
-
Gillespie, R. J., et al. (2009). Antagonists of the human A(2A) receptor. Part 6: Further optimization of pyrimidine-4-carboxamides. Bioorganic & Medicinal Chemistry, 17(18), 6590-6605. [Link]
-
Shafique, R., et al. (2023). N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. RSC Advances, 13(24), 16245-16262. [Link]
-
El-Gamal, M. I., et al. (2020). Novel pyrazolopyrimidine urea derivatives: Synthesis, antiproliferative activity, VEGFR-2 inhibition, and effects on the cell cycle profile. Archiv der Pharmazie, 353(8), e2000095. [Link]
Sources
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drug-like Antagonists of P2Y Receptor Subtypes: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. [Synthesis and antitumor activities of pyrimidines] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 2-(4,6-dimethylpyrimidin-2-yl)ethan-1-amine: An Evaluation of a Novel Palladium-Catalyzed Approach
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4,6-dimethylpyrimidin-2-yl)ethan-1-amine is a key building block in medicinal chemistry, serving as a precursor for a variety of pharmacologically active compounds. The efficient and scalable synthesis of this pyrimidine derivative is therefore of significant interest to the drug development community. This guide provides an in-depth comparison of a classical, multi-step synthetic route with a more modern, streamlined approach utilizing palladium-catalyzed cross-coupling. We will delve into the mechanistic rationale behind each pathway, present detailed experimental protocols, and offer a comparative analysis of their respective efficiencies, yields, and potential for scalability.
Established Synthetic Route: A Multi-Step Approach
The traditional synthesis of 2-(4,6-dimethylpyrimidin-2-yl)ethan-1-amine is a four-step process that begins with the construction of the pyrimidine core, followed by functional group interconversions to build the desired ethanamine side chain.
Workflow of the Established Synthetic Route
Caption: Workflow of the established synthesis of 2-(4,6-dimethylpyrimidin-2-yl)ethan-1-amine.
Step-by-Step Experimental Protocol for the Established Route
Step 1: Synthesis of 2-Amino-4,6-dimethylpyrimidine
This initial step involves a well-established condensation reaction. Guanidine is reacted with acetylacetone in an aqueous alkaline medium to form the pyrimidine ring.
-
Protocol: Guanidine nitrate (0.05 mol), acetylacetone (0.06 mol), and sodium carbonate (0.0375 mol) are heated in water at 95 °C for 3 hours.[1] The product precipitates upon cooling and can be isolated by filtration.
-
Rationale: The reaction proceeds via a nucleophilic attack of the guanidine nitrogens on the carbonyl carbons of acetylacetone, followed by cyclization and dehydration to form the aromatic pyrimidine ring. The basic conditions facilitate the deprotonation of guanidine, increasing its nucleophilicity.
-
Yield: This reaction typically affords the product in high yields, reported to be up to 88.64%.[1]
Step 2: Synthesis of 2-Chloro-4,6-dimethylpyrimidine
The conversion of the 2-amino group to a chloro group is achieved through a Sandmeyer-type reaction. This involves the diazotization of the amino group with a nitrite salt in the presence of a strong acid, followed by displacement of the diazonium group with a chloride ion.
-
Protocol: 2-Amino-4,6-dimethylpyrimidine is dissolved in hydrochloric acid and cooled. A solution of sodium nitrite in water is added slowly while maintaining a low temperature. The resulting diazonium salt solution is then added to a solution of copper(I) chloride to facilitate the substitution.
-
Rationale: The amino group is converted into a good leaving group (N₂) by diazotization. The subsequent nucleophilic attack by chloride, often catalyzed by a copper salt, results in the formation of the 2-chloropyrimidine. This is a standard transformation for converting aromatic amines to halides.
-
Yield: The diazotization of aminopyrimidines can be challenging, and yields are often modest. For a similar substrate, 2-amino-4,6-dimethoxypyrimidine, the yield for this conversion is reported to be as low as 30%.[2]
Step 3: Synthesis of 2-(Cyanomethyl)-4,6-dimethylpyrimidine
The chloro substituent at the 2-position is a good leaving group for nucleophilic aromatic substitution. In this step, it is displaced by a cyanide ion to introduce the required two-carbon backbone.
-
Protocol: 2-Chloro-4,6-dimethylpyrimidine is reacted with potassium cyanide in a polar aprotic solvent such as DMSO at an elevated temperature.
-
Rationale: The electron-withdrawing nature of the pyrimidine ring activates the 2-position towards nucleophilic attack. The cyanide ion is a potent nucleophile that readily displaces the chloride.
-
Yield: Cyanation reactions on activated heteroaryl chlorides generally proceed in good yields. A reasonable estimated yield for this step is in the range of 70-80%.
Step 4: Reduction of 2-(Cyanomethyl)-4,6-dimethylpyrimidine to 2-(4,6-dimethylpyrimidin-2-yl)ethan-1-amine
The final step is the reduction of the nitrile group to a primary amine. This is a common and high-yielding transformation.
-
Protocol: The 2-(cyanomethyl)-4,6-dimethylpyrimidine is hydrogenated using a catalyst such as Raney Nickel or Lithium Aluminum Hydride (LiAlH₄) in an appropriate solvent like ethanol or diethyl ether.
-
Rationale: Catalytic hydrogenation or reduction with a strong hydride source effectively reduces the carbon-nitrogen triple bond of the nitrile to a primary amine.
-
Yield: This reduction is typically very efficient, with yields often exceeding 90%.
A Novel Synthetic Route: A Palladium-Catalyzed Approach
To address the limitations of the established route, namely the multiple steps and the potentially low-yielding diazotization reaction, a new synthetic pathway is proposed. This route leverages the power of modern palladium-catalyzed cross-coupling chemistry to construct the C-C bond in a more direct and efficient manner.
Workflow of the Novel Synthetic Route
Caption: Workflow of the novel palladium-catalyzed synthesis.
Step-by-Step Experimental Protocol for the Novel Route
Step 1: Synthesis of 2-Chloro-4,6-dimethylpyrimidine
This route begins with the same intermediate as the established route after the second step.
-
Protocol and Rationale: As described in Step 2 of the established route.
Step 2: Suzuki-Miyaura Cross-Coupling
This key step involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 2-chloro-4,6-dimethylpyrimidine and a commercially available or readily prepared boronic acid derivative.
-
Protocol: 2-Chloro-4,6-dimethylpyrimidine, 2-(Boc-amino)ethylboronic acid pinacol ester, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃) are heated in a suitable solvent mixture (e.g., dioxane/water).[3][4]
-
Rationale: The Suzuki-Miyaura coupling is a powerful and versatile method for forming C-C bonds.[5] The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the 2-chloropyrimidine, followed by transmetalation with the boronic ester and reductive elimination to yield the coupled product and regenerate the catalyst. The use of a Boc-protected aminoethyl boronic ester prevents side reactions involving the amine.
-
Yield: Suzuki couplings of this type are known to proceed in good to excellent yields, often in the range of 70-90%.[3]
Step 3: Deprotection
The final step is the removal of the Boc (tert-butoxycarbonyl) protecting group to unveil the primary amine.
-
Protocol: The Boc-protected intermediate is treated with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), in a suitable solvent like dichloromethane or dioxane.
-
Rationale: The Boc group is labile under acidic conditions, readily cleaving to release the free amine.
-
Yield: Deprotection of a Boc group is typically a clean and high-yielding reaction, with yields often approaching 100%.
Comparison of the Synthetic Routes
| Parameter | Established Route | Novel Route |
| Number of Steps | 4 | 3 (from 2-amino-4,6-dimethylpyrimidine) |
| Key Transformation | Diazotization, Cyanation, Reduction | Suzuki-Miyaura Cross-Coupling, Deprotection |
| Estimated Overall Yield | ~15-20% | ~55-75% |
| Reagents and Safety | Uses highly toxic KCN and potentially unstable diazonium salts. | Uses organoboron reagents which are generally of low toxicity. Palladium catalysts can be toxic but are used in small amounts. |
| Scalability | The diazotization step can be difficult to scale up safely. | Cross-coupling reactions are generally scalable. |
| Versatility | The cyanation-reduction sequence is a well-established method for introducing an aminoethyl group. | The cross-coupling approach allows for the introduction of a wider variety of substituted alkyl groups by using different boronic esters. |
Conclusion and Future Outlook
The established synthetic route to 2-(4,6-dimethylpyrimidin-2-yl)ethan-1-amine, while feasible, suffers from a greater number of steps and a lower overall yield, primarily due to the challenging diazotization reaction. The use of highly toxic potassium cyanide also presents a significant safety concern, particularly for large-scale production.
The proposed novel route, employing a palladium-catalyzed Suzuki-Miyaura cross-coupling, offers a more efficient and elegant solution. By reducing the number of synthetic steps and utilizing milder, more reliable transformations, this modern approach is expected to provide a significantly higher overall yield. The use of less hazardous reagents enhances the safety profile of the synthesis. Furthermore, the modularity of the cross-coupling reaction opens up the possibility of readily synthesizing a diverse library of analogues by simply varying the boronic ester coupling partner. For researchers and professionals in drug development, the adoption of this novel synthetic strategy could lead to a more cost-effective, safer, and versatile production of this important chemical intermediate.
References
-
Synthesis of 2-amino-4,6-dimethyl pyrimidine. Semantic Scholar. [Link]
- US2660579A - Synthesis of 2-amino-4, 6-dimethyl pyrimidine - Google P
-
(PDF) Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation - ResearchGate. [Link]
- CN1467206A - Preparation method of 2-chloro-4, 6-dimethoxypyrimidine - Google P
-
Surface Characterization Studies of 2-Amino 4, 6-Dimethyl Pyrimidine (ADMP) in Neutral Chloride Medium - ResearchGate. [Link]
-
Synthesis of Solid 2-Pyridylzinc Reagents and Their Application in Negishi Reactions. Organic Syntheses. [Link]
-
Stille Coupling - Organic Chemistry Portal. [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - Semantic Scholar. [Link]
-
(PDF) Experimental and Theoretical Studies of the Corrosion Inhibition Properties of 2 Amino, 4–6-Dimethylpyrimidine for Mild Steel in 0.5 M H2SO4 - ResearchGate. [Link]
-
Negishi Coupling - Organic Chemistry Portal. [Link]
-
The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide. Acta Chimica Slovenica. [Link]
-
Stille reaction - Wikipedia. [Link]
-
Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC. [Link]
-
Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - NIH. [Link]
-
Synthesis of Solid 2-Pyridylzinc Reagents and their Application in Negishi Reactions - NIH. [Link]
-
Adsorption and inhibition effect of two aminopyrimidine derivatives on steel surface in H2SO4 solution | Request PDF - ResearchGate. [Link]
-
Amination of chloropyrazine and 2-chloropyrimidine. [a] | Download Table - ResearchGate. [Link]
-
Synthesis and Suzuki Cross-Coupling Reactions of 2,6-Bis(trifluoromethyl)pyridine-4-boronic Acid Pinacol Ester | Request PDF - ResearchGate. [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters - Scholarship @ Claremont. [Link]
-
Negishi coupling - Wikipedia. [Link]
-
Stille Coupling - Chemistry LibreTexts. [Link]
-
5-Methyl-2,2'-Bipyridine - Organic Syntheses Procedure. [Link]
-
Co-crystal formation between 2-amino-4,6-dimethylpyrimidine and new p-xylylene-bis(thioacetic) acid - RSC Publishing. [Link]
-
Stille Coupling | NROChemistry. [Link]
-
Suzuki cross-coupling reaction - YouTube. [Link]
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. CN1467206A - Preparation method of 2-chloro-4, 6-dimethoxypyrimidine - Google Patents [patents.google.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
A Comparative Analysis of Kinase Inhibition by Pyrimidine-Based EGFR Inhibitors: A Guide for Researchers
The reversible inhibition of protein kinases has emerged as a cornerstone of modern targeted therapy, particularly in oncology. The pyrimidine scaffold, a privileged structure in medicinal chemistry, has proven to be a versatile framework for the design of potent and selective kinase inhibitors.[1][2] This guide provides a comprehensive comparative analysis of three prominent pyrimidine-based inhibitors of the Epidermal Growth Factor Receptor (EGFR): Gefitinib, Erlotinib, and Lapatinib.
This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the biochemical and cellular activities of these compounds. We will delve into their structure-activity relationships, comparative potencies against wild-type and mutant forms of EGFR, and their broader selectivity profiles. Furthermore, this guide provides detailed, field-tested experimental protocols for the evaluation of these inhibitors, empowering researchers to conduct their own comparative studies with scientific rigor.
The Epidermal Growth Factor Receptor: A Key Oncogenic Driver
The EGFR is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[3][4] In many cancers, aberrant EGFR signaling, often driven by activating mutations or overexpression, is a key oncogenic driver.[5] The development of small molecule tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of the EGFR kinase domain has revolutionized the treatment of EGFR-driven cancers, particularly non-small cell lung cancer (NSCLC).[6][7]
Gefitinib and Erlotinib are first-generation, reversible EGFR TKIs, while Lapatinib is a dual inhibitor of both EGFR and Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2).[8][9][10] All three compounds share a common pyrimidine core, which serves as a scaffold for the chemical moieties that dictate their specific binding affinities and kinase selectivity.
Comparative In Vitro Potency: A Head-to-Head Analysis
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency in vitro. The following table summarizes the IC50 values of Gefitinib, Erlotinib, and Lapatinib against wild-type EGFR and clinically relevant mutant forms. Lower IC50 values indicate greater potency.
| Kinase Target | Gefitinib IC50 (nM) | Erlotinib IC50 (nM) | Lapatinib IC50 (nM) |
| EGFR (Wild-Type) | ~2-37 | 2 | 160[11] |
| EGFR (Exon 19 Deletion) | ~15[4] | Data Not Available | Data Not Available |
| EGFR (L858R Mutation) | ~3[4] | Data Not Available | Data Not Available |
| EGFR (L858R + T790M Mutation) | >10,000[4] | Data Not Available | Data Not Available |
| HER2/ErbB2 | Data Not Available | Data Not Available | 10[8] |
Note: IC50 values can vary between studies due to different experimental conditions such as ATP concentration and substrate used. The data presented here is a compilation from multiple sources to provide a comparative overview.
Kinase Selectivity Profile
While potent inhibition of the primary target is crucial, the selectivity of a kinase inhibitor across the human kinome is equally important in determining its therapeutic window and potential off-target effects.
-
Gefitinib and Erlotinib are highly selective for EGFR.[5] However, Erlotinib has been shown to inhibit a slightly broader range of kinases compared to Gefitinib.[12]
-
Lapatinib is a dual inhibitor, potently targeting both EGFR and HER2.[8][9] This dual activity can be advantageous in cancers where both receptors are implicated in driving tumor growth.
EGFR Signaling Pathway and a Visualization of Inhibitor Action
The binding of a ligand, such as Epidermal Growth Factor (EGF), to EGFR triggers receptor dimerization and autophosphorylation of key tyrosine residues in the intracellular domain. This initiates a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which ultimately promote cell proliferation, survival, and metastasis.[4] Gefitinib, Erlotinib, and Lapatinib competitively bind to the ATP-binding pocket of the EGFR kinase domain, preventing ATP from binding and thereby inhibiting autophosphorylation and the subsequent downstream signaling.
Caption: EGFR signaling pathway and points of inhibition.
Experimental Protocols
To ensure the reproducibility and validity of comparative analyses, standardized experimental protocols are essential. The following sections provide detailed, step-by-step methodologies for key in vitro and cell-based assays.
In Vitro EGFR Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a method for determining the in vitro inhibitory activity of pyrimidine compounds against the EGFR tyrosine kinase. The assay measures the amount of ADP produced, which is directly proportional to kinase activity.
Caption: Workflow for the in vitro kinase inhibition assay.
Materials:
-
Recombinant human EGFR kinase domain
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP (Adenosine triphosphate)
-
Test compounds (Gefitinib, Erlotinib, Lapatinib) dissolved in DMSO
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ADP-Glo™ Kinase Assay kit (or similar)
-
384-well white opaque assay plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of each test compound in 100% DMSO. Further dilute these in kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should be ≤1%.
-
Assay Plate Setup: In a 384-well plate, add 1 µL of the diluted compound solution or DMSO (for vehicle control) to the appropriate wells.
-
Enzyme Addition: Add 2 µL of a solution containing the recombinant EGFR enzyme in kinase buffer to each well.
-
Reaction Initiation: Initiate the kinase reaction by adding 2 µL of a solution containing the peptide substrate and ATP in kinase buffer. The final ATP concentration should be at or near its Km for EGFR to ensure competitive inhibition is accurately measured.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Luminescence Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP to ATP and provides luciferase and luciferin to produce a luminescent signal. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value for each compound.
Cell-Based EGFR Phosphorylation Assay (Western Blot)
This protocol details a method to assess the ability of the pyrimidine inhibitors to block EGF-stimulated EGFR autophosphorylation in a cellular context.[4]
Materials:
-
Human cancer cell line with known EGFR status (e.g., A431 for EGFR overexpression, HCC827 for EGFR exon 19 deletion)
-
Cell culture medium and supplements
-
Test compounds (Gefitinib, Erlotinib, Lapatinib)
-
Human Epidermal Growth Factor (EGF)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-EGFR (e.g., Tyr1068) and anti-total-EGFR
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Cell Culture and Seeding: Culture the chosen cell line to ~80% confluency. Seed the cells into 6-well plates and allow them to adhere overnight.
-
Serum Starvation: The following day, replace the growth medium with serum-free medium and incubate for 12-24 hours to reduce basal EGFR activity.
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of the test compounds or vehicle control (DMSO) for 2 hours.
-
EGF Stimulation: Stimulate the cells with EGF (e.g., 100 ng/mL) for 10 minutes at 37°C.
-
Cell Lysis: Immediately after stimulation, wash the cells twice with ice-cold PBS and lyse them on ice with lysis buffer.
-
Protein Quantification: Clarify the lysates by centrifugation and determine the protein concentration of each sample using a BCA assay.
-
Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-EGFR overnight at 4°C.
-
The next day, wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-EGFR.
-
Strip the membrane and re-probe with an antibody against total EGFR to confirm equal protein loading.
-
Normalize the phospho-EGFR signal to the total EGFR signal for each sample.
-
Plot the normalized phospho-EGFR signal against the inhibitor concentration to determine the cellular potency of each compound.
-
Conclusion and Future Perspectives
Gefitinib, Erlotinib, and Lapatinib represent significant milestones in the development of pyrimidine-based kinase inhibitors. While Gefitinib and Erlotinib demonstrate high selectivity for EGFR, Lapatinib's dual inhibition of EGFR and HER2 provides a different therapeutic strategy.[5][8] The choice of inhibitor for a particular research application or clinical setting will depend on the specific EGFR mutation status, the involvement of HER2 signaling, and the desired selectivity profile.
The experimental protocols provided in this guide offer a robust framework for the direct comparison of these and other novel pyrimidine compounds. As our understanding of kinase biology and resistance mechanisms continues to evolve, the development of next-generation pyrimidine-based inhibitors with improved potency, selectivity, and the ability to overcome clinical resistance will remain a key focus in the field of drug discovery.
References
Sources
- 1. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ClinPGx [clinpgx.org]
- 5. Epidermal growth factor receptor tyrosine kinase inhibitors: similar but different? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A comparative study on erlotinib & gefitinib therapy in non-small cell lung carcinoma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Retrospective analysis of Gefitinib and Erlotinib in EGFR-mutated non-small-cell lung cancer patients [lungdiseasesjournal.com]
- 8. Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy and mechanism of action of the tyrosine kinase inhibitors gefitinib, lapatinib and neratinib in the treatment of HER2-positive breast cancer: preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. Standardization of Epidermal Growth Factor Receptor (EGFR) Measurement by Quantitative Immunofluorescence and Impact on Antibody-Based Mutation Detection in Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Cross-Reactivity Profiling of 2-(4,6-dimethylpyrimidin-2-yl)ethan-1-amine Based Inhibitors
For drug discovery researchers and scientists, the development of potent and selective kinase inhibitors is a primary objective. The 2-(4,6-dimethylpyrimidin-2-yl)ethan-1-amine scaffold represents a promising starting point for the design of novel kinase inhibitors. However, the conserved nature of the ATP-binding pocket across the human kinome presents a significant challenge in achieving selectivity, making a thorough cross-reactivity profile essential. Unidentified off-target effects can lead to misleading experimental results and potential toxicity in later developmental stages.[1][2]
This guide provides a comprehensive, in-depth framework for characterizing the selectivity of novel inhibitors derived from the 2-(4,6-dimethylpyrimidin-2-yl)ethan-1-amine scaffold. We will delve into a multi-tiered experimental approach, from broad kinome screening to targeted cellular validation, equipping you with the rationale and detailed protocols to generate a robust selectivity profile for your compounds.
The Imperative of a Multi-Faceted Profiling Strategy
A single assay is insufficient to fully characterize the selectivity of a kinase inhibitor. A combination of biochemical and cell-based assays is crucial for a comprehensive understanding of a compound's activity.[3][4][5] Biochemical assays, performed on purified enzymes, provide a direct measure of a compound's affinity for a wide range of kinases. However, these assays do not account for cellular factors such as membrane permeability, intracellular ATP concentrations, and the presence of scaffolding proteins, all of which can influence a compound's efficacy and selectivity in a physiological context.[6]
Cell-based assays, on the other hand, measure target engagement and functional consequences within a living cell, offering a more biologically relevant assessment.[7] By integrating data from both assay types, researchers can gain a holistic view of an inhibitor's selectivity profile, enabling more informed decisions in lead optimization and downstream studies.
Tier 1: Initial Broad-Spectrum Kinome Profiling
The first step in assessing the selectivity of a novel inhibitor is to screen it against a large panel of kinases in a biochemical format. This provides an unbiased overview of its potential on- and off-targets across the kinome.
KINOMEscan® Competition Binding Assay
A widely used platform for this purpose is the KINOMEscan® assay, which is an active site-directed competition binding assay.[8][9][10] This method measures the ability of a test compound to displace a proprietary, immobilized ligand from the ATP-binding site of a large number of kinases. The amount of kinase bound to the immobilized ligand is quantified by qPCR.[10]
Caption: KINOMEscan® Experimental Workflow.
-
Compound Preparation: Solubilize the test inhibitor in 100% DMSO to create a stock solution (e.g., 10 mM). For a single-concentration screen, a final assay concentration of 1-10 µM is common.
-
Assay Execution (Performed by Service Provider):
-
The test compound is incubated with a panel of DNA-tagged kinases and an immobilized, active-site directed ligand.
-
In the absence of a competing compound, the kinase binds to the immobilized ligand.
-
If the test compound binds to the kinase, it prevents the kinase from binding to the immobilized ligand.
-
The mixture is washed, and the amount of kinase remaining bound to the solid support is measured using qPCR.
-
-
Data Analysis:
-
Results are typically reported as "percent of control" (%Ctrl), where the control is the amount of kinase bound in the presence of DMSO alone.
-
A lower %Ctrl value indicates stronger binding of the test compound to the kinase.
-
A common threshold for a "hit" is a %Ctrl value below 10% or 35%.
-
For hits identified in the primary screen, a follow-up dose-response experiment is performed to determine the dissociation constant (Kd).
-
Below is a hypothetical KINOMEscan® dataset for three inhibitors (CMPD-A, CMPD-B, and CMPD-C) based on the 2-(4,6-dimethylpyrimidin-2-yl)ethan-1-amine scaffold, compared to a known multi-kinase inhibitor, Staurosporine.
| Kinase | CMPD-A (%Ctrl @ 1µM) | CMPD-B (%Ctrl @ 1µM) | CMPD-C (%Ctrl @ 1µM) | Staurosporine (%Ctrl @ 1µM) |
| CDK2 | 2.5 | 5.1 | 45.2 | 0.1 |
| GSK3B | 8.1 | 12.3 | 78.9 | 0.5 |
| AURKA | 35.6 | 42.1 | 95.3 | 1.2 |
| PIM1 | 6.7 | 9.8 | 65.4 | 0.8 |
| VEGFR2 | 88.9 | 92.5 | 99.1 | 3.4 |
| SRC | 75.4 | 81.2 | 96.8 | 2.1 |
Primary hits (hypothetical) for the novel compounds are highlighted in bold.
Tier 2: Orthogonal Validation in a Cellular Context
Following the identification of primary targets and off-targets from biochemical screening, it is crucial to validate these interactions in a more physiologically relevant environment. Cellular target engagement assays determine whether a compound can bind to its intended target within living cells.
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based method that measures compound binding to a specific protein target in intact cells.[11] It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged protein of interest (the energy donor) and a cell-permeable fluorescent tracer that binds to the same protein (the energy acceptor).[12][13] A test compound that competes with the tracer for binding to the target will disrupt BRET, leading to a dose-dependent decrease in the signal.
Caption: Decision-making workflow for inhibitor profiling.
Interpreting Discrepancies
Discrepancies between biochemical and cellular data are common and provide valuable insights:
-
Potent in biochemical assay, weak in cellular assay: This could indicate poor cell permeability, active efflux from the cell, or high intracellular ATP concentrations outcompeting the inhibitor.
-
Potent in cellular assay, weak in biochemical assay: This is less common but could suggest that the inhibitor requires a specific cellular environment or post-translational modification of the target for binding, or it may act through an allosteric mechanism not captured by the competition binding assay.
By systematically applying this multi-tiered approach, researchers can build a comprehensive and reliable cross-reactivity profile for novel inhibitors based on the 2-(4,6-dimethylpyrimidin-2-yl)ethan-1-amine scaffold. This rigorous evaluation is fundamental for the selection of high-quality lead compounds and for the accurate interpretation of their biological effects.
References
-
K-N, H., & S-Y, P. (2018). Targeted Kinase Selectivity from Kinase Profiling Data. PMC. [Link]
-
Uitdehaag, J. C. M., et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. NIH. [Link]
-
Klaeger, S., et al. (2018). Combined Cellular and Biochemical Profiling to Identify Predictive Drug Response Biomarkers for Kinase Inhibitors Approved for Clinical Use between 2013 and 2017. AACR Journals. [Link]
-
Dubiel, K. (2019). Executing a NanoBRET™ Experiment: From Start to Data. Promega Connections. [Link]
-
Uitdehaag, J. C. M., et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. ResearchGate. [Link]
-
Klaeger, S., et al. (2018). Combined Cellular and Biochemical Profiling to Identify Predictive Drug Response Biomarkers for Kinase Inhibitors Approved for Clinical Use between 2013 and 2017. PubMed. [Link]
-
Vasta, J. D., et al. (2025). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. bioRxiv. [Link]
-
Amphora. (2005). Early identification of chemical series with defined kinase inhibitor selectivity profiles. AACR. [Link]
-
Al-Ali, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]
-
Yang, Y., et al. (2018). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics. [Link]
-
Joisa, C., et al. (2023). Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors. PubMed Central. [Link]
-
Drewry, D. H., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. ACS Publications. [Link]
-
Drewry, D. H., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. NIH. [Link]
-
Bain, J., et al. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC. [Link]
-
Llowarch, P., & Berry, S. (2025). Thermal Shift Methods and High Throughput Screening. YouTube. [Link]
-
Enzymlogic. (2017). Profiling the kinetic selectivity of kinase marketed drugs. Enzymlogic. [Link]
-
Martinez Molina, D., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. SciSpace. [Link]
-
Shaw, J., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]
-
DiscoveRx. (n.d.). KINOMEscan® Kinase Profiling Platform. [Link]
-
Ma'ayan Lab. (2020). The KINOMEscan and KEA3 Appyters. YouTube. [Link]
-
van den Brink, N. J., et al. (2014). Kinome Profiling. PMC. [Link]
-
Pelago Bioscience. (2020). CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. YouTube. [Link]
-
Joisa, C., et al. (2022). Integrated Single-Dose Kinome Profiling Data is Predictive of Cancer Cell Line Sensitivity to Kinase Inhibitors. bioRxiv. [Link]
-
El-Deeb, I. M., & Lee, S. H. (2010). Design and synthesis of new anticancer pyrimidines with multiple-kinase inhibitory effect. PubMed. [Link]
-
Masse, C. E., et al. (n.d.). Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors. ACS Publications. [Link]
-
Mohamed, T., et al. (2011). Design, synthesis and structure-activity relationship (SAR) studies of 2,4-disubstituted pyrimidine derivatives: dual activity as cholinesterase and Aβ-aggregation inhibitors. PubMed. [Link]
-
HMS LINCS Project. (2018). KINOMEscan data. [Link]
-
Masse, C. E., et al. (2025). Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors. ResearchGate. [Link]
-
Masse, C. E., et al. (2015). Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors. PubMed. [Link]
-
Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Journal of the American Chemical Society. [Link]
-
Selvita. (2025). NanoBRET assays for PROTAC evaluation in the cellular context. [Link]
-
Reddy, T. S., et al. (n.d.). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. ResearchGate. [Link]
-
Robers, M. B., et al. (2015). NanoBRET—A Novel BRET Platform for the Analysis of Protein–Protein Interactions. ACS Chemical Biology. [Link]
-
Singh, P., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI. [Link]
-
Shavnya, A., et al. (2016). Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. PMC. [Link]
-
Luceome Biotechnologies. (2022). Cell Based Kinase Assays. [Link]
-
Fancelli, D., et al. (2021). 7-(2-Anilinopyrimidin-4-yl)-1-benzazepin-2-ones Designed by a “Cut and Glue” Strategy Are Dual Aurora A/VEGF-R Kinase Inhibitors. MDPI. [Link]
-
Thurmond, R. L., et al. (2025). (PDF) Discovery and SAR of 6-Alkyl-2,4-diaminopyrimidines as Histamine H-4 Receptor Antagonists. ResearchGate. [Link]
-
Zhang, S., et al. (2025). Thienopyrimidine: A promising scaffold in the development of kinase inhibitors with anticancer activities. PubMed. [Link]
-
Li, J., et al. (2020). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. MDPI. [Link]
-
Li, X., et al. (2023). Quantitative structure–activity relationship study of amide derivatives as xanthine oxidase inhibitors using machine learning. NIH. [Link]
-
Shantharam, A., et al. (2026). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. PubMed. [Link]
-
S, V. D., et al. (n.d.). Affinity-based protein profiling of MDM2 inhibitor Navtemadlin. RSC Publishing. [Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. Profiling the kinetic selectivity of kinase marketed drugs | Enzymlogic [enzymlogic.com]
- 3. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Combined Cellular and Biochemical Profiling to Identify Predictive Drug Response Biomarkers for Kinase Inhibitors Approved for Clinical Use between 2013 and 2017 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. scispace.com [scispace.com]
- 10. chayon.co.kr [chayon.co.kr]
- 11. promegaconnections.com [promegaconnections.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. NanoBRET™ Protein:Protein Interaction System Protocol [worldwide.promega.com]
A Researcher's Guide to Benchmarking New Pyrimidine Derivatives Against Known Kinase Inhibitors
In the landscape of targeted cancer therapy, the development of novel kinase inhibitors is a cornerstone of progress. Protein kinases, as crucial regulators of cellular signaling, are frequently dysregulated in cancer, making them prime therapeutic targets.[1] Pyrimidine-based compounds have emerged as a "privileged scaffold" in medicinal chemistry, demonstrating significant potential as potent and selective kinase inhibitors.[2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously benchmark new pyrimidine derivatives against established, FDA-approved kinase inhibitors.
This document is designed to be a practical and intellectually robust resource. It eschews a rigid template in favor of a logical, scientifically-driven structure that explains not just how to conduct these comparative experiments, but why specific methodologies are chosen. Every protocol is presented as a self-validating system, grounded in established scientific principles and supported by authoritative references.
Introduction: The Rationale for New Pyrimidine-Based Kinase Inhibitors
Protein kinases orchestrate a complex network of signaling pathways that govern cell proliferation, survival, differentiation, and metabolism. Their aberrant activity is a hallmark of many cancers. Kinase inhibitors have revolutionized cancer treatment by targeting these dysregulated pathways. However, challenges such as acquired resistance and off-target toxicities necessitate the continued development of new inhibitors with improved potency, selectivity, and pharmacological properties.
The pyrimidine core is a key heterocyclic motif found in numerous FDA-approved drugs and serves as a versatile scaffold for designing novel kinase inhibitors. Its ability to form key hydrogen bonds within the ATP-binding pocket of kinases makes it an attractive starting point for developing potent and selective drug candidates. This guide will focus on benchmarking new pyrimidine derivatives against four well-established kinase inhibitors:
-
Imatinib: A first-generation inhibitor of BCR-ABL, c-KIT, and PDGFR.[3]
-
Gefitinib: A selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[4][5]
-
Dasatinib: A second-generation, multi-targeted inhibitor of BCR-ABL and Src family kinases.[6][7]
-
Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor, targeting VEGFR, PDGFR, and c-KIT, among others.[8][9]
By comparing novel pyrimidine derivatives against these benchmarks, researchers can gain critical insights into their therapeutic potential and guide further optimization efforts.
Experimental Design: A Multi-faceted Approach to Inhibitor Characterization
A robust evaluation of a new kinase inhibitor requires a multi-pronged approach that assesses its biochemical potency, cellular activity, and selectivity. The following experimental workflow provides a comprehensive strategy for this characterization.
Caption: Simplified EGFR signaling pathway and the point of inhibition by Gefitinib. [10][11][12]
Caption: The pro-angiogenic VEGFR signaling pathway and its inhibition by Sunitinib.
This guide has outlined a comprehensive and scientifically rigorous approach to benchmarking new pyrimidine derivatives against established kinase inhibitors. By systematically evaluating biochemical potency, cellular activity, and kinase selectivity, researchers can generate the critical data needed to advance promising new compounds through the drug discovery pipeline.
The interpretation of this data should be nuanced. A new derivative may not need to be more potent than existing drugs to be clinically valuable. Improved selectivity, a better safety profile, or activity against resistant mutations can all be significant advantages. The ultimate goal is to identify and develop new therapies that offer meaningful benefits to patients. The framework presented here provides a solid foundation for achieving that goal.
References
-
Steel, C. G., & Jones, A. B. (2021). Molecular Pathways: BCR-ABL. Clinical Cancer Research, 27(5), 1234-1240. URL: [Link]
-
O'Hare, T., et al. (2009). Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways. Drug Metabolism and Disposition, 37(1), 144-152. URL: [Link]
-
Oda, K., et al. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010. URL: [Link]
-
Gonzales, A. J., et al. (2022). Simplified schematic diagram of the EGFR signaling pathway depicting.... ResearchGate. URL: [Link]
-
Bantscheff, M., et al. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood, 110(1), 357-365. URL: [Link]
-
Holmes, K., et al. (2007). Schematic diagram to show vascular endothelial growth factor (VEGF) receptor (VEGFR) families and their ligands. ResearchGate. URL: [Link]
-
Cazzaniga, G., & Cereda, M. (2019). Schematic representation of the BCR-ABL1 signaling pathways targeted by.... ResearchGate. URL: [Link]
-
Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Retrieved from [Link]
-
McTigue, M., et al. (2012). The molecular structure of VEGF/VEGFR-2. ResearchGate. URL: [Link]
-
Eustace, A. J., et al. (2008). Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines. Journal of Translational Medicine, 6, 51. URL: [Link]
-
Koch, S., et al. (2016). VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. Journal of Molecular Signaling, 11, 2. URL: [Link]
-
Drago, F., et al. (2014). Real-Time Analysis of Imatinib- and Dasatinib-Induced Effects on Chronic Myelogenous Leukemia Cell Interaction with Fibronectin. PLOS ONE, 9(9), e107367. URL: [Link]
-
Bio-Rad. (n.d.). VEGF signaling via VEGFR2 - generic cascades Pathway Map. Retrieved from [Link]
-
Jahnke, W., et al. (2010). (a) Schematic diagram showing the relationship between Abl and Bcr-Abl.... ResearchGate. URL: [Link]
-
Zhang, J., et al. (2014). Clinical response to sunitinib as a multitargeted tyrosine-kinase inhibitor (TKI) in solid cancers: a review of clinical trials. OncoTargets and Therapy, 7, 785-796. URL: [Link]
-
Abdel-Rahman, O. (2018). A schematic diagram of the structure EGFR. ResearchGate. URL: [Link]
-
Proteopedia. (2023). VEGF signaling pathway. Retrieved from [Link]
-
Kumar, R., et al. (2007). Activity of pazopanib, sunitinib, and sorafenib against purified kinases. ResearchGate. URL: [Link]
-
PharmGKB. (n.d.). EGFR Inhibitor Pathway, Pharmacodynamics. Retrieved from [Link]
-
Kumar, A., et al. (2023). Schematic diagrams of the mechanism of Abl and Bcr-Abl activation. ResearchGate. URL: [Link]
-
Bantscheff, M., et al. (2005). Cellular Targets of Gefitinib. Cancer Research, 65(2), 379-382. URL: [Link]
-
Barnes, K., et al. (2005). IC 50 values for imatinib-sensitive and imatinibresistant cell lines.... ResearchGate. URL: [Link]
-
Ciardiello, F., et al. (2000). Gefitinib in Non Small Cell Lung Cancer. International Journal of Cancer, 88(6), 981-986. URL: [Link]
-
Soverini, S., et al. (2011). Choosing the Best Second-Line Tyrosine Kinase Inhibitor in Imatinib-Resistant Chronic Myeloid Leukemia Patients Harboring Bcr-Abl Kinase Domain Mutations: How Reliable Is the IC50?. Cancers, 3(2), 2236-2249. URL: [Link]
-
Dai, C. L., et al. (2008). Sunitinib (Sutent, SU11248), a Small-Molecule Receptor Tyrosine Kinase Inhibitor, Blocks Function of the ATP-Binding Cassette (ABC) Transporters P-Glycoprotein (ABCB1) and ABCG2. Molecular Pharmacology, 74(5), 1373-1379. URL: [Link]
-
Goldstein, D. M., et al. (2008). Kinase selectivity. A ranked bar chart of selectivity scores (S(50%)).... ResearchGate. URL: [Link]
-
Kris, M. G., et al. (2003). Efficacy of Gefitinib, an Inhibitor of the Epidermal Growth Factor Receptor Tyrosine Kinase, in Symptomatic Patients With Non–Small Cell Lung Cancer. JAMA, 290(16), 2149-2158. URL: [Link]
-
Sordella, R., et al. (2004). Gefitinib (IRESSA) sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation. BMC Cancer, 4, 89. URL: [Link]
-
Takeda, Y., et al. (2015). Gefitinib for advanced non‐small cell lung cancer. Cochrane Database of Systematic Reviews, (9), CD010043. URL: [Link]
Sources
- 1. clincancerres.aacrjournals.org [clincancerres.aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. selleckchem.com [selleckchem.com]
- 4. Gefitinib in Non Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gefitinib (IRESSA) sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. selleckchem.com [selleckchem.com]
- 9. Clinical response to sunitinib as a multitargeted tyrosine-kinase inhibitor (TKI) in solid cancers: a review of clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. commerce.bio-rad.com [commerce.bio-rad.com]
In-Vivo Validation of Pyrimidine Compounds: A Comparative Guide to Preclinical Efficacy
For researchers, scientists, and drug development professionals, the journey of a promising therapeutic compound from benchtop to bedside is paved with rigorous validation. This guide provides an in-depth technical comparison of the in-vivo validation of pyrimidine-based compounds, a cornerstone of modern chemotherapy.[1][2] We will delve into the critical experimental choices, present detailed protocols, and offer supporting data to empower you in designing robust preclinical studies.
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous anticancer agents.[3][4][5] These compounds exert their therapeutic effects through diverse mechanisms, including the inhibition of crucial enzymes involved in DNA synthesis and cell cycle regulation, as well as targeting key signaling pathways that drive tumor progression.[1] This guide will focus on the in-vivo validation of two major classes of pyrimidine-based anticancer agents: Cyclin-Dependent Kinase (CDK) inhibitors and Epidermal Growth Factor Receptor (EGFR) inhibitors.
Choosing the Right Battlefield: A Comparison of In-Vivo Models
The selection of an appropriate animal model is a critical first step that profoundly influences the translational relevance of in-vivo studies. The most commonly utilized models for anticancer drug screening are xenografts, where human tumor cells are implanted into immunodeficient mice.
| Model Type | Description | Advantages | Disadvantages | Recommended For |
| Subcutaneous Xenograft | Human cancer cell lines are injected subcutaneously into immunodeficient mice (e.g., nude, SCID). | Technically straightforward, allows for easy monitoring of tumor growth. | Lacks the native tumor microenvironment, may not fully recapitulate human disease. | Initial efficacy screening of a large number of compounds. |
| Orthotopic Xenograft | Human cancer cells are implanted into the corresponding organ in immunodeficient mice. | More clinically relevant as it mimics the natural tumor microenvironment. | Technically more challenging, may require imaging to monitor tumor growth. | Evaluating the impact of the tumor microenvironment on drug efficacy. |
| Patient-Derived Xenograft (PDX) | Patient tumor fragments are directly implanted into immunodeficient mice. | Preserves the heterogeneity and architecture of the original human tumor. | Expensive, time-consuming, and variable tumor take rates. | Late-stage preclinical validation and personalized medicine studies. |
| Syngeneic Models | Murine cancer cells are implanted into immunocompetent mice of the same genetic background. | Intact immune system allows for the evaluation of immunomodulatory effects of the drug. | Limited availability of murine cell lines that accurately represent human cancers. | Investigating the interplay between the therapeutic compound and the immune system. |
For the initial in-vivo validation of novel pyrimidine compounds, the subcutaneous xenograft model is often the most practical and informative choice.
Experimental Workflow: From Cell Culture to Tumor Measurement
The following section outlines a detailed, step-by-step protocol for a subcutaneous xenograft study, a foundational experiment in the in-vivo validation of anticancer compounds.
Diagram of the Subcutaneous Xenograft Workflow
Caption: Pyrimidine CDK inhibitors block the cell cycle by inhibiting the activity of CDK4/6 and CDK2.
Several pyrazolo[1,5-a]pyrimidine and pyrido[2,3-d]pyrimidine derivatives have shown potent CDK inhibitory activity and in-vivo anti-tumor efficacy. [6][7][8][9]
| Compound Class | Target | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
|---|---|---|---|---|---|
| Pyrazolo[1,5-a]pyrimidine | CDK1, CDK2, CDK9 | Human tumor xenografts | 25 mg/kg, oral | Significant inhibition and suppression of CDK substrate phosphorylation | [6] |
| Pyrido[2,3-d]pyrimidine | CDK4/6 | PC-3 (prostate) xenograft | Not specified | Induced apoptosis and cell cycle arrest | [8] |
| Pyrazolo[3,4-d]pyrimidine | CDK2, CDK5, CDK9 | Lymphoma xenograft | Not specified | Significant activity as monotherapy and in combination | [10]|
Epidermal Growth Factor Receptor (EGFR) Inhibition
The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and migration. [11][12]Overexpression or mutation of EGFR is common in many cancers, including non-small cell lung cancer (NSCLC). [5]
Caption: Pyrimidine EGFR inhibitors block downstream signaling by inhibiting the tyrosine kinase activity of the receptor.
A variety of pyrimidine-based compounds have been developed as potent and selective EGFR inhibitors. [5][13]
| Compound Class | Target | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
|---|---|---|---|---|---|
| 4-(Phenylamino)quinazoline | EGFR | A431 xenografts | Oral | High in-vivo activity | [11] |
| Pyrrolo[2,3-d]pyrimidine | Mutant EGFR | Not specified | Not specified | Potent inhibition of mutant EGFR | [13] |
| Fused Pyrimidines | EGFR | Various | Not specified | Significant in-vivo anticancer therapeutic potential | [14]|
Pharmacokinetics and Toxicity: Essential Considerations
Beyond efficacy, a thorough in-vivo validation must include pharmacokinetic (PK) and toxicity studies to establish a compound's therapeutic window.
Pharmacokinetic (PK) Studies: These studies determine the absorption, distribution, metabolism, and excretion (ADME) of a compound. Key parameters include:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
t1/2: Half-life.
-
AUC: Area under the curve, representing total drug exposure.
Toxicity Studies: These studies assess the safety profile of a compound. Key assessments include:
-
Maximum Tolerated Dose (MTD): The highest dose that does not cause unacceptable toxicity.
-
Body weight changes: A sensitive indicator of overall health.
-
Clinical observations: Monitoring for any adverse effects.
-
Histopathology: Examination of major organs for any signs of damage.
For example, in a study with the oral fluoropyrimidine capecitabine in a pancreatic cancer mouse model, pharmacokinetic analysis revealed that the drug achieved therapeutic concentrations of its active metabolite, 5-fluorouracil, within the tumor. [15]Toxicity was monitored by observing for signs of distress and measuring body weight, with the maximum tolerated dose being established at 755 mg/kg. [15]
Conclusion
The in-vivo validation of pyrimidine compounds is a multifaceted process that requires careful experimental design and execution. By selecting the appropriate animal model, following rigorous protocols, and thoroughly assessing efficacy, pharmacokinetics, and toxicity, researchers can generate the robust data necessary to advance promising therapeutic candidates toward clinical development. This guide provides a framework for these critical studies, empowering scientists to confidently navigate the path from discovery to potential clinical application.
References
-
Journal of Advanced Scientific Research. (n.d.). Pyrimidine As Anticancer Agent: A Review. Retrieved from [Link]
-
PubMed. (n.d.). Anti-cancer pyrimidines in diverse scaffolds: a review of patent literature. Retrieved from [Link]
-
ResearchGate. (n.d.). Simplified schematic diagram of the EGFR signaling pathway depicting.... Retrieved from [Link]
-
IJCRT.org. (2021, December 12). A REVIEW: ANTICANCER ACTIVITY OF PYRIMIDINE ANALOGUES. Retrieved from [Link]
-
Semantic Scholar. (2021, June 19). Pyrimidine: a review on anticancer activity with key emphasis on SAR. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Investigation into metastatic processes and the therapeutic effects of gemcitabine on human pancreatic cancer using an orthotopic SUIT-2 pancreatic cancer mouse model. Retrieved from [Link]
-
The Pharma Innovation Journal. (2019, April 20). Anticancer and antimicrobial prospective of Pyrimidine derivatives: A review N N. Retrieved from [Link]
-
PLOS. (n.d.). Predictive Modeling of In Vivo Response to Gemcitabine in Pancreatic Cancer. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A comprehensive pathway map of epidermal growth factor receptor signaling. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). CDK Signaling Pathway. Retrieved from [Link]
-
Wikipedia. (n.d.). Epidermal growth factor receptor. Retrieved from [Link]
-
ClinPGx. (n.d.). EGFR Inhibitor Pathway, Pharmacodynamics. Retrieved from [Link]
-
Anticancer Research. (n.d.). Induction of Metastasis by Low-dose Gemcitabine in a Pancreatic Cancer Orthotopic Mouse Model: An Opposite Effect of Chemotherapy. Retrieved from [Link]
-
ACS Publications. (n.d.). A Novel Pyrazolo[1,5-a]pyrimidine Is a Potent Inhibitor of Cyclin-Dependent Protein Kinases 1, 2, and 9, Which Demonstrates Antitumor Effects in Human Tumor Xenografts Following Oral Administration. Retrieved from [Link]
-
Spandidos Publications. (2018, January 8). Combination of gemcitabine and erlotinib inhibits recurrent pancreatic cancer growth in mice via the JAK-STAT pathway. Retrieved from [Link]
-
National Institutes of Health. (2013, September 19). Predictive Modeling of In Vivo Response to Gemcitabine in Pancreatic Cancer. Retrieved from [Link]
-
National Institutes of Health. (2024, November 12). In vivo evaluation of novel synthetic pyrazolones as CDK9 inhibitors with enhanced pharmacokinetic properties. Retrieved from [Link]
-
ResearchGate. (n.d.). Simplified schematic of the regulation of cyclin-dependent kinase (CDK)5 activity. Involvement of CDK5 in various biological processes.. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Synthesis and antitumor activity of new pyrido[2,3-d]pyrimidine derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). The cell cycle phases and their associated cyclin-dependent kinases.... Retrieved from [Link]
-
PubMed. (2010, December 23). A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration. Retrieved from [Link]
-
WhatIs. (2026, January 13). Labeled Diagram of a Cyclin-Cdk Complex. Retrieved from [Link]
-
Future Science. (2023, February 28). Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents. Retrieved from [Link]
-
PubMed. (n.d.). Current scenario of fused pyrimidines with in vivo anticancer therapeutic potential. Retrieved from [Link]
-
ResearchGate. (2025, August 9). A Novel Pyrazolo[1,5-a]pyrimidine Is a Potent Inhibitor of Cyclin-Dependent Protein Kinases 1, 2, and 9, Which Demonstrates Antitumor Effects, in Human Tumor Xenografts Following Oral Administration. Retrieved from [Link]
-
PubMed. (2014, August 18). Synthesis and antitumor activity of pyrido [2,3-d]pyrimidine and pyrido[2,3-d]t[1][2][3]riazolo[4,3-a]pyrimidine derivatives that induce apoptosis through G1 cell-cycle arrest. Retrieved from [Link]
-
Health Research Authority. (n.d.). Association of capecitabine pharmacokinetics and toxicity with aging. Retrieved from [Link]
-
Bentham Science Publisher. (n.d.). Design, Synthesis and Biological Evaluation of Pyrido[2,3-d] Pyrimidine Derivatives as Potential Anticancer Agents. Retrieved from [Link]
-
ACS Publications. (2020, February 13). Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. Retrieved from [Link]
-
PubMed. (2019, September 23). Synthesis and anticancer activity of some pyrido[2,3- d]pyrimidine derivatives as apoptosis inducers and cyclin-dependent kinase inhibitors. Retrieved from [Link]
-
PubMed. (2015, October 1). Discovery and SAR of Novel pyrazolo[1,5-a]pyrimidines as Inhibitors of CDK9. Retrieved from [Link]
-
PubMed. (2025, June 11). Pyrimidine hybrids with in vivo anticancer therapeutic potential. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Pharmacokinetic Study of Capecitabine in Monkeys and Mice. Species Diffrences in Distribution of the Enzymes Responsible for its Activation to 5-FU.. Retrieved from [Link]
-
National Institutes of Health. (2013, June 28). Anti-Tumour Efficacy of Capecitabine in a Genetically Engineered Mouse Model of Pancreatic Cancer. Retrieved from [Link]
-
MDPI. (n.d.). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Recent Advances in Pyrimidine-Based Drugs. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Population pharmacokinetics and concentration–effect relationships of capecitabine metabolites in colorectal cancer patients. Retrieved from [Link]
-
National Institutes of Health. (n.d.). An Oral Fluorouracil Prodrug, Capecitabine, Mitigates a Gram-Positive Systemic Infection in Mice. Retrieved from [Link]
-
MDPI. (n.d.). A Pyrimidine-Based Tubulin Inhibitor Shows Potent Anti-Glioblastoma Activity In Vitro and In Vivo. Retrieved from [Link]
-
PubMed. (n.d.). Preliminary pharmacokinetics of a new pyridopyrimidine derivative. Retrieved from [Link]
-
National Institutes of Health. (2017, January 5). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Retrieved from [Link]
-
PubMed Central. (2020, September 8). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Retrieved from [Link]
-
PubMed. (2017, January 5). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis pharmacological evaluation and docking studies of pyrimidine derivatives. Retrieved from [Link]
Sources
- 1. sciensage.info [sciensage.info]
- 2. ijcrt.org [ijcrt.org]
- 3. Anti-cancer pyrimidines in diverse scaffolds: a review of patent literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. thepharmajournal.com [thepharmajournal.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and anticancer activity of some pyrido[2,3- d]pyrimidine derivatives as apoptosis inducers and cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cell Cycle Pathway | Cell Signaling Technology [cellsignal.com]
- 11. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. ClinPGx [clinpgx.org]
- 14. Current scenario of fused pyrimidines with in vivo anticancer therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Anti-Tumour Efficacy of Capecitabine in a Genetically Engineered Mouse Model of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Navigating the Unseen: Assessing Off-Target Effects of 2-(4,6-dimethylpyrimidin-2-yl)ethan-1-amine Derivatives
In the intricate landscape of drug discovery, the pursuit of potent and selective therapeutics is paramount. While the on-target efficacy of a compound is the primary goal, its off-target interactions can lead to unforeseen toxicities or even reveal novel therapeutic opportunities. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously assess the off-target effects of a promising class of molecules: 2-(4,6-dimethylpyrimidin-2-yl)ethan-1-amine derivatives. The pyrimidine scaffold is a well-established pharmacophore present in numerous approved drugs, known for its ability to form hydrogen bonds and act as a bioisostere for other aromatic systems, which can enhance pharmacokinetic and pharmacodynamic properties.[1][2][3] However, this versatility also necessitates a thorough investigation of potential polypharmacology.
This guide is structured to provide a logical and practical workflow, from initial computational predictions to definitive in vitro validation. We will explore the causality behind experimental choices, ensuring that each step contributes to a robust and self-validating assessment of a compound's selectivity profile.
The Proactive Approach: In Silico Off-Target Prediction
Before committing to resource-intensive wet lab experiments, in silico methods offer a cost-effective and rapid initial assessment of a compound's potential off-target liabilities.[4][5] These computational tools leverage vast databases of known ligand-target interactions and employ various algorithms to predict the likelihood of a novel compound binding to a range of proteins.
Rationale for In Silico Screening
The rationale for beginning with computational methods is twofold:
-
Hypothesis Generation: In silico tools can flag potential off-target interactions that may not be intuitively obvious, thereby guiding the selection of appropriate in vitro assays.
-
Resource Optimization: By narrowing down the list of potential off-targets, researchers can select more focused and cost-effective in vitro screening panels.[6]
A typical in silico workflow for assessing a novel 2-(4,6-dimethylpyrimidin-2-yl)ethan-1-amine derivative would involve a combination of ligand-based and structure-based approaches.
Caption: General workflow for in vitro kinase selectivity profiling.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol is a generalized representation of a common luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay from Promega.
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the 2-(4,6-dimethylpyrimidin-2-yl)ethan-1-amine derivative in 100% DMSO.
-
Perform serial dilutions to create a range of concentrations for IC50 determination.
-
-
Kinase Reaction:
-
In a 384-well plate, add the kinase, the appropriate substrate, and ATP to the buffer.
-
Add the test compound at various concentrations. Include positive (known inhibitor) and negative (DMSO vehicle) controls.
-
Initiate the reaction and incubate for the recommended time (e.g., 60 minutes) at room temperature.
-
-
Signal Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction that produces light. Incubate for 30 minutes.
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis:
-
The luminescence signal is proportional to the amount of ADP formed and thus to the kinase activity.
-
Calculate the percentage of inhibition relative to the DMSO control.
-
For compounds showing significant inhibition (e.g., >50% at 10 µM), plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
-
Safety Pharmacology Profiling (Receptor and Ion Channel Screening)
Beyond kinases, off-target interactions with other protein families can lead to significant adverse effects. A broad safety panel, such as the InVEST™ Safety Panels from Reaction Biology or the SafetyScreen™ from Eurofins Discovery, provides a comprehensive overview of potential liabilities. [7][8]A common and powerful method for this is the radioligand binding assay. [9][10][11]
Caption: Workflow for a competitive radioligand binding assay.
Experimental Protocol: Competitive Radioligand Binding Assay
-
Assay Setup:
-
In a 96-well plate, combine a source of the target receptor (e.g., cell membranes expressing the receptor), a known radioligand for the target, and the assay buffer.
-
Add the 2-(4,6-dimethylpyrimidin-2-yl)ethan-1-amine derivative at a fixed concentration (for single-point screening) or at a range of concentrations (for Ki determination).
-
-
Incubation:
-
Incubate the plate to allow the binding reaction to reach equilibrium. The time and temperature will be target-dependent.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters to remove non-specifically bound radioligand.
-
Allow the filters to dry, then add scintillation cocktail and count the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
A reduction in the radioactive signal in the presence of the test compound indicates displacement of the radioligand and therefore binding to the target.
-
Calculate the percentage of specific binding inhibition.
-
For compounds showing significant inhibition, determine the Ki (inhibitory constant) from the IC50 value, which represents the affinity of the compound for the off-target.
-
Data Interpretation: A Comparative Analysis
To illustrate the interpretation of off-target data, let us consider a hypothetical 2-(4,6-dimethylpyrimidin-2-yl)ethan-1-amine derivative, "Derivative A," designed as a selective inhibitor of Kinase X. We will compare its off-target profile to a known, marketed inhibitor of Kinase X, "Comparator B."
Table 1: In Silico Off-Target Prediction Summary
| Predicted Off-Target Family | Derivative A (Number of Hits) | Comparator B (Number of Hits) |
| Kinases | 15 | 25 |
| GPCRs | 5 | 8 |
| Ion Channels | 2 (hERG flagged) | 3 (hERG flagged) |
| Nuclear Receptors | 1 | 2 |
| Predicted Toxicity | Low | Moderate (hERG risk) |
Table 2: In Vitro Kinase Selectivity Profile (% Inhibition at 1 µM)
| Kinase | Derivative A | Comparator B |
| Kinase X (On-Target) | 95% | 98% |
| Kinase Y | 45% | 85% |
| Kinase Z | 15% | 60% |
| Kinase P | <10% | 30% |
| ... (400+ other kinases) | <10% | ... |
Table 3: In Vitro Safety Pharmacology Profile (Ki in µM)
| Target | Derivative A | Comparator B |
| hERG (Cardiotoxicity) | > 30 µM | 5 µM |
| M1 Muscarinic Receptor | > 25 µM | 15 µM |
| 5-HT2B Receptor | > 25 µM | 8 µM |
| Dopamine D2 Receptor | > 25 µM | > 20 µM |
Analysis and Interpretation
-
Kinase Selectivity: The in vitro data in Table 2 suggests that Derivative A is significantly more selective for the intended target, Kinase X, compared to Comparator B. While both are potent on-target, Comparator B shows significant inhibition of Kinases Y and Z at 1 µM, indicating a broader kinase profile that could lead to off-target effects.
-
Safety Profile: The in silico prediction of hERG risk for both compounds is a critical flag. However, the in vitro binding assay (Table 3) provides a quantitative measure of this risk. Derivative A shows a much weaker affinity for the hERG channel (Ki > 30 µM) compared to Comparator B (Ki = 5 µM). A larger margin between the on-target potency and the hERG Ki is a significant safety advantage for Derivative A.
-
GPCR Activity: Comparator B shows moderate affinity for the 5-HT2B and M1 receptors, interactions which are known to be associated with adverse effects. Derivative A demonstrates a cleaner profile against these GPCRs.
Conclusion
The assessment of off-target effects is a critical and iterative process in modern drug discovery. For novel chemical series such as 2-(4,6-dimethylpyrimidin-2-yl)ethan-1-amine derivatives, a systematic approach combining in silico prediction with broad in vitro screening is essential for building a comprehensive selectivity and safety profile. By proactively identifying and quantifying off-target interactions, researchers can make more informed decisions, enabling the selection of lead candidates with a higher probability of success in preclinical and clinical development. This guide provides a foundational workflow, but it is the careful, data-driven interpretation and comparison against benchmarks that ultimately illuminates the true therapeutic potential of a novel compound.
References
-
Chen, B., et al. (2023). In silico off-target profiling for enhanced drug safety assessment. Computational and Structural Biotechnology Journal. [Link]
-
Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. [Link]
-
Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. [Link]
-
Pharmaron. (n.d.). Kinase Panel Profiling. [Link]
-
European Pharmaceutical Review. (2005). A powerful tool for drug discovery. [Link]
-
Prakash, C., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. AAPS J. [Link]
-
Grant, S. K. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. [Link]
-
Eurofins Discovery. (n.d.). KinaseProfiler Kinase Activity Profiling for Rapid Success. [Link]
-
Tallman, J. F. (2017). Receptor Binding Assays and Drug Discovery. Neuropsychopharmacology. [Link]
-
Miller, G. P., et al. (2022). Automating Predictive Toxicology Using ComptoxAI. Chemical Research in Toxicology. [Link]
-
Schmidt, F., et al. (2014). Predictive in silico off-target profiling in drug discovery. Future Medicinal Chemistry. [Link]
-
ProTox-II. (n.d.). Prediction of TOXicity of chemicals. [Link]
-
Schrödinger. (n.d.). Computational Predictive Toxicology. [Link]
-
Yuan, H., et al. (2023). Computational toxicology in drug discovery: applications of artificial intelligence in ADMET and toxicity prediction. Briefings in Bioinformatics. [Link]
-
ACS Publications. (2023). Comprehensive Analysis of Clinically Discontinued Compounds Using an In Vitro Secondary Pharmacology Panel to Predict Potential Safety Risks during Drug Development. [Link]
-
MDPI. (2023). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. [Link]
-
JRC Publications Repository. (2011). Review of Software Tools for Toxicity Prediction. [Link]
-
Fan, X., & Ekins, S. (2015). In silico methods for predicting drug-drug interactions with cytochrome P-450s, transporters and beyond. Advanced Drug Delivery Reviews. [Link]
-
Labcorp. (n.d.). An in vitro solution to model off-target effects. [Link]
-
PubMed. (2023). In silico off-target profiling for enhanced drug safety assessment. [Link]
-
MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. [Link]
-
ScienceDirect. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. [Link]
-
Welsch, M. E., et al. (2010). Recent Advances in Pyrimidine-Based Drugs. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Bentham Science. (2018). Naturally Inspired Pyrimidines Analogues for Alzheimer's Disease. [Link]
-
ResearchGate. (2024). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. [Link]
-
MDPI. (2018). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. [Link]
-
ResearchGate. (2021). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. [Link]
-
PubMed. (2013). 4,6-Dimethyl-pyrimidin-2-amine. [Link]
-
MDPI. (2010). Recent Advances in Pyrimidine-Based Drugs. [Link]
- Google Patents. (2021). WO2021003517A1 - Derivatives of 4-(imidazo[l,2-a]pyridin-3-yl)-n-(pyridinyl)pyrimidin.
-
PubMed. (2022). Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A 1 Antagonists. [Link]
-
ResearchGate. (2020). Green synthesis of 4,6-bisarylpyrimidin-2(1H)-ones and azo-linked 4-arylpyrimidin-2(1H)-ones using NiFe2O4@SiO2Pr@glucose amine as a mild nano catalyst. [Link]
-
PubMed. (2023). N-[4-(4-Chlorophenyl)-6-(4-Methylphenyl)Pyrimidin-2-yl]-1-(Furan-2-yl)Methanimine, Named BN5 Ameliorates Cognitive Dysfunction and Regulates esr1 and esr2b Expression in Female In Vivo Zebrafish Alzheimer Model. [Link]
-
PubMed. (2020). Synthesis and biofilm inhibition studies of 2-(2-amino-6-arylpyrimidin-4-yl)quinazolin-4(3H). [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In silico off-target profiling for enhanced drug safety assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Predictive in silico off-target profiling in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 10. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Receptor Binding Assays and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Pyrimidine-Based and Quinazoline-Based Inhibitors: A Guide for Drug Development Professionals
In the landscape of targeted cancer therapy, the development of small molecule kinase inhibitors has revolutionized treatment paradigms. Among the most successful scaffolds for these inhibitors are the pyrimidine and quinazoline heterocycles. Both have given rise to a multitude of clinically approved drugs, particularly targeting the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) signaling pathways, which are critical drivers of tumor growth, proliferation, and angiogenesis. This guide provides an objective, data-driven side-by-side comparison of pyrimidine-based and quinazoline-based inhibitors for researchers, scientists, and drug development professionals. We will delve into their mechanisms of action, present comparative quantitative data, and provide detailed experimental protocols for key assays cited.
Mechanism of Action: A Tale of Two Rings Targeting the Same Pocket
Both pyrimidine and quinazoline-based inhibitors primarily function as ATP-competitive inhibitors of protein kinases. The core scaffold of these molecules is designed to mimic the adenine moiety of ATP, allowing them to bind to the ATP-binding pocket of the kinase domain. This binding event prevents the phosphorylation of downstream substrates, thereby blocking the activation of signaling pathways that promote cancer cell growth and survival. The quinazoline scaffold, a fusion of a benzene and a pyrimidine ring, and the pyrimidine scaffold itself, are adept at forming crucial hydrogen bonds with the hinge region of the kinase domain, a key interaction for potent inhibition.[1][2]
Caption: Simplified signaling pathway of a receptor tyrosine kinase, illustrating the competitive inhibition at the ATP-binding site by pyrimidine- or quinazoline-based inhibitors.
Performance and Selectivity: A Data-Driven Comparison
To objectively compare the performance of these two scaffolds, we will examine representative inhibitors targeting EGFR. Gefitinib and Erlotinib are first-generation reversible quinazoline-based inhibitors, while Osimertinib is a third-generation irreversible pyrimidine-based inhibitor.[3][4] The following table summarizes their half-maximal inhibitory concentration (IC50) values against various EGFR genotypes.
| Inhibitor (Scaffold) | Target Kinase | IC50 (nM) | Reference |
| Gefitinib (Quinazoline) | EGFR (Wild Type) | ~100 | |
| EGFR (L858R) | ~10 | ||
| EGFR (Exon 19 Del) | ~5 | ||
| EGFR (T790M) | >1000 | ||
| Erlotinib (Quinazoline) | EGFR (Wild Type) | ~60 | |
| EGFR (L858R) | ~5 | ||
| EGFR (Exon 19 Del) | ~2 | ||
| EGFR (T790M) | >500 | ||
| Osimertinib (Pyrimidine) | EGFR (Wild Type) | ~15 | [3] |
| EGFR (L858R/T790M) | <1 | [3] | |
| EGFR (Exon 19 Del/T790M) | <1 | [3] | |
| EGFR (L858R/T790M/C797S) | >1000 | [3] |
This data highlights the evolution of kinase inhibitors, with the pyrimidine-based Osimertinib demonstrating superior potency against the T790M resistance mutation compared to the first-generation quinazoline-based inhibitors.[3][5] However, newer generations of both scaffolds are continually being developed to address ongoing challenges in resistance.[6]
Experimental Protocols for Inhibitor Evaluation
The following are standard protocols for the in vitro evaluation of kinase inhibitors.
In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol describes a method for measuring the activity of a specific kinase in the presence of an inhibitor by quantifying the amount of ADP produced.
Materials:
-
Kinase of interest (e.g., EGFR, VEGFR-2)
-
Kinase substrate peptide
-
ATP
-
Test inhibitors (dissolved in DMSO)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitors in DMSO. A 10-point, 1:3 serial dilution starting from 1 mM is recommended. Include a "no inhibitor" control (DMSO only).
-
Kinase Reaction Setup: In a 96-well plate, add 2.5 µL of the serially diluted inhibitor or DMSO control to each well.
-
Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate Kinase Reaction: Add 5 µL of the substrate/ATP mixture to each well to start the reaction. Incubate the plate at 30°C for 60 minutes.
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader. The IC50 values can then be calculated from the dose-response curves.
Cell Viability (MTT) Assay
This colorimetric assay assesses the effect of inhibitors on cell metabolic activity, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7)
-
Cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
Test inhibitors (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the pyrimidine-based and quinazoline-based inhibitors. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic agent).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability can be calculated relative to the vehicle control.
Caption: A typical experimental workflow for the head-to-head comparison of pyrimidine- and quinazoline-based inhibitors.
Navigating the Maze of Resistance
A significant challenge in targeted therapy is the development of acquired resistance. Both pyrimidine and quinazoline-based inhibitors are susceptible to resistance, primarily through two mechanisms:
-
Target Gene Modification: The most common mechanism is the acquisition of secondary mutations in the kinase domain of the target protein.[7] For first-generation quinazoline-based EGFR inhibitors like gefitinib and erlotinib, the T790M "gatekeeper" mutation is identified in approximately 50% of patients with acquired resistance.[7] This mutation increases the kinase's affinity for ATP, thereby reducing the inhibitor's binding efficacy.[7]
-
Bypass Track Activation: Cancer cells can develop resistance by activating alternative signaling pathways to compensate for the inhibition of the primary target. For instance, amplification of the MET receptor tyrosine kinase can confer resistance to EGFR inhibitors by driving ERBB3-mediated activation of the PI3K-AKT pathway.[7]
Interestingly, the nature of the inhibitor's scaffold can influence the landscape of resistance mutations. For example, the C797S mutation in EGFR confers resistance to third-generation irreversible pyrimidine-based inhibitors like osimertinib.[8] However, cells with certain resistance mutations to pyrimidine-based inhibitors may retain sensitivity to quinazoline-based inhibitors, and vice-versa, highlighting the potential for sequential or combination therapies.[8]
Therapeutic Applications and Clinical Landscape
Both pyrimidine and quinazoline scaffolds have led to the successful development of numerous FDA-approved drugs for cancer treatment.
Notable Quinazoline-Based Kinase Inhibitors:
-
Gefitinib (Iressa®): Approved for the treatment of non-small cell lung cancer (NSCLC) with activating EGFR mutations.[6][9]
-
Erlotinib (Tarceva®): Also approved for NSCLC and pancreatic cancer.[6][9]
-
Lapatinib (Tykerb®): A dual EGFR and HER2 inhibitor used in breast cancer treatment.[6]
-
Afatinib (Gilotrif®): An irreversible inhibitor of EGFR, HER2, and HER4, used for NSCLC.[6]
-
Vandetanib (Caprelsa®): A multi-kinase inhibitor targeting VEGFR, EGFR, and RET, used for medullary thyroid cancer.[6]
Notable Pyrimidine-Based Kinase Inhibitors:
-
Imatinib (Gleevec®): A 2-phenylaminopyrimidine derivative that was a landmark in targeted therapy, primarily used for chronic myeloid leukemia (CML) by targeting BCR-ABL.
-
Osimertinib (Tagrisso®): A third-generation EGFR inhibitor specifically designed to target the T790M resistance mutation in NSCLC.[5]
-
Nilotinib (Tasigna®): A second-generation BCR-ABL inhibitor for imatinib-resistant CML.
Conclusion: Choosing the Right Scaffold for the Target
Both pyrimidine and quinazoline scaffolds have proven to be exceptionally valuable in the development of kinase inhibitors. Quinazolines have a longer clinical history as EGFR inhibitors, with multiple generations of drugs approved. Pyrimidines, on the other hand, have demonstrated remarkable success in overcoming specific resistance mutations, as exemplified by osimertinib.
The choice between these two scaffolds in a drug discovery program is not a matter of inherent superiority but rather depends on the specific molecular target, the desired pharmacological profile, and the strategies to overcome potential resistance. As our understanding of kinase biology and resistance mechanisms deepens, the rational design of novel inhibitors based on these "privileged" structures will continue to be a cornerstone of precision oncology.
References
-
Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study. National Institutes of Health. Available at: [Link].
-
Quinazoline- and pyrimidine-based EGFR inhibitors.9–14. ResearchGate. Available at: [Link].
-
A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. National Institutes of Health. Available at: [Link].
-
Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Oriental Journal of Chemistry. Available at: [Link].
-
A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers. Available at: [Link].
-
An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. Royal Society of Chemistry. Available at: [Link].
-
Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, in .... RSC Advances (RSC Publishing). Available at: [Link].
-
(PDF) Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs. ResearchGate. Available at: [Link].
-
Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Semantic Scholar. Available at: [Link].
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PubMed Central. Available at: [Link].
-
EGFR Mutations and Resistance to Irreversible Pyrimidine-Based EGFR Inhibitors. PubMed. Available at: [Link].
-
Resistance mechanisms and cross-resistance for a pyridine-pyrimidine amide inhibitor of microtubule polymerization. ResearchGate. Available at: [Link].
-
Synthesis, anticancer activity and molecular docking of new quinolines, quinazolines and 1,2,4-triazoles with pyrido[2,3-d] pyrimidines. National Institutes of Health. Available at: [Link].
-
Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). MDPI. Available at: [Link].
-
Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. Frontiers. Available at: [Link].
-
Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies. PubMed Central. Available at: [Link].
-
Quinazoline Derivatives as Targeted Chemotherapeutic Agents. PubMed Central. Available at: [Link].
-
Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. National Institutes of Health. Available at: [Link].
Sources
- 1. Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) [mdpi.com]
- 3. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 5. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 6. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EGFR Mutations and Resistance to Irreversible Pyrimidine-Based EGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quinazoline Derivatives as Targeted Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Statistical Analysis of Pyrimidine Analog Screening Data
Introduction: The Critical Role of Pyrimidine Analogs and Robust Data Analysis
In the landscape of modern therapeutics, particularly in oncology, pyrimidine analogs represent a cornerstone of chemotherapy.[1] These antimetabolite compounds function by mimicking endogenous pyrimidine nucleosides (cytosine, thymine, and uracil), thereby disrupting the synthesis of DNA and RNA, which is essential for the proliferation of rapidly dividing cancer cells.[2][3][4] The mechanism often involves the inhibition of key enzymes in the pyrimidine biosynthesis pathway, such as thymidylate synthase, or direct incorporation into DNA or RNA, leading to strand breakage and apoptosis.[5][6]
High-Throughput Screening (HTS) has revolutionized the process of discovering novel, potent pyrimidine analogs, allowing for the rapid testing of vast chemical libraries.[7][8][9] However, the sheer volume of data generated by HTS presents a significant challenge. Without a rigorous, statistically sound analysis workflow, promising lead compounds can be easily missed, or worse, significant resources can be wasted pursuing false positives.[10][11]
This guide provides a comprehensive comparison of statistical methodologies for analyzing biological data from pyrimidine analog screening. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into designing a self-validating data analysis cascade, from raw plate reads to validated, dose-responsive hits.
The High-Throughput Screening (HTS) Statistical Workflow: A Logical Framework
A successful screening campaign is built on a logical and sequential data analysis pipeline. Each step serves to refine the dataset, ensuring that the final "hits" are both statistically significant and biologically relevant. The journey from raw data to actionable insights is a multi-stage process of quality control, normalization, and statistical testing.
Caption: A typical statistical workflow for HTS data analysis.
Part 1: Pre-Screening and Assay Quality Control
Before analyzing the effects of test compounds, the quality and reliability of the assay itself must be rigorously established. This is a non-negotiable step; an unreliable assay will produce unreliable data, regardless of the sophistication of downstream analysis.
Key Quality Control Metrics: A Comparative Analysis
The primary goal of QC is to ensure that the assay can reliably distinguish a true "hit" from background noise. This is quantified by measuring the separation between positive and negative controls.
| Metric | Formula | What It Measures | Pros & Cons |
| Signal-to-Background (S/B) | Mean(Signal) / Mean(Background) | The magnitude of separation between controls. | Pro: Simple to calculate.[12] Con: Ignores data variability; two assays with the same S/B can have vastly different reliability.[13] |
| Signal-to-Noise (S/N) | (Mean(Signal) - Mean(Background)) / SD(Background) | The separation between controls relative to the background noise. | Pro: Accounts for background variability.[12] Con: Ignores the variability of the positive signal. |
| Z'-Factor | 1 - (3SD(Signal) + 3SD(Background)) / |Mean(Signal) - Mean(Background)| | The dynamic range and data variation of both positive and negative controls.[12][14] | Pro: The industry standard for HTS; provides a single, robust measure of assay quality.[15][16] Con: Assumes normal data distribution; can be skewed by outliers.[14][17] |
| Strictly Standardized Mean Difference (SSMD) | (Mean(Signal) - Mean(Background)) / sqrt(Var(Signal) + Var(Background)) | The magnitude of the difference between the means of the two groups. | Pro: Does not assume normality, making it more robust for certain biological assays (e.g., RNAi screens).[14][17] Con: Less intuitive interpretation than Z'-factor for many researchers. |
Causality Behind Choosing Z'-Factor: The Z'-factor is the preferred metric for most small-molecule screens, including pyrimidine analogs, because it holistically accounts for both the signal window and the data variation in a single dimensionless value.[15] A Z'-factor between 0.5 and 1.0 is indicative of an excellent assay, providing high confidence that hits selected from the screen will be genuine.[12][15]
Experimental Protocol: Calculating Z'-Factor
-
Plate Setup: Dedicate at least one 384-well plate to assay validation. Designate half the wells for the positive control (e.g., a known inhibitor or toxic agent) and half for the negative control (e.g., DMSO vehicle).
-
Assay Execution: Perform the assay according to the established protocol.
-
Data Acquisition: Measure the raw signal (e.g., fluorescence, luminescence) for each well.
-
Calculation:
-
Calculate the mean (μp) and standard deviation (σp) for the positive control wells.
-
Calculate the mean (μn) and standard deviation (σn) for the negative control wells.
-
Apply the Z'-factor formula: Z' = 1 - (3σp + 3σn) / |μp - μn|
-
-
Interpretation:
-
Z' > 0.5: Excellent assay. Suitable for HTS.
-
0 < Z' < 0.5: Marginal assay. May require optimization.
-
Z' < 0: Unsuitable assay. The signal from the positive and negative controls is overlapping.
-
Part 2: Data Normalization and Hit Identification
Systematic errors, such as edge effects or instrument drift between plates, can obscure true biological signals. Normalization is a critical data pre-processing step to correct for this variation, ensuring that data is comparable across different plates, batches, and days.[18]
Comparison of Normalization Strategies
The choice of normalization method is crucial and depends heavily on the nature of the screen. For pyrimidine analog screens, which can often have high hit rates if the library is focused, this choice is particularly important.
| Normalization Method | Principle | When to Use | Caveats |
| Percent of Control | Normalizes each test well's value to the average of the intra-plate controls (e.g., % inhibition relative to positive/negative controls). | Simple screens with very stable and reliable controls. | Highly sensitive to control well outliers; does not correct for spatial bias across the plate.[14] |
| B-Score | Uses a two-way median polish to remove row and column effects, making it robust to positional effects. | Primary HTS with an expected low hit rate. | Assumes a low hit rate; performance degrades significantly on plates with >20% hits, as it misinterprets true hits as systematic error.[19][20] |
| Loess (or Lowess) | A local polynomial regression fitting method that can correct for complex spatial biases. | Screens with expected high hit rates (e.g., secondary screens, focused libraries) or when complex plate layouts are used. | More computationally intensive; requires careful implementation. A combination of scattered controls and Loess normalization is optimal for generating accurate dose-response curves.[19][20][21] |
Expert Insight: For a primary screen of a large, diverse library of pyrimidine analogs where the hit rate is expected to be low (<5%), the B-score is often sufficient. However, for secondary screening or for focused libraries designed around a known pyrimidine scaffold, a high hit rate is probable. In these cases, the B-score will incorrectly suppress true hit values.[19][20] Therefore, a method like Loess normalization is superior as it is less dependent on the assumption of a low hit rate and provides more accurate data for subsequent dose-response analysis.[19]
Hit Selection: Defining a Threshold
Once data is normalized, a statistical threshold is set to classify compounds as "hits." A common and effective method is to use the mean and standard deviation (SD) of the sample population on each plate.
-
Standard Threshold: A value that is 3 standard deviations away from the mean of the test compound population (μ_samples ± 3σ_samples).
-
Rationale: Assuming a normal distribution of the data for inactive compounds, this threshold provides a 99.7% confidence interval, minimizing the rate of false positives.[14]
Part 3: Dose-Response Analysis and Hit Validation
A primary hit is merely a starting point. The biological activity must be confirmed and quantified, which is achieved through dose-response analysis.[10] This involves re-testing the hit compounds at multiple concentrations to characterize their potency and efficacy.
The 4-Parameter Logistic Model
The relationship between a drug's concentration and its biological effect is typically sigmoidal.[22] This relationship is best described by a non-linear regression model, most commonly the four-parameter logistic (4PL) equation.[23]
Y = Bottom + (Top - Bottom) / (1 + (X / IC50)^HillSlope)
Where:
-
Y: The measured response (e.g., % cell viability).
-
X: The concentration of the pyrimidine analog.
-
Bottom: The minimum response (asymptote).
-
Top: The maximum response (asymptote).
-
IC50 (or EC50): The concentration at which 50% of the maximal inhibitory (or effective) response is observed. This is the key measure of the compound's potency .
-
Hill Slope: Describes the steepness of the curve.
Experimental Protocol: Generating an IC50 Curve
-
Compound Preparation: Select primary hits for follow-up. Perform a serial dilution of each compound to create a range of concentrations (typically 8-12 points, spanning several orders of magnitude around the expected IC50).
-
Cell Treatment: Seed cells in 96- or 384-well plates. Treat with the serially diluted compounds. Include negative (vehicle) and positive (known inhibitor) controls.
-
Incubation & Assay: Incubate for the desired time period (e.g., 72 hours). Perform a viability/cytotoxicity assay (e.g., CellTiter-Glo®, MTS).
-
Data Normalization: Normalize the raw data for each concentration to the plate controls (0% effect for negative control, 100% effect for positive control).
-
Curve Fitting: Use a statistical software package (e.g., GraphPad Prism, R with the 'drc' package, Python with 'scipy') to fit the normalized data to the 4-parameter logistic model using non-linear regression.[24]
-
Parameter Extraction: The software will provide the best-fit values for IC50, Hill Slope, Top, and Bottom, along with confidence intervals for these estimates. A low p-value and a high R-squared value indicate a good fit.[23]
Visualizing the Mechanism: Pyrimidine Analogs in Action
To understand why these compounds are effective, it's crucial to visualize their mechanism of action. Many pyrimidine analogs, like 5-Fluorouracil (5-FU), function by inhibiting thymidylate synthase (TS), a critical enzyme in the de novo pyrimidine synthesis pathway. This starves the cell of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis.
Sources
- 1. Pyrimidine nucleoside analogs in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Impact of Novel Purine, Pyrimidine and Folate Analogues on Cancer Treatment: A Review - Journal of Young Pharmacists [jyoungpharm.org]
- 3. Pyrimidine Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Pyrimidine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Development of novel pyrimidine nucleoside analogs as potential anticancer agents: Synthesis, characterization, and In-vitro evaluation against pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hit Identification - Revolutionizing Drug Discovery | Explore Now [vipergen.com]
- 8. Hit Identification Approaches and Future Directions – Protac [drugdiscoverypro.com]
- 9. Four Well-Established Strategies Used in Hit Identification [clinicalresearchnewsonline.com]
- 10. drugtargetreview.com [drugtargetreview.com]
- 11. Statistical practice in high-throughput screening data analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Metrics for Comparing Instruments and Assays [moleculardevices.com]
- 13. bellbrooklabs.com [bellbrooklabs.com]
- 14. rna.uzh.ch [rna.uzh.ch]
- 15. assay.dev [assay.dev]
- 16. drugtargetreview.com [drugtargetreview.com]
- 17. What Metrics Are Used to Assess Assay Quality? – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 18. researchgate.net [researchgate.net]
- 19. Impact of normalization methods on high-throughput screening data with high hit rates and drug testing with dose–response data - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Impact of normalization methods on high-throughput screening data with high hit rates and drug testing with dose-response data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. semanticscholar.org [semanticscholar.org]
- 22. Dose–response relationship - Wikipedia [en.wikipedia.org]
- 23. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 24. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to Personal Protective Equipment for Handling 2-(4,6-Dimethylpyrimidin-2-yl)ethan-1-amine dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine ring is a fundamental structure in many biologically active compounds, including several pharmaceuticals.[1][2] As with any chemical, understanding the specific hazards of 2-(4,6-Dimethylpyrimidin-2-yl)ethan-1-amine dihydrochloride is the first step in establishing a safe handling protocol. This compound is a dihydrochloride salt, indicating it is acidic and requires precautions similar to those for handling hydrochloric acid.[3][4]
Hazard Identification and Risk Assessment
Before handling this compound, a thorough risk assessment is mandatory. The primary hazards associated with this compound and its chemical class include:
-
Skin and Eye Irritation: Similar pyrimidine-based compounds are known to cause skin and serious eye irritation.[5][6] The dihydrochloride salt form suggests it is corrosive and can cause burns.[7]
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[5][6]
A Safety Data Sheet (SDS) for a similar compound, 2-Amino-4,6-dimethylpyrimidine, indicates it is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[6]
Personal Protective Equipment (PPE) Selection
The selection of appropriate PPE is critical to mitigate the risks identified. The following is a detailed breakdown of the required PPE for handling this compound.
Eye and Face Protection
-
Chemical Splash Goggles: These are the minimum requirement for eye protection. They must be worn at all times when handling the solid compound or its solutions.[9][10]
-
Face Shield: A face shield worn over safety goggles is required when there is a risk of splashes, such as when preparing solutions or during vigorous reactions.[11][12]
Skin Protection
-
Gloves:
-
Nitrile Gloves: Disposable nitrile gloves provide good short-term protection against a wide range of chemicals and are suitable for handling the solid compound.[9][11]
-
Double Gloving: For procedures with a higher risk of exposure, such as when working with solutions, double gloving is recommended.
-
Glove Compatibility: Always consult the glove manufacturer's chemical resistance guide to ensure the chosen gloves are appropriate for the specific solvents being used.[11]
-
-
Laboratory Coat: A flame-resistant lab coat that is fully buttoned is mandatory to protect the skin and personal clothing.[11]
-
Full-Length Pants and Closed-Toe Shoes: This is a standard laboratory requirement to ensure maximum skin coverage.[9][11]
Respiratory Protection
-
Engineering Controls: The primary method for controlling respiratory hazards is through the use of engineering controls. All handling of the solid powder, which can generate dust, must be conducted in a certified chemical fume hood.[9]
-
Respirators: If engineering controls are not sufficient to maintain exposure below permissible limits, or during emergency situations such as a large spill, a respirator is required.[9][11]
The following table summarizes the recommended PPE for different handling scenarios:
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and handling solid | Chemical splash goggles | Nitrile gloves | Lab coat, long pants, closed-toe shoes | Chemical fume hood |
| Preparing solutions | Chemical splash goggles and face shield | Double nitrile gloves | Lab coat, long pants, closed-toe shoes | Chemical fume hood |
| Small-scale reactions | Chemical splash goggles | Nitrile gloves | Lab coat, long pants, closed-toe shoes | Chemical fume hood |
| Large-scale reactions or risk of aerosol generation | Chemical splash goggles and face shield | Double nitrile gloves or other resistant gloves | Lab coat, long pants, closed-toe shoes | Chemical fume hood; respirator may be required based on risk assessment |
| Spill cleanup | Chemical splash goggles and face shield | Heavy-duty, chemical-resistant gloves | Chemical-resistant apron or suit | NIOSH-approved respirator with acid gas cartridges |
Operational and Disposal Plans
Safe Handling Procedures
-
Ventilation: Always handle this compound in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation of dust or vapors.[5]
-
Avoid Contact: Avoid direct contact with the skin, eyes, and clothing.[9]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical and before eating, drinking, or smoking.[10][13]
-
Dilution: When preparing solutions, always add the solid to the solvent slowly. If diluting an acidic solution, always add acid to water, never the other way around, to prevent a violent exothermic reaction.[4]
Storage
-
Container: Keep the container tightly closed and store it in a cool, dry, and well-ventilated place.[4][5]
-
Incompatibilities: Store away from strong oxidizing agents, bases, and acids.[13]
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate: Evacuate non-essential personnel from the immediate area.[9]
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For a solid spill, carefully sweep or scoop up the material, avoiding dust generation.[5] For a liquid spill, use an inert absorbent material like sand or vermiculite.[5]
-
Collection: Place the contained material into a labeled, sealed container for proper disposal.[5]
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
-
PPE: All personnel involved in the cleanup must wear the appropriate PPE as outlined in the table above.
Disposal
-
Waste Characterization: All waste containing this compound must be treated as hazardous waste.
-
Disposal Procedures: Dispose of the waste in accordance with all local, state, and federal regulations. This typically involves collection in a designated, labeled hazardous waste container for pickup by a certified waste disposal company.[5] Do not dispose of this chemical down the drain.[5]
Emergency Procedures
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[9]
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[9]
-
Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, give them a small amount of water to drink. Seek immediate medical attention.[5]
Logical Flow of Safety Procedures
The following diagram illustrates the logical flow of safety procedures when working with this compound.
Caption: Workflow for Safe Handling of this compound.
References
- How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.).
- Safety Data Sheet. (2024). Fluorochem Ltd.
- Standard Operating Procedure for Hydrochloric Acid. (n.d.).
- Karle, J. M., Anderson, L. W., & Cysyk, R. L. (1980). Salvage of circulating pyrimidine nucleosides in the rat. PubMed.
- Pyrimidine - Hazardous Agents. (n.d.). Haz-Map.
- Sajewicz, W., et al. (2007). Toxicity of pyrimidine derivatives under oxidative stress conditions: chemiluminescence-based assays in systems containing erythrocytes, mitochondria or blood plasma. PubMed.
- Personal Protective Equipment (PPE). (n.d.). CHEMM.
- Chemical Safety: Personal Protective Equipment. (n.d.).
- Safety Guidelines for Handling Chemicals. (n.d.). HPE Support.
- 5 Types of PPE for Hazardous Chemicals. (2022). Hazmat School.
- The Hidden Dangers of Pyrimidine Dimers in DNA. (2025). Oreate AI Blog.
- Safety Data Sheet for 2-Amino-4,6-dimethylpyrimidine. (2009). Fisher Scientific.
- Safety Data Sheet for 4-(Dimethylamino)pyridine. (2021). Sigma-Aldrich.
- What are some safety precautions to take when using hydrochloric acid in a laboratory setting? (2023). Quora.
- Safety Data Sheet. (n.d.).
- Safety Data Sheet for Cl-Amidine (hydrochloride). (2025). Cayman Chemical.
- Safety Data Sheet for (S)-3-aminobutyric acid hydrochlorid salt. (n.d.).
- Safe Handling Guide: Hydrochloric Acid. (n.d.). CORECHEM Inc.
- Pyrimidine. (n.d.). Wikipedia.
- Safety Data Sheet for Hydrochloric acid. (2025). Sigma-Aldrich.
- Common pitfalls in handling pyrimidine-based compounds. (2025). Benchchem.
- Pyrimidine and its Derivatives: An Important Pharmacological Activity of an Agent. (2024). Journal of Chemical Health Risks.
Sources
- 1. Pyrimidine - Wikipedia [en.wikipedia.org]
- 2. jchr.org [jchr.org]
- 3. quora.com [quora.com]
- 4. Safe Handling Guide: Hydrochloric Acid - CORECHEM Inc. [corecheminc.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. diplomatacomercial.com [diplomatacomercial.com]
- 9. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 10. support.hpe.com [support.hpe.com]
- 11. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 12. hazmatschool.com [hazmatschool.com]
- 13. cms9files.revize.com [cms9files.revize.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
